molecular formula C5H11NO2 B3050916 N-hydroxy-2,2-dimethylpropanamide CAS No. 29740-67-8

N-hydroxy-2,2-dimethylpropanamide

Cat. No.: B3050916
CAS No.: 29740-67-8
M. Wt: 117.15 g/mol
InChI Key: ATDOYFPHCIRHKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-hydroxy-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 117.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 191034. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-hydroxy-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-5(2,3)4(7)6-8/h8H,1-3H3,(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDOYFPHCIRHKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50307435
Record name N-hydroxy-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29740-67-8
Record name NSC191034
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191034
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-hydroxy-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50307435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical properties of N-hydroxy-2,2-dimethylpropanamide for synthesis

Technical Guide: Chemical Properties & Synthetic Utility of -Hydroxy-2,2-dimethylpropanamide

Executive Summary


-Hydroxy-2,2-dimethylpropanamide
  • Precursor for Isocyanates: Via the Lossen rearrangement, providing a non-phosgene route to tert-butyl isocyanate and related ureas.

  • Directing Group Precursor: It is the starting material for

    
    -pivaloyloxy (PivO-)  directing groups, which are critical for rhodium- and cobalt-catalyzed C–H functionalization due to their ability to act as an internal oxidant/leaving group.
    

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

Identity and Constants
PropertyDataNotes
IUPAC Name

-Hydroxy-2,2-dimethylpropanamide
Common Name Pivalohydroxamic Acid
CAS Number 29740-67-8 Distinct from O-pivaloyl hydroxylamine (CAS 175205-26-4)
Molecular Formula

Molecular Weight 117.15 g/mol
Physical State White crystalline solidMp ≈ 160–163 °C (dec)
Acidity (

)
~9.3Weakly acidic N–H/O–H; forms hydroxamate salts
BDE (N–O) ~80 kcal/molHigher than dialkyl hydroxylamines (~70 kcal/mol)
Solubility and Stability
  • Solubility: Soluble in alcohols (MeOH, EtOH), DMSO, and DMF. Moderately soluble in ethyl acetate. Poorly soluble in non-polar hydrocarbons (hexane) and cold water.

  • Stability: The tert-butyl group prevents

    
    -proton abstraction, eliminating the risk of ketene formation or self-condensation common in linear hydroxamic acids. It is stable at room temperature but should be stored at 2–8 °C to prevent slow decomposition.
    

Synthesis of -Hydroxy-2,2-dimethylpropanamide

While reaction of pivaloyl chloride with hydroxylamine is possible, it often leads to mixtures of


ester-based protocol
Protocol: Hydroxaminolysis of Ethyl Pivalate

Reaction:

Step-by-Step Methodology:

  • Reagent Prep: Dissolve Hydroxylamine hydrochloride (1.5 equiv) in anhydrous Methanol (3 mL/mmol).

  • Base Addition: Cool to 0 °C. Add Potassium Hydroxide (3.0 equiv) dissolved in minimal MeOH dropwise. A white precipitate (KCl) will form. Stir for 30 min at 0 °C.

  • Substrate Addition: Add Ethyl Pivalate (1.0 equiv) dropwise to the hydroxylamine solution.

  • Reaction: Warm to room temperature and stir for 12–24 hours. Monitor by TLC (stain with

    
     solution; product turns deep violet).
    
  • Workup:

    • Filter off the KCl solid.

    • Concentrate the filtrate to ~20% volume.

    • Acidify carefully with 1M HCl to pH ~6.

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethyl Acetate/Hexane to obtain white crystals.

Core Synthetic Applications

The Lossen Rearrangement

This is the primary utility of pivalohydroxamic acid in bulk synthesis. It converts the hydroxamic acid into a highly reactive isocyanate without using toxic phosgene.

Mechanism:

  • Activation: The hydroxamic acid is

    
    -acylated (or sulfonylated) to create a good leaving group.
    
  • Base Mediation: Deprotonation of the N–H yields an anionic intermediate.

  • Rearrangement: Concerted migration of the tert-butyl group to the nitrogen with simultaneous loss of the leaving group creates the isocyanate.

Visualization of the Pathway:

LossenRearrangementStartPivalohydroxamic Acid(t-Bu-CONHOH)ActivatedO-Acyl Intermediate(t-Bu-CONH-OCOR)Start->Activated+ Acyl Chloride/ BaseAnionAnionic Species[t-Bu-CON-OCOR]-Activated->Anion- H+IsocyanateIsocyanate(t-Bu-N=C=O)Anion->IsocyanateRearrangement(- RCOO-)UreaUrea / Amine(Product)Isocyanate->Urea+ Amine/H2O

Caption: The Lossen rearrangement pathway converting pivalohydroxamic acid to isocyanates via O-activation.

C–H Activation Directing Group ( -Pivaloyloxy)

In drug discovery, the

Synthesis of the Directing Group Reagent: To use this chemistry, one typically synthesizes the


-pivaloyl hydroxylamine

Mechanism of Directed C–H Activation:

  • Coordination: The amide carbonyl and the N-atom coordinate to the metal (

    
    ).
    
  • C–H Cleavage: The metal inserts into the ortho-C–H bond (C-H Activation).

  • Reductive Elimination/Migration: The N–O bond is cleaved, transferring the oxygen to the metal or eliminating pivalate, often resulting in C–N or C–C bond formation depending on the coupling partner.

CHActivationSubstrateSubstrate-CONH-OPivCoordinationMetal Coordination(Cp*M)Substrate->CoordinationCH_InsertionC-H Activation(Metallacycle)Coordination->CH_Insertion - HXProd_FormationN-O Cleavage &FunctionalizationCH_Insertion->Prod_Formation + Coupling PartnerProductFunctionalized Amide+ PivOHProd_Formation->Product Reductive Elim.

Caption: Catalytic cycle showing the N-pivaloyloxy group acting as both director and internal oxidant.

Safety & Handling

Hazard Classification:

  • Skin/Eye Irritant: Causes serious eye irritation (Category 2A) and skin irritation (Category 2).[1]

  • Acute Toxicity: Harmful if swallowed.[1]

Handling Protocol:

  • PPE: Wear nitrile gloves and safety glasses.

  • Storage: Store in a tightly sealed container at 2–8 °C . Hydroxamic acids can undergo slow decomposition to isocyanates or hydrolysis if exposed to moisture and heat over prolonged periods.

  • Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides (unless intended for reaction) to prevent runaway exotherms.

References

  • Organic Syntheses Procedure (O-Pivaloyl Derivative): Organic Syntheses2020 , 97, 207-216.[2] Link

  • Lossen Rearrangement Review: Chem. Rev.1943 , 33, 209–256. Link

  • C-H Activation (Rovis Group): J. Am. Chem. Soc.2010 , 132, 12780–12782. Link

  • BDE Studies of Hydroxamic Acids: J. Org. Chem.2003 , 68, 9563–9573. Link

  • General Hydroxamic Acid Synthesis: J. Org. Chem.2006 , 71, 7057.[3] Link

N-Pivaloyl Hydroxylamine: Structural Dynamics, Acidity, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Development

Executive Summary

N-Pivaloyl hydroxylamine , formally known as Pivalohydroxamic acid (PivHA), is a critical hydroxamic acid derivative characterized by the sterically bulky tert-butyl group attached to the carbonyl carbon. Unlike its structural isomer O-pivaloyl hydroxylamine (an electrophilic aminating reagent), PivHA functions primarily as a bidentate metal chelator and a pharmacophore in matrix metalloproteinase (MMP) inhibitors.

This guide provides a rigorous analysis of its molecular architecture, acid-base dissociation constants (pKa), and validated synthesis protocols, designed for application scientists and medicinal chemists.

Part 1: Molecular Architecture & Electronic Properties

Structural Identity

The physicochemical behavior of N-pivaloyl hydroxylamine is dictated by the interaction between the hydroxamate core ($ -C(=O)NHOH


 (CH_3)_3C- $).
  • IUPAC Name: N-hydroxy-2,2-dimethylpropanamide

  • Molecular Formula: $ C_5H_{11}NO_2 $[1]

  • Molecular Weight: 117.15 g/mol

  • CAS Number: 1118-37-2

Tautomerism and Conformation

Hydroxamic acids exhibit complex tautomeric equilibria. While the keto-amide form is thermodynamically dominant in the solid state and neutral aqueous solution, the molecule can access the imidic acid (enol-like) form. Furthermore, restricted rotation around the C-N bond creates cis (Z) and trans (E) conformers.

  • Z-Conformer (cis): The carbonyl oxygen and hydroxyl oxygen are on the same side. This conformation is energetically required for bidentate metal chelation (forming a 5-membered chelate ring).

  • E-Conformer (trans): Often the major species in solution due to reduced dipole-dipole repulsion, but inactive for chelation until isomerization occurs.

Visualization: Tautomeric & Conformational Equilibrium

Tautomerism Z_Keto Z-Keto Form (Chelation Active) E_Keto E-Keto Form (Major Solution Species) Z_Keto->E_Keto Rotational Isomerism (Slow) Anion Hydroxamate Anion (Delocalized) Z_Keto->Anion - H+ Imidic Imidic Acid Form (Minor Tautomer) E_Keto->Imidic Tautomerism E_Keto->Anion - H+

Figure 1: The equilibrium shifts toward the Z-Keto form in the presence of metal ions ($ Fe^{3+}, Zn^{2+} $), driving the chelation process.

Part 2: Acid-Base Chemistry (The pKa Profile)

The acidity of N-pivaloyl hydroxylamine is a defining parameter for its efficacy as a ligand. The deprotonation occurs at the hydroxamic -NH-OH moiety.

pKa Values and Substituent Effects

Hydroxamic acids generally exhibit pKa values in the range of 8.8 – 9.5 . The pivaloyl group exerts a specific influence via the inductive effect (+I) of the tert-butyl group.

CompoundStructure ($ R-CONHOH $)pKa (Experimental)Electronic Effect
Pivalohydroxamic Acid $ R = t\text{-Butyl} $9.2 – 9.4 +I effect of $ tBu $ destabilizes anion slightly, raising pKa.
Acetohydroxamic Acid$ R = Methyl $9.35Standard aliphatic reference.
Benzohydroxamic Acid$ R = Phenyl $8.80Conjugation stabilizes anion, lowering pKa.
Deprotonation Mechanism

There is historical debate regarding N- vs. O-deprotonation. Modern consensus (supported by X-ray crystallography of salts and NMR studies) indicates that in aqueous media, the N-H proton is the primary site of ionization, yielding a resonance-stabilized hydroxamate anion ($ [R-C(O)NO]^{-} \leftrightarrow [R-C(O^{-})=NO] $).

  • Implication: At physiological pH (7.4), N-pivaloyl hydroxylamine exists primarily in its neutral, protonated form (approx. 99%), requiring specific active site environments (e.g., Zinc active sites in MMPs) to facilitate deprotonation and binding.

Part 3: Synthesis & Characterization Protocol

Safety Warning: Hydroxylamine derivatives are potentially explosive if heated under confinement. The O-acylated byproducts can undergo Lossen rearrangement to form isocyanates.[2] Temperature control is critical.

Validated Synthesis Protocol

This protocol utilizes a Schotten-Baumann-type acylation in a biphasic or buffered aqueous system to favor N-acylation over O-acylation.

Reagents:

  • Hydroxylamine hydrochloride ($ NH_2OH \cdot HCl $)[3]

  • Pivaloyl chloride ($ tBuCOCl $)

  • Potassium Carbonate ($ K_2CO_3 $)[4][5]

  • Solvent: Ethyl Acetate / Water (1:1 mixture)

Step-by-Step Methodology:

  • Preparation of Free Hydroxylamine: Dissolve $ NH_2OH \cdot HCl $ (1.2 eq) in water at 0°C. Add $ K_2CO_3 $ (2.5 eq) slowly to liberate free hydroxylamine.

  • Acylation: Add Pivaloyl chloride (1.0 eq) dropwise over 30 minutes, maintaining the internal temperature below 5°C .

    • Why: Higher temperatures promote O-acylation and di-acylation.

  • Reaction: Stir vigorously at 0°C for 1 hour, then allow to warm to room temperature (20°C) for 2 hours.

  • Extraction: Separate the organic layer. Extract the aqueous layer with Ethyl Acetate ($ 3 \times $).

  • Purification:

    • Wash combined organics with brine.

    • Dry over anhydrous $ Na_2SO_4 $.

    • Concentrate in vacuo (Bath temp < 40°C).

    • Recrystallize from Ethyl Acetate/Hexane.

Visualization: Synthesis Workflow

Synthesis Start Reagents: NH2OH·HCl + K2CO3 Step1 Generate Free NH2OH (0°C, Aqueous) Start->Step1 Step2 Add Pivaloyl Chloride (Dropwise, <5°C) Step1->Step2 Check pH Control (>8) Prevents O-acylation Step2->Check Step3 Extraction (Ethyl Acetate) Step2->Step3 Check->Step2 Maintain Base Product N-Pivaloyl Hydroxylamine (Crystalline Solid) Step3->Product

Figure 2: Controlled pH and temperature are required to prevent the formation of O-pivaloyl byproducts.

Part 4: Applications in Drug Discovery[3][6]

Metalloproteinase Inhibition

Pivalohydroxamic acid serves as a "Zinc Binding Group" (ZBG) mimic. The bulky tert-butyl group acts as a steric shield, protecting the amide bond from proteolytic cleavage by peptidases in vivo.

  • Mechanism: The hydroxamate anion coordinates the catalytic Zinc ($ Zn^{2+} $) in the enzyme active site in a bidentate fashion, displacing the water molecule required for peptide hydrolysis.

Stability & Lossen Rearrangement

Researchers must be aware that while N-pivaloyl hydroxylamine is relatively stable, its O-acyl derivatives (if formed as byproducts) are prone to the Lossen Rearrangement .

  • Reaction: $ R-C(O)NH-OC(O)R' \xrightarrow{Base/Heat} R-N=C=O $ (Isocyanate).[3]

  • Relevance: This pathway is often exploited intentionally in organic synthesis but represents a decomposition risk during the drying or heating of impure hydroxamic acid samples.

References

  • Marmion, C. J., et al. (2004). "Hydroxamic acids - An intriguing family of chelators." European Journal of Inorganic Chemistry.

  • Kunitake, T., et al. (1976).[6] "Catalysis by Hydroxamic Acids." Journal of the American Chemical Society.

  • PubChem Database. (2024).[1] "Pivalohydroxamic Acid - Compound Summary." National Library of Medicine.

  • Organic Syntheses. (2020). "Preparation of O-Pivaloyl Hydroxylamine Triflic Acid" (For contrast/distinction). Org.[6] Synth.

  • Santos, M. A., et al. (2012). "Hydroxypyridinone and hydroxamic acid derivatives as iron chelators." Future Medicinal Chemistry.

Sources

A Technical Guide to the Thermodynamic Stability of Pivalohydroxamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pivalohydroxamic acid derivatives are a pivotal class of molecules in medicinal chemistry, primarily recognized for their role as potent metalloenzyme inhibitors.[1][2] Their therapeutic efficacy, however, is intrinsically linked to their thermodynamic stability, a critical parameter influencing shelf-life, degradation pathways, and ultimately, clinical performance. This guide provides an in-depth technical exploration of the factors governing the thermodynamic stability of these compounds. We will dissect the theoretical underpinnings of stability, detail robust experimental methodologies for its assessment, and explore the profound implications for drug development professionals. This document is intended for researchers, scientists, and formulation experts dedicated to advancing hydroxamic acid-based therapeutics.

The Central Role of Pivalohydroxamic Acid Derivatives in Drug Discovery

Hydroxamic acids (-CONHOH) are powerful chelating agents for essential metal ions like zinc and iron found in the active sites of various enzymes.[2][3] This chelating ability has positioned them as a cornerstone pharmacophore in the design of inhibitors for metalloenzymes, including histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[2][4]

The introduction of a pivaloyl group (a bulky tert-butyl group attached to the carbonyl carbon) creates pivalohydroxamic acid. This structural feature imparts unique properties to the molecule, most notably significant steric hindrance around the hydroxamic acid moiety. This guide focuses on derivatives of this core structure and the critical importance of their thermodynamic stability.

1.1 Why Thermodynamic Stability is a Non-Negotiable Parameter

In the context of pharmaceutical development, thermodynamic stability dictates the propensity of a molecule to exist in its native, active form versus degrading into other products.[5] An unstable compound can lead to:

  • Reduced Shelf-Life: Requiring stringent storage conditions and leading to logistical challenges.[5]

  • Loss of Potency: Degradation reduces the concentration of the active pharmaceutical ingredient (API), compromising therapeutic efficacy.

  • Formation of Toxic Byproducts: Degradants may exhibit unforeseen toxicity, posing a significant safety risk.[6]

  • Inconsistent Bioavailability: Unpredictable degradation can lead to variable drug exposure in patients.

For pivalohydroxamic acid derivatives, understanding and controlling thermodynamic stability is paramount to translating a potent molecule into a viable therapeutic agent.

Foundational Principles: What Governs Stability?

The thermodynamic stability of a pivalohydroxamic acid derivative is not a singular property but a delicate balance of several intramolecular and intermolecular forces.

2.1 The Influence of Steric Hindrance

The defining feature of the pivaloyl group is its large tert-butyl substituent. This creates a significant steric shield around the chemically sensitive hydroxamic acid functional group. This steric bulk can physically obstruct the approach of reactants, such as water or enzymes, that would otherwise lead to degradation.[7]

2.2 The Power of Intramolecular Hydrogen Bonding

Hydroxamic acids can form intramolecular hydrogen bonds between the hydroxyl proton and the carbonyl oxygen.[8][9] This internal bonding can stabilize the molecule's conformation, making it less susceptible to external interactions that could trigger degradation.[8][10] The specific conformation (Z or E isomer) adopted by the hydroxamic acid can be influenced by the solvent and substituent groups, which in turn affects the strength of this internal stabilization.[8]

2.3 Electronic Effects of Substituents

Derivatives of pivalohydroxamic acid will have various substituents on other parts of the molecule. The electron-donating or electron-withdrawing nature of these groups can significantly alter the electron density around the hydroxamic acid moiety, thereby influencing its reactivity and stability.[11]

2.4 Degradation Pathways

A key consideration in stability is the potential pathways for degradation. For hydroxamic acids, common degradation routes include:

  • Hydrolysis: The cleavage of the hydroxamic acid to form a carboxylic acid and hydroxylamine.[3][12] This is a primary concern for in vivo stability, often mediated by esterases.[13][14]

  • Oxidation: Cytochrome P450 enzymes can also mediate the conversion of hydroxamic acids to carboxylic acids.[12]

  • Lossen Rearrangement: This process can lead to the formation of isocyanates, resulting in a loss of inhibitory activity.[13]

Below is a conceptual diagram illustrating the interplay of these key stability factors.

G cluster_factors Factors Influencing Stability cluster_outcome Thermodynamic Stability cluster_degradation Potential Degradation Pathways Steric_Hindrance Steric Hindrance (Pivaloyl Group) Stability Overall Thermodynamic Stability of the Derivative Steric_Hindrance->Stability Increases IHB Intramolecular Hydrogen Bonding IHB->Stability Increases Electronic_Effects Electronic Effects (Substituents) Electronic_Effects->Stability Modulates Hydrolysis Hydrolysis Stability->Hydrolysis Resists Oxidation Oxidation Stability->Oxidation Resists Rearrangement Lossen Rearrangement Stability->Rearrangement Resists

Caption: Key factors influencing the thermodynamic stability of pivalohydroxamic acid derivatives.

Experimental Evaluation of Thermodynamic Stability

A multi-faceted experimental approach is essential for a comprehensive understanding of a compound's stability profile. Thermal analysis techniques are particularly powerful in this regard.[15]

3.1 Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[16][17] This technique is invaluable for determining:

  • Melting Point (Tm): A sharp, high melting point is often indicative of a stable crystalline structure.

  • Enthalpy of Fusion (ΔHfus): The energy required to melt the solid, providing insight into the strength of the crystal lattice.

  • Polymorphism: Detecting different crystalline forms (polymorphs) of the same compound, which can have vastly different stabilities.[5]

  • Glass Transitions (Tg): For amorphous materials, this indicates the temperature at which the material transitions from a rigid to a more rubbery state.[5]

3.1.1 Detailed Experimental Protocol for DSC Analysis

  • Objective: To determine the melting point, enthalpy of fusion, and identify any polymorphic transitions of a pivalohydroxamic acid derivative.

  • Instrumentation: A calibrated Differential Scanning Calorimeter (e.g., TA Instruments, Mettler Toledo).[16]

  • Procedure:

    • Accurately weigh 2-5 mg of the pivalohydroxamic acid derivative into a hermetically sealed aluminum DSC pan.

    • Place an empty, sealed aluminum pan on the reference side of the DSC cell.

    • Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature well above the melting point (e.g., 250 °C).[18]

    • Maintain a constant inert atmosphere (e.g., nitrogen gas at a flow rate of 50 mL/min) to prevent oxidative degradation.[18]

    • Record the heat flow as a function of temperature. The melting event will appear as an endothermic peak.

    • Analyze the resulting thermogram to determine the onset temperature of melting, the peak temperature (Tm), and the integrated area of the peak (ΔHfus).

3.2 Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[19][20][21] It is a direct measure of thermal stability and provides critical information on:

  • Decomposition Temperature (Tdecomp): The temperature at which the compound begins to lose mass due to thermal degradation.[19][20]

  • Residual Solvents/Moisture: Quantifying the amount of volatile components in the sample.[15][19]

  • Desolvation Events: Observing the loss of solvent molecules from a solvate or hydrate.[15]

3.2.1 Detailed Experimental Protocol for TGA Analysis

  • Objective: To determine the onset temperature of thermal decomposition for a pivalohydroxamic acid derivative.

  • Instrumentation: A calibrated Thermogravimetric Analyzer.

  • Procedure:

    • Accurately weigh 5-10 mg of the pivalohydroxamic acid derivative into a ceramic or platinum TGA pan.

    • Place the pan onto the TGA balance.

    • Equilibrate the system at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature where complete decomposition is expected (e.g., 600 °C).

    • Maintain a constant inert atmosphere (e.g., nitrogen gas at a flow rate of 50 mL/min).

    • Continuously record the sample mass as a function of temperature.

    • Analyze the resulting TGA curve to identify the onset temperature of significant mass loss, which corresponds to the decomposition temperature.

3.3 Data Summary and Interpretation

The data obtained from DSC and TGA should be systematically tabulated to compare different derivatives.

DerivativeMelting Point (Tm) (°C)Enthalpy of Fusion (ΔHfus) (J/g)Decomposition Onset (Tdecomp) (°C)
Pivalohydroxamic Acid150.2185.4195.5
Derivative A (Electron-donating group)145.8170.1188.1
Derivative B (Electron-withdrawing group)162.5205.7210.3
Derivative C (Increased steric bulk)155.1192.3205.8
(Note: Data is hypothetical and for illustrative purposes only)

A higher Tm, ΔHfus, and Tdecomp generally indicate greater thermodynamic stability in the solid state.

Computational Approaches to Stability Prediction

In addition to experimental work, computational modeling provides powerful predictive insights into thermodynamic stability.[22]

4.1 The Role of Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to calculate the electronic structure of molecules. It can be used to:

  • Predict the relative energies of different conformers (e.g., those with and without intramolecular hydrogen bonds).

  • Calculate the energy barriers for degradation reactions.

  • Simulate vibrational frequencies, which can be correlated with experimental spectroscopic data.

These computational approaches allow for the in silico screening of potential derivatives, prioritizing the synthesis of those predicted to have favorable stability profiles.[23]

G Start Propose Derivative Structure DFT Perform DFT Calculations Start->DFT Analyze Analyze Energies: - Conformer Stability - Reaction Barriers DFT->Analyze Predict Predict Relative Thermodynamic Stability Analyze->Predict Synthesize Prioritize for Synthesis & Experimental Testing Predict->Synthesize

Caption: A conceptual workflow for in silico stability prediction using DFT.

Implications for Drug Development

The thermodynamic stability data generated through these methods directly informs critical decisions in the drug development pipeline.

  • Candidate Selection: Early-stage stability assessment helps to de-risk projects by identifying and deprioritizing inherently unstable candidates.

  • Formulation Development: Understanding a compound's stability profile is essential for designing a stable dosage form. This includes selecting appropriate excipients that are compatible with the API and do not accelerate its degradation.[5]

  • Shelf-Life Determination: Accelerated stability studies, where the drug product is stored under stress conditions (e.g., high temperature and humidity), are used to predict the shelf-life under normal storage conditions, often using the Arrhenius equation to model the temperature dependence of degradation rates.[24][25][26]

  • Packaging and Storage: The stability data dictates the required packaging (e.g., protection from light or moisture) and recommended storage conditions for the final drug product.[24]

Conclusion: A Proactive Approach to Stability

The thermodynamic stability of pivalohydroxamic acid derivatives is a cornerstone of their potential as therapeutic agents. A proactive and integrated approach, combining theoretical understanding, robust experimental characterization, and predictive computational modeling, is essential. By thoroughly investigating the factors that govern stability—steric hindrance, intramolecular interactions, and electronic effects—and by employing rigorous analytical techniques like DSC and TGA, researchers and drug development professionals can make informed decisions that enhance the probability of clinical and commercial success. Ultimately, a stable molecule is a safer, more effective, and more reliable therapeutic for the patients who need it most.

References

  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis. Available at: [Link]

  • ResearchGate. (n.d.). Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals. Available at: [Link]

  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Available at: [Link]

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Available at: [Link]

  • PubMed. (2025, October 15). Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis. Available at: [Link]

  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available at: [Link]

  • ResearchGate. (2025, August 6). Degradation of three typical hydroxamic acids collectors via UVA-B activated H2O2 and persulfate: Kinetics, transformation pathway, DFT calculation and toxicity evaluation | Request PDF. Available at: [Link]

  • Bentham Science. (2013, February 7). Hydroxamate, a Key Pharmacophore Exhibiting a Wide Range of Biological Activities. Available at: [Link]

  • ResearchGate. (n.d.). FIG. 6. Cyclic hydroxamic acids and their degradation products. Available at: [Link]

  • MDPI. (2022, March 11). A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. Available at: [Link]

  • PubMed. (2017, November 9). Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. Available at: [Link]

  • Loyola University Chicago Research Portal. (2004, February 1). Degradation Pathway and Generation of Monohydroxamic Acids from the Trihydroxamate Siderophore Deferrioxamine B. Available at: [Link]

  • UniCA IRIS. (2021, August 20). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Available at: [Link]

  • PNAS. (2022, February 7). A complete description of thermodynamic stabilities of molecular crystals. Available at: [Link]

  • R. RONCUCCI, &I. (n.d.). Biodegradations of the Hydroxamic Acid Group of pn-Butoxyphenylacethydroxamic Acid (Bufexamac) in Various Animal Species. Available at: [Link]

  • RSC Publishing. (2019, June 17). A general concept for the introduction of hydroxamic acids into polymers. Available at: [Link]

  • MDPI. (2023, May 7). Crystal Structures of a Series of Hydroxamic Acids. Available at: [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Available at: [Link]

  • International Journal of Pharmaceutical and Medical Research. (2012, March 17). Stability Testing of Pharmaceutical Products. Available at: [Link]

  • ResearchGate. (2016, May 17). How to determine chemical stability of a pharmaceutical formulation/product. Available at: [Link]

  • PMC. (2025, March 21). Predicting Thermodynamic Stability at Protein G Sites with Deleterious Mutations Using λ-Dynamics with Competitive Screening. Available at: [Link]

  • Pure and Applied Chemistry. (n.d.). Thermodynamic stability and transformation of pharmaceutical polymorphs. Available at: [Link]

  • Springer Nature Experiments. (n.d.). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. Available at: [Link]

  • Duke SMIF. (n.d.). Differential Scanning Calorimeter. Available at: [Link]

  • MDPI. (2022, August 15). Development of Hydroxamic Acid Compounds for Inhibition of Metallo-β-Lactamase from Bacillus anthracis. Available at: [Link]

  • ACS Publications. (2021, August 20). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Available at: [Link]

  • Longdom Publishing. (n.d.). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Available at: [Link]

  • NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA). Available at: [Link]

  • The National Library of Israel. (n.d.). Hydrogen bonding abilities of hydroxamic acid and its isosteres / Ruchi Kohli | Book. Available at: [Link]

  • ResearchGate. (2022, February 1). Review of computational approaches to predict the thermodynamic stability of inorganic solids | Request PDF. Available at: [Link]

  • bioRxiv. (2023, October 10). DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS. Available at: [Link]

  • Universidad Anáhuac. (n.d.). Hydrogen bonding abilities of hydroxamic acid and its isosteres. Available at: [Link]

  • MDPI. (2025, March 5). Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. Available at: [Link]

  • RSC Publishing. (n.d.). Stereomutations in silicate oligomerization: the role of steric hindrance and intramolecular hydrogen bonding. Available at: [Link]

  • ACS Publications. (2021, August 20). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Available at: [Link]

  • ScienceOpen. (2022, May 17). Design and synthesis of novel hydroxamic acid derivatives based on quisinostat as promising antimalarial agents with improved safety. Available at: [Link]

  • European Journal of Chemistry. (2024, December 31). Methods for synthesizing hydroxamic acids and their metal complexes. Available at: [Link]

  • PubMed. (2022, August 2). Synthesis and Anticancer Potential of New Hydroxamic Acid Derivatives as Chemotherapeutic Agents. Available at: [Link]

  • Journal of Food Science. (2025, August 7). Thermodynamic and Kinetic Stability Constants of Selected Carboxylic Acids and Iron. Available at: [Link]

  • PMC. (n.d.). Competing Intramolecular vs. Intermolecular Hydrogen Bonds in Solution. Available at: [Link]

  • MDPI. (2022, December 8). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available at: [Link]

  • PubMed. (2018, March 6). Design, Synthesis, and Biological Evaluation of Pyrazoline-Based Hydroxamic Acid Derivatives as Aminopeptidase N (APN) Inhibitors. Available at: [Link]

  • ResearchGate. (2025, August 6). Thermodynamics and dissociation constants of carboxylic acids | Request PDF. Available at: [Link]

  • PubMed. (2002, August 15). Physical Stability of Amorphous Pharmaceuticals: Importance of Configurational Thermodynamic Quantities and Molecular Mobility. Available at: [Link]

  • Journal of Materials Chemistry A. (2014, December 17). Thermodynamic stability and correlation with synthesis conditions, structure and phase transformations in orthorhombic and monoclinic Li2M(SO4)2 (M = Mn, Fe, Co, Ni) polymorphs. Available at: [Link]

Sources

An In-Depth Technical Guide to the Crystallographic Analysis of N-hydroxy-pivalamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Solid-State Architecture of a Promising Molecule

N-hydroxy-pivalamide, a hydroxamic acid derivative, represents a class of molecules with significant potential in medicinal chemistry and materials science. The precise three-dimensional arrangement of atoms within its crystal lattice is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability. Understanding this solid-state architecture is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the methodologies employed to elucidate the crystallographic data and X-ray diffraction characteristics of N-hydroxy-pivalamide, offering both theoretical underpinnings and practical, field-proven insights. Our approach emphasizes the causality behind experimental choices, ensuring a self-validating system of protocols for robust and reproducible results.

The Foundational Step: Synthesis and Crystallization of N-hydroxy-pivalamide

The journey to crystallographic analysis begins with the synthesis of high-purity N-hydroxy-pivalamide and the subsequent growth of single crystals suitable for X-ray diffraction. While various synthetic routes to hydroxamic acids exist, a common laboratory-scale synthesis of N-hydroxy-pivalamide involves the reaction of a pivaloyl halide (e.g., pivaloyl chloride) with hydroxylamine.

Experimental Protocol: Synthesis of N-hydroxy-pivalamide

  • Reaction Setup: In a well-ventilated fume hood, a solution of hydroxylamine hydrochloride in a suitable solvent (e.g., methanol) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Base Addition: A base, such as sodium methoxide or triethylamine, is added dropwise to the hydroxylamine solution to generate free hydroxylamine.

  • Acylation: Pivaloyl chloride is then added slowly to the reaction mixture. The reaction is typically exothermic and requires careful temperature control.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is worked up by quenching with water and extracting the product into an organic solvent. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure N-hydroxy-pivalamide.

The Art of Crystal Growth: A Prerequisite for Single-Crystal X-ray Diffraction

Obtaining single crystals of sufficient size and quality is often the most challenging aspect of a crystallographic study. For N-hydroxy-pivalamide, several crystallization techniques can be explored:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution induces crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

The choice of solvent is critical and often determined empirically. A range of solvents with varying polarities should be screened.

Single-Crystal X-ray Diffraction (SC-XRD): Mapping the Molecular Blueprint

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional structure of a molecule.[1][2][3] A suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.[4][5]

Experimental Workflow: From Crystal to Structure

The process of determining a crystal structure from a single crystal can be broken down into several key stages:

experimental_workflow cluster_crystal Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination Crystal_Growth Crystal Growth & Selection Mounting Crystal Mounting Crystal_Growth->Mounting Select suitable crystal Data_Collection X-ray Data Collection Mounting->Data_Collection Mount on goniometer Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Collect diffraction images Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Integrate & scale reflections Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Generate initial model Validation Structure Validation Structure_Refinement->Validation Optimize model against data Final_Structure Final_Structure Validation->Final_Structure Final Crystallographic Information File (CIF)

Caption: Workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology for SC-XRD Data Collection and Analysis

  • Crystal Mounting: A single crystal of N-hydroxy-pivalamide with well-defined faces and dimensions typically in the range of 0.1-0.3 mm is selected under a microscope. The crystal is mounted on a goniometer head, often using a cryoloop and cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.[6]

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[4][6] A series of diffraction images are collected as the crystal is rotated through a range of angles. Modern diffractometers automate this process to ensure a complete and redundant dataset is collected.[6]

  • Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections. This step involves indexing the diffraction spots, integrating their intensities, and applying various corrections (e.g., for absorption).[1]

  • Structure Solution: The "phase problem" is the central challenge in crystallography. Direct methods or Patterson methods are commonly used for small molecules like N-hydroxy-pivalamide to obtain initial phase information and generate an initial electron density map.[7]

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods.[7][8] This iterative process involves adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors.[7][9] The quality of the refinement is monitored using R-factors (R1 and wR2), which should ideally be as low as possible for a well-refined structure.[9]

  • Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and for any unusual features in the final difference electron density map. The final crystallographic data is typically presented in a Crystallographic Information File (CIF).

Anticipated Crystallographic Data for N-hydroxy-pivalamide

While a definitive structure is yet to be published in the Cambridge Structural Database (CSD) or other public repositories, we can anticipate the key parameters that would be determined.[10][11][12][13] Based on the structures of similar small molecules, the following data would be crucial for a complete crystallographic description.

Parameter Description
Chemical FormulaC5H11NO2
Formula Weight117.15 g/mol
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P21/c, P-1
Unit Cell Dimensionsa, b, c (Å) and α, β, γ (°)
Volume (V)ų
ZNumber of molecules per unit cell
Calculated Density (ρ)g/cm³
Absorption Coefficient (μ)mm⁻¹
F(000)Number of electrons in the unit cell
TemperatureK
Wavelength (λ)Å (e.g., 0.71073 Å for Mo Kα)
Reflections CollectedTotal number of measured reflections
Independent ReflectionsNumber of unique reflections
R-factors (R1, wR2)Indicators of refinement quality
Goodness-of-fit (S)Should be close to 1

Powder X-ray Diffraction (PXRD): A Versatile Tool for Bulk Characterization

In cases where suitable single crystals cannot be obtained, or for the analysis of bulk polycrystalline material, powder X-ray diffraction (PXRD) is an invaluable technique.[14][15][16] PXRD provides a characteristic "fingerprint" of a crystalline solid, which is useful for phase identification, purity analysis, and studying polymorphism.[17][18]

The Power of a Powder Pattern

A powder sample is assumed to contain a vast number of randomly oriented microcrystallites. When this sample is irradiated with X-rays, every possible set of lattice planes will be in the correct orientation to diffract the X-rays at some point, satisfying Bragg's Law (nλ = 2dsinθ).[19][20] The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ).

pxrd_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis Grinding Grind to fine powder Mounting Mount on sample holder Grinding->Mounting Diffractometer Place in diffractometer Mounting->Diffractometer Scan Scan over 2θ range Diffractometer->Scan Pattern Obtain Intensity vs. 2θ plot Scan->Pattern Phase_ID Phase Identification Pattern->Phase_ID Polymorph Polymorph Screening Pattern->Polymorph Purity Purity Assessment Pattern->Purity

Caption: General workflow for powder X-ray diffraction analysis.

Experimental Protocol: Acquiring and Analyzing a PXRD Pattern

  • Sample Preparation: A small amount of N-hydroxy-pivalamide is finely ground to ensure random orientation of the crystallites. The powder is then packed into a sample holder.

  • Data Acquisition: The sample is placed in a powder diffractometer. The instrument then scans through a range of 2θ angles, measuring the intensity of the diffracted X-rays at each angle.

  • Data Analysis: The resulting PXRD pattern is analyzed to identify the positions (2θ values) and intensities of the diffraction peaks. This pattern can be compared to databases to identify known phases or used to characterize a new crystalline form. For N-hydroxy-pivalamide, this technique would be crucial for:

    • Confirming the identity of the synthesized bulk material.

    • Assessing its purity by detecting peaks from any crystalline impurities.

    • Screening for polymorphs , as different crystal forms will produce distinct PXRD patterns.[21]

    • Monitoring solid-state stability under various conditions (e.g., temperature, humidity).

Conclusion: The Synergy of Crystallographic Techniques in Drug Development

The comprehensive crystallographic characterization of N-hydroxy-pivalamide, through the synergistic application of single-crystal and powder X-ray diffraction, provides indispensable knowledge for its development. SC-XRD offers the ultimate resolution in determining the precise molecular structure and intermolecular interactions, which are fundamental to understanding its behavior at a molecular level. PXRD, on the other hand, is a robust and accessible tool for the analysis of bulk material, essential for quality control, formulation development, and regulatory submissions. This guide has outlined the theoretical principles and practical methodologies required to undertake such a study, providing a solid foundation for researchers and scientists to unlock the full potential of this promising molecule.

References

  • Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.).
  • Refinement - X-Ray Crystallography - yetnet. (n.d.).
  • Harris, K. D. M., & Tremayne, M. (2001). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. Angewandte Chemie International Edition, 40(9), 1626-1651. Retrieved from [Link]

  • Harris, K. D. M. (2012). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Topics in Current Chemistry, 315, 133-173.
  • Structure refinement - MIT OpenCourseWare. (n.d.).
  • Clegg, W., & Teat, S. J. (2019). Refining X-ray Crystal Structures. In Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Royal Society of Chemistry.
  • Gómez, R., et al. (2018). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N-dicyanoperylenecarboxydiimide. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(Pt 5), 457–464. Retrieved from [Link]

  • A beginner's guide to X-ray data processing. (2021). The Biochemist. Retrieved from [Link]

  • Harris, K. D. M. (2012). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Springer Professional.
  • Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. (2022). Frontiers in Chemistry. Retrieved from [Link]

  • Small molecule crystallography - Excillum. (n.d.).
  • Powder diffraction - Wikipedia. (n.d.). Retrieved from [Link]

  • Single-Crystal Diffraction - MIT Department of Chemistry. (n.d.). Retrieved from [Link]

  • Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm. (2025). Retrieved from [Link]

  • Single-crystal X-ray Diffraction - SERC. (2007). Retrieved from [Link]

  • Cambridge Structural Database - Re3data.org. (n.d.). Retrieved from [Link]

  • Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. (2022). PubMed. Retrieved from [Link]

  • Biobased Copolyamides 56/66: Synthesis, Characterization and Crystallization Kinetics. (n.d.).
  • Cambridge Structural Database - MIT Information Systems. (n.d.). Retrieved from [Link]

  • N-(4-Methoxyphenyl)pivalamide - PMC - NIH. (n.d.). Retrieved from [Link]

  • The Largest Curated Crystal Structure Database - CCDC. (n.d.). Retrieved from [Link]

  • Single Crystal X-ray Crystallographic Data in CIF format. - Loughborough University. (2019). Retrieved from [Link]

  • Crystallography Open Database: Search results. (n.d.). Retrieved from [Link]

  • X-ray Diffraction (XRD). (n.d.). Retrieved from [Link]

  • CCDC 2439985: Experimental Crystal Structure Determination - Iowa Research Online. (n.d.). Retrieved from [Link]

  • CSD - Cambridge Structural Database - Maastricht University Library. (n.d.). Retrieved from [Link]

  • Crystallography Open Database: Search results. (n.d.). Retrieved from [Link]

  • Crystallography Open Database: Search results. (n.d.). Retrieved from [Link]

  • Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand - Frontiers. (n.d.). Retrieved from [Link]

  • Crystal structure of N-hydroxypicolinamide monohydrate - ResearchGate. (n.d.). Retrieved from [Link]

  • Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. (2014). Pharmaceutical Technology. Retrieved from [Link]

  • Pivalamide - Wikipedia. (n.d.). Retrieved from [Link]

  • Crystallography Open Database: Search results. (n.d.). Retrieved from [Link]

  • Elusive Forms and Structures of N-Hydroxyphthalimide: The Colorless and Yellow Crystal Forms of N-Hydroxyphthalimide - ResearchGate. (2025). Retrieved from [Link]

  • N-Hydroxy-N^2^-(3-Methylbutyl)-N^2^-(Naphthalen-2-Ylsulfonyl)-D-Valinamide | C20H28N2O4S | CID - PubChem. (n.d.). Retrieved from [Link]

  • X-ray Powder Diffraction (XRPD) - Improved Pharma. (2024). Retrieved from [Link]

  • 6.16: X-ray Diffraction and Selection Rules - Chemistry LibreTexts. (2026). Retrieved from [Link]

  • Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - MDPI. (2020). Retrieved from [Link]

  • Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A - Malvern Panalytical. (2020). Retrieved from [Link]

Sources

Methodological & Application

Synthesis of N-hydroxy-2,2-dimethylpropanamide from Pivaloyl Chloride: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

Abstract

This document provides a comprehensive guide for the synthesis of N-hydroxy-2,2-dimethylpropanamide, a valuable hydroxamic acid derivative. The protocol outlines a robust and efficient method starting from the readily available pivaloyl chloride and hydroxylamine hydrochloride. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It offers a detailed, step-by-step procedure, explains the underlying chemical principles, and emphasizes critical safety considerations. Furthermore, it includes methods for product purification and characterization to ensure the integrity of the final compound.

Introduction and Scientific Background

Hydroxamic acids, characterized by the R-CO-NH-OH functional group, are a class of organic compounds with significant applications in medicinal chemistry.[1] Their ability to chelate metal ions is central to their biological activity, most notably as inhibitors of metalloenzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). The synthesis of novel hydroxamic acid derivatives is, therefore, a key area of research in the pursuit of new therapeutic agents.

The direct acylation of hydroxylamine with an acyl chloride is a common and effective method for the preparation of hydroxamic acids.[1][2] This protocol focuses on the synthesis of this compound, also known as trimethylacetohydroxamic acid[3], via the reaction of pivaloyl chloride with hydroxylamine. Pivaloyl chloride, with its sterically hindered tert-butyl group, provides an interesting building block for creating unique molecular scaffolds.

The core of this synthesis involves a nucleophilic acyl substitution reaction. The nitrogen atom of hydroxylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. This is followed by the elimination of the chloride leaving group to form the desired N-hydroxy amide. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid generated during the reaction.[4]

Materials and Methods

Reagents and Equipment
ReagentFormulaMolecular Weight ( g/mol )CAS NumberSupplier
Pivaloyl ChlorideC5H9ClO120.583282-30-2Sigma-Aldrich
Hydroxylamine HydrochlorideNH2OH·HCl69.495470-11-1Acros Organics
Sodium BicarbonateNaHCO384.01144-55-8Fisher Scientific
Dichloromethane (DCM)CH2Cl284.9375-09-2VWR
Ethyl Acetate (EtOAc)C4H8O288.11141-78-6J.T. Baker
HexanesC6H1486.18110-54-3EMD Millipore
Anhydrous Magnesium SulfateMgSO4120.377487-88-9Alfa Aesar

Equipment:

  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Melting point apparatus

  • NMR spectrometer

  • FTIR spectrometer

Safety Precautions

Pivaloyl Chloride: Pivaloyl chloride is a corrosive, flammable, and moisture-sensitive liquid.[5][6][7] It can cause severe skin burns and eye damage.[7] Inhalation of its vapors can be fatal.[7][8] All manipulations should be performed in a well-ventilated fume hood.[9] Personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat, is mandatory.[6][9] Keep away from heat, sparks, and open flames.[5] Store in a tightly sealed container in a cool, dry place.[6][8]

Hydroxylamine and its Salts: Hydroxylamine and its salts can be corrosive and may cause skin and eye irritation.[10] Hydroxylamine itself can be unstable and may explode upon heating.[11] While hydroxylamine hydrochloride is more stable, it should still be handled with care.[12] Avoid inhalation of dust.[13] Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[13][10]

Experimental Protocol

The synthesis is a two-phase reaction that can be completed efficiently at room temperature.[4]

Reaction Setup

Synthesis_Workflow

  • In a 250 mL Erlenmeyer flask, dissolve hydroxylamine hydrochloride (1.0 eq) and sodium bicarbonate (2.2 eq) in deionized water.

  • In a separate 100 mL beaker, dissolve pivaloyl chloride (1.0 eq) in ethyl acetate.

  • Place a magnetic stir bar in the Erlenmeyer flask containing the aqueous solution and begin stirring vigorously to create a vortex.

Reaction Procedure
  • While maintaining vigorous stirring, add the ethyl acetate solution of pivaloyl chloride dropwise to the aqueous solution at room temperature.

  • Continue to stir the biphasic mixture vigorously for 5-10 minutes. The reaction is typically rapid.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC) if desired, using a suitable eluent system (e.g., 1:1 hexanes:ethyl acetate).

Work-up and Isolation
  • Transfer the reaction mixture to a separatory funnel.

  • Allow the layers to separate and discard the lower aqueous layer.

  • Wash the organic layer with deionized water, followed by a saturated sodium chloride (brine) solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent using a Büchner funnel.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

Purification
  • The crude this compound can be purified by recrystallization. A common and effective solvent system is a mixture of ethyl acetate and hexanes.[14][15]

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.[16]

  • Slowly add hexanes to the hot solution until the solution becomes slightly cloudy.[16]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Reaction Mechanism and Discussion

The synthesis proceeds through a classic nucleophilic acyl substitution mechanism.

Reaction_Mechanism

The in-situ generation of free hydroxylamine from its hydrochloride salt by a base is a crucial first step. Sodium bicarbonate is a suitable and mild base for this purpose. The reaction of hydroxylamine with pivaloyl chloride is exothermic, and dropwise addition helps to control the reaction temperature. The use of a biphasic system (ethyl acetate/water) allows for easy separation of the product from the inorganic byproducts.[4]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
Melting Point Compare with literature values.
¹H NMR Signals corresponding to the tert-butyl protons (singlet, ~1.2 ppm) and the N-H and O-H protons (broad singlets, variable chemical shifts).
¹³C NMR Resonances for the quaternary carbon, methyl carbons of the tert-butyl group, and the carbonyl carbon.
FTIR (cm⁻¹) Characteristic absorptions for N-H stretching (~3200-3400), O-H stretching (~3100-3300), C=O stretching (~1640), and C-H stretching (~2970).

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound from pivaloyl chloride. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently produce this valuable hydroxamic acid for further investigation in drug discovery and other applications. The provided characterization data serves as a benchmark for verifying the successful synthesis of the target compound.

References

  • Methods for Hydroxamic Acid Synthesis.
  • PIVALOYL CHLORIDE EXTRA PURE. Loba Chemie.
  • An Efficient Method for the Preparation of Hydroxamic Acids.
  • Pivaloyl chloride SDS, 3282-30-2 Safety D
  • PIVALOYL CHLORIDE EXTRA PURE MSDS CAS-No. Span Chemie.
  • Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. Royal Society of Chemistry.
  • Synthesis of 3-chloro-N-(2-chlorophenyl)methyl-N-hydroxy-2,2-dimethylpropanamide. Mol-Instincts.
  • Safety First: Handling Pivaloyl Chloride in Industrial Settings. NINGBO INNO PHARMCHEM CO.,LTD..
  • PIVALOYL CHLORIDE CAS NO 3282-30-2 MATERIAL SAFETY D
  • Hydroxylamine Hydrochloride CAS No 5470-11-1 MATERIAL SAFETY D
  • Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons. American Institute of Chemical Engineers.
  • SAFETY D
  • What are the differences in the reaction of hydroxylamine and HCl in different concentrations of HCl?. Orchid Chemical Supplies Ltd..
  • ICSC 0661 - HYDROXYLAMINE. Inchem.org.
  • Hydroxylamine hydrochloride. Penta chemicals.
  • Preparation of O-Pivaloyl Hydroxylamine Triflic Acid. Organic Syntheses.
  • Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry.
  • Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of proc. IChemE.
  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applic
  • Hydroxylamine. Wikipedia.
  • Hydroxylamine•HCl. Fisher Scientific.
  • Hydroxylammonium chloride. Sciencemadness Wiki.
  • 9 - Organic Syntheses Procedure. Organic Syntheses.
  • Preparation of O ‐Pivaloyl Hydroxylamine Triflic Acid.
  • The flask is resealed with the septum and is flushed with nitrogen. The suspension is stirred for 5 min and then cooled to 0 °C in an ice-water bath for 20 min. Organic Syntheses Procedure.
  • Process for the preparation of mixed anhydrides.
  • Propanamide, 2-hydroxy-N,N-dimethyl-. PubChem.
  • Two-Solvent Recrystalliz
  • Scaling Up the Synthesis of 2,2-Dimethyl-N-phenylpropanamide. Benchchem.
  • 2-hydroxy-N,N-dimethylpropanamide. ChemBK.
  • This compound. ChemScene.
  • Solvents for Recrystalliz

Sources

Application Notes & Protocols: Leveraging N-Pivaloyl Hydroxylamine for Precision C-H Activation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that necessitate substrate pre-functionalization.[1][2][3] At the heart of this strategy lies the challenge of selectivity: how to activate a single C-H bond in a molecule containing many.[1][3] The use of directing groups has emerged as a powerful solution, acting as a molecular compass to guide a transition metal catalyst to a specific C-H bond through chelation.[4][5][6]

This guide focuses on the strategic application of the N-pivaloyl hydroxylamine moiety, a highly effective and versatile directing group for transition-metal-catalyzed C-H activation. Its unique electronic and steric properties, coupled with its role as an internal oxidant in certain transformations, make it an invaluable tool for researchers, particularly in the fields of medicinal chemistry and drug development.[7][8] We will explore the mechanistic underpinnings of this directing group, provide detailed, field-proven protocols for its application, and discuss its strategic importance in the synthesis of complex molecular architectures.

The N-Pivaloyl Hydroxylamine Directing Group: Mechanistic Rationale

The efficacy of the N-pivaloyl hydroxylamine directing group stems from its ability to form a stable, five- or six-membered metallacyclic intermediate upon coordination to a transition metal center (e.g., Rhodium or Palladium).[4][8][9] This chelation event brings the catalytic metal in close proximity to a specific ortho C-H bond, facilitating its cleavage in what is typically the rate-determining step of the catalytic cycle. This process, often a concerted metalation-deprotonation (CMD), leads to a robust organometallic intermediate poised for functionalization.[10][11]

A key feature of the O-pivaloyl hydroxylamine variant is its capacity to act as an internal oxidant.[8][12] In many Rh(III)-catalyzed reactions, for example, the catalytic cycle requires the metal to be in a +3 oxidation state. The N-O bond of the directing group can be reductively cleaved during the catalytic turnover, regenerating the active Rh(III) catalyst without the need for an external, often harsh, stoichiometric oxidant.[8][12][13] This renders the overall transformation redox-neutral and enhances its functional group tolerance.

Below is a generalized mechanistic pathway for a Rh(III)-catalyzed C-H activation/annulation reaction using an O-pivaloyl benzhydroxamic acid derivative.

mechanistic_cycle cluster_main Generalized Catalytic Cycle Substrate Substrate + [RhCp*]2+ Coordination Coordination Complex (A) Substrate->Coordination Coordination CMD C-H Activation (CMD) (B) Coordination->CMD Concerted Metalation- Deprotonation Rhodacycle Rhodacycle Intermediate (C) Insertion Alkyne Insertion (D) Rhodacycle->Insertion Migratory Insertion ReductiveElim Reductive Elimination (E) Insertion->ReductiveElim C-N Bond Formation Product_out Product ReductiveElim->Product_out Product Release Catalyst_regen Catalyst Regeneration ReductiveElim->Catalyst_regen Internal Oxidation Alkyne_in Alkyne Alkyne_in->Insertion

Caption: Generalized catalytic cycle for Rh(III)-catalyzed C-H activation.

Experimental Workflows and Protocols

The successful application of the N-pivaloyl hydroxylamine directing group involves a logical three-stage workflow: synthesis of the directed substrate, the core C-H activation reaction, and the subsequent removal of the directing group to unveil the final product.

workflow start Starting Material (e.g., Carboxylic Acid) step1 Stage 1: Substrate Synthesis Installation of Directing Group start->step1 Pivaloylation/ Amidation substrate Directed Substrate (N-Pivaloyl Hydroxylamine Derivative) step1->substrate step2 Stage 2: C-H Activation (e.g., Arylation, Alkenylation) substrate->step2 Pd or Rh Catalyst, Coupling Partner activated_product Functionalized Intermediate step2->activated_product step3 Stage 3: Directing Group Removal (Traceless Cleavage) activated_product->step3 Hydrolysis or Reduction final_product Final Product step3->final_product

Sources

Application Notes and Protocols: Pivalohydroxamic Acid Ligands for Metal Chelation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini

Abstract

This document provides a comprehensive guide to the theory and practice of utilizing pivalohydroxamic acid ligands for metal chelation. Hydroxamic acids are a well-established class of potent metal chelators, and the incorporation of a pivaloyl group introduces unique steric and electronic properties that can be leveraged for specific applications in drug development, analytical chemistry, and materials science.[1][2][3] These notes will delve into the fundamental principles of hydroxamic acid coordination chemistry, provide detailed protocols for the synthesis and characterization of pivalohydroxamic acid ligands, and outline robust methodologies for quantifying their metal-binding affinities and thermodynamic profiles. The causality behind experimental choices is emphasized throughout to empower researchers to adapt and troubleshoot these procedures effectively.

Introduction: The Rationale for Pivalohydroxamic Acid in Metal Chelation

Hydroxamic acids, characterized by the R-C(=O)N(OH)-R' functional group, are versatile chelating agents with a high affinity for a variety of metal ions, particularly transition metals like iron(III), zinc(II), and copper(II).[1][2][3] This strong binding affinity stems from the formation of stable five-membered chelate rings through the carbonyl oxygen and the hydroxylamino oxygen atoms upon deprotonation.[3][4] This chelating ability is central to their diverse biological activities and applications, including their roles as siderophores, enzyme inhibitors, and therapeutic agents for metal overload diseases.[1][5][6][7]

The introduction of a bulky tert-butyl group, as in pivalohydroxamic acid, imparts specific advantages:

  • Steric Hindrance: The pivaloyl group can influence the coordination geometry around the metal center, potentially leading to selective binding of certain metal ions over others. This steric bulk can also shield the metal complex from interactions with the surrounding solvent or biological macromolecules.

  • Increased Lipophilicity: The alkyl nature of the pivaloyl group enhances the lipophilicity of the ligand and its metal complexes. This property is particularly relevant in drug design, as it can improve membrane permeability and cellular uptake.

  • Electronic Effects: The electron-donating nature of the tert-butyl group can modulate the acidity of the hydroxamic acid proton and influence the stability of the resulting metal complex.[8][9]

This guide will equip researchers with the foundational knowledge and practical protocols to explore and exploit these properties in their own work.

Ligand Synthesis and Characterization

The synthesis of pivalohydroxamic acid is a straightforward process that can be achieved through several established methods.[2][10] The most common approach involves the reaction of a pivalic acid derivative, such as an ester or acid chloride, with hydroxylamine.[2]

Protocol: Synthesis of Pivalohydroxamic Acid

This protocol describes the synthesis of pivalohydroxamic acid from ethyl pivalate.

Materials:

  • Ethyl pivalate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

Procedure:

  • Preparation of Hydroxylamine Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride in methanol. Cool the solution in an ice bath and slowly add a methanolic solution of potassium hydroxide while stirring. A white precipitate of potassium chloride will form. Stir the mixture for 30 minutes at 0°C.

  • Reaction with Ethyl Pivalate: Filter the cold hydroxylamine solution to remove the potassium chloride. To the filtrate, add ethyl pivalate. Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Remove the methanol under reduced pressure. To the residue, add water and extract the aqueous layer with diethyl ether to remove any unreacted starting material.

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH ~3-4 with 1 M HCl. A white precipitate of pivalohydroxamic acid may form. Extract the product with several portions of diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure to yield the crude pivalohydroxamic acid.

  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to obtain a white crystalline solid.

Characterization of Pivalohydroxamic Acid

It is crucial to thoroughly characterize the synthesized ligand to confirm its identity and purity before proceeding with metal chelation studies.

Technique Expected Results
¹H NMR A sharp singlet corresponding to the nine protons of the tert-butyl group and broad singlets for the N-H and O-H protons.
¹³C NMR Resonances corresponding to the quaternary carbon and the methyl carbons of the tert-butyl group, as well as the carbonyl carbon.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of pivalohydroxamic acid.
Melting Point A sharp melting point consistent with the literature value for the pure compound.
FT-IR Spectroscopy Characteristic absorption bands for the C=O, N-H, and O-H stretching vibrations.

Investigating Metal Chelation: A Multi-faceted Approach

The study of metal-ligand interactions requires a combination of techniques to determine the stoichiometry, stability, and thermodynamic parameters of the resulting complexes.

Visualizing the Chelation Process

The fundamental interaction involves the coordination of a metal ion by the pivalohydroxamic acid ligand.

G cluster_0 Pivalohydroxamic Acid cluster_1 Metal Ion cluster_2 Metal-Pivalohydroxamate Complex C(CH3)3 C(CH₃)₃ C1 C C(CH3)3->C1 O1 O C1->O1 N N C1->N M Mⁿ⁺ O2 O N->O2 H1 H N->H1 H2 H O2->H2 C1_c C C(CH3)3_c C(CH₃)₃ C(CH3)3_c->C1_c O1_c O C1_c->O1_c N_c N C1_c->N_c M_c Mⁿ⁺ O1_c->M_c O2_c O⁻ N_c->O2_c H1_c H N_c->H1_c O2_c->M_c G start Start: Pivalohydroxamic Acid Ligand synthesis Synthesize and Purify Ligand start->synthesis characterization Characterize Ligand (NMR, MS, etc.) synthesis->characterization preliminary_binding Preliminary Binding Study (UV-Vis) characterization->preliminary_binding no_binding No evidence of binding. Re-evaluate conditions. preliminary_binding->no_binding No binding_confirmed Binding Confirmed preliminary_binding->binding_confirmed Yes quantitative_analysis Quantitative Analysis binding_confirmed->quantitative_analysis potentiometry Potentiometric Titration (Stability Constants) quantitative_analysis->potentiometry Need Stability Constants itc Isothermal Titration Calorimetry (Thermodynamics) quantitative_analysis->itc Need Full Thermodynamics application Application-Specific Studies (e.g., cell-based assays) potentiometry->application itc->application

Caption: Decision workflow for studying metal chelation by pivalohydroxamic acid.

Applications in Drug Development and Beyond

The unique properties of pivalohydroxamic acid ligands make them attractive for various applications:

  • Enzyme Inhibition: Many enzymes, particularly metalloproteases, have a metal ion in their active site. [3]Pivalohydroxamic acid derivatives can be designed as potent and selective inhibitors of these enzymes, with potential applications in cancer and inflammatory diseases. [6][8][11]* Metal Detoxification: Chelation therapy is a primary treatment for metal poisoning. [7][12][13]The lipophilicity of pivalohydroxamic acid could enhance its ability to cross cell membranes and chelate intracellular toxic metals.

  • Antimicrobial Agents: Iron is an essential nutrient for many pathogenic bacteria. Siderophore-like molecules containing hydroxamic acid moieties can be used to sequester iron and inhibit bacterial growth. [14]* Analytical Reagents: The formation of colored complexes with certain metal ions makes hydroxamic acids useful as analytical reagents for spectrophotometric determination of these metals. [15]

Conclusion

Pivalohydroxamic acid and its derivatives represent a versatile class of ligands with tunable properties for metal chelation. By understanding the underlying principles of their coordination chemistry and employing the appropriate analytical techniques, researchers can effectively design and characterize novel metal chelators for a wide range of scientific and therapeutic applications. This guide provides the necessary protocols and conceptual framework to initiate and advance such investigations.

References

  • Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. (2016). Methods in Enzymology, 567, 3-21.
  • Introduction | Coordination Chemistry of Hydroxamic Acids. (n.d.). WordPress.com.
  • Hydroxamic acid. (n.d.). In Wikipedia.
  • Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. (n.d.). TA Instruments.
  • Potentiometric determination of aminal stability constants. (1995). Talanta, 42(2), 243-248.
  • Isothermal titr
  • Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. (n.d.). Semantic Scholar.
  • Coordination Modes of Hydroxamic Acids in Tin - An Overview. (n.d.). Scientific Eminence Group.
  • POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID. (n.d.).
  • Mechanism of ligand substitution on high-spin iron(III) by hydroxamic acid chelators. Thermodynamic and kinetic studies on the formation and dissociation of a series of monohydroxamatoiron(III) complexes. (n.d.). Journal of the American Chemical Society.
  • Hydroxamic acid – Knowledge and References. (n.d.). Taylor & Francis.
  • Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. (n.d.). Scientific Research Publishing.
  • Hydroxamic Acids − An Intriguing Family of Enzyme Inhibitors and Biomedical Ligands. (n.d.).
  • AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES. (2014).
  • Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium. (n.d.). IJSART.
  • Isothermal titration calorimetry of metal ions binding to proteins: An overview of recent studies. (n.d.).
  • UV−vis analysis of metal chelation with 2 and 29. (A) HP 2 binding... (n.d.).
  • Physical and analytical studies of transition metal complexes. (n.d.). Slideshare.
  • Ligand exchange method for determination of mole ratios of rel
  • Modification of Hydroxamic Acid Containing Compounds for Improved Metal Chel
  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applic
  • UV-VIS, Fluorescence and Mass Spectrometry Investigation on the Transition Metal Ion Chelation of Two Bioisosteres of Resver
  • UV-VIS SPECTROPHOTOMETRIC DETERMINATIONS OF SELECTED ELEMENTS IN MODELLED AQUEOUS SOLUTIONS. (n.d.).
  • DFT Exploration of Metal Ion–Ligand Binding: Toward Rational Design of Chelating Agent in Semiconductor Manufacturing. (2024). MDPI.
  • (PDF)
  • Examining Metal Complexes and How They Enhance Detection Techniques. (2024).
  • Principles and practice of determining metal–protein affinities. (2021). PMC.
  • Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd. (n.d.).
  • UV-Vis Spectroscopy for metal analysis? (2021).
  • Hydroxamic acids and their derivatives. 3. Preparation of esters of pivalohydroxamic acid and their use in peptide synthesis. (n.d.). Semantic Scholar.
  • [Synthesis of hydroxamic acids and study of their complexes with iron (II) and (III) ions]. (n.d.).
  • Pivalic acid. (n.d.). In Wikipedia.
  • Preparation of O ‐Pivaloyl Hydroxylamine Triflic Acid. (n.d.).
  • Methods for Hydroxamic Acid Synthesis. (n.d.). PMC.
  • Chelation in Metal Intoxic
  • Diversity in the Interaction of Amino Acid- and Peptide-Based Hydroxamic Acids with Some Platinum Group Metals in Solution. (n.d.). MDPI.
  • Antimycobacterial Activities of Hydroxamic Acids and Their Iron(II/III), Nickel(II), Copper(II) and Zinc(II) Complexes. (2023). PMC.
  • A review of pitfalls and progress in chelation treatment of metal poisonings. (2016). PubMed.
  • Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities. (n.d.).
  • synthesis and characterization of benzohydroxamic acid and methylbenzohydroxamic acid metal complexes. (2019). Malaysian Journal of Analytical Sciences.
  • A REVIEW ON METAL TOXICITY AND ITS TREATMENT THROUGH PHYTO- CHEL
  • Pivalic Acid Esters, Pival
  • Design, Synthesis, and Biological Evaluation of Pyrazoline-Based Hydroxamic Acid Derivatives as Aminopeptidase N (APN) Inhibitors. (2018). PubMed.
  • Mechanistic Insights of Chelator Complexes with Essential Transition Metals: Antioxidant/Pro-Oxidant Activity and Applic
  • Chelation in metal intoxication--Principles and paradigms. (n.d.). PubMed.

Sources

Scalable laboratory production of N-hydroxy-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Laboratory Production of N-Hydroxy-2,2-dimethylpropanamide (Pivalohydroxamic Acid)

Executive Summary

This compound (also known as Pivalohydroxamic Acid, PHA) is a critical pharmacophore in drug discovery, serving as a potent zinc-binding group (ZBG) in matrix metalloproteinase (MMP) and histone deacetylase (HDAC) inhibitors. Unlike simple acetohydroxamic acids, the steric bulk of the tert-butyl group confers unique stability but introduces kinetic challenges during synthesis.

This guide details a scalable, "self-validating" protocol for synthesizing PHA from pivaloyl chloride. It moves beyond standard textbook methods by addressing the specific thermodynamic and safety risks associated with scaling hydroxamic acids—specifically the competition between N- and O-acylation and the risk of the Lossen rearrangement.

Strategic Analysis: The Scale-Up Challenge

Scaling this reaction from milligrams to multigram/kilogram batches introduces two primary failure modes:

  • Regioselectivity (N vs. O attack): Hydroxylamine is an ambident nucleophile. At high pH (>11), the oxygen anion attacks the acyl chloride, forming the O-acyl derivative. This byproduct is not only an impurity but a safety hazard, as O-acyl hydroxamates are the precursors to the exothermic Lossen rearrangement.

  • Thermal Runaway: The reaction of pivaloyl chloride with hydroxylamine is highly exothermic. In a biphasic system, heat accumulation at the interface can trigger local decomposition before the bulk solvent dissipates the energy.

The Solution: A biphasic Schotten-Baumann protocol using Ethyl Acetate (EtOAc) and Water, buffered with Potassium Carbonate (


). This system acts as a "thermal buffer" and maintains the pH in the optimal window (8.5–9.5) to favor N-acylation.

Detailed Protocol: The "Golden Batch"

Target Scale: 50 mmol (approx. 5.8 g theoretical yield) Reaction Time: 3 hours Expected Yield: 75–85%

Reagents & Materials
ReagentMW ( g/mol )Equiv.AmountRole
Hydroxylamine HCl 69.491.55.21 gNucleophile Source
Pivaloyl Chloride 120.581.06.03 g (6.15 mL)Electrophile
Potassium Carbonate 138.213.020.7 gBase / pH Buffer
Ethyl Acetate (EtOAc) 88.11-50 mLOrganic Phase
Deionized Water 18.02-50 mLAqueous Phase
Step-by-Step Methodology

Step 1: Nucleophile Preparation (The Aqueous Phase)

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and an internal thermometer, dissolve Potassium Carbonate (20.7 g) in Water (50 mL) .

    • Note: The dissolution is exothermic. Cool to 0°C using an ice/water bath.

  • Add Hydroxylamine Hydrochloride (5.21 g) in one portion. Stir for 10 minutes.

    • Checkpoint: Ensure the solution is clear. The pH should be >10 initially but will drop as the reaction proceeds.

Step 2: Controlled Addition (The Critical Step)

  • Dissolve Pivaloyl Chloride (6.15 mL) in EtOAc (25 mL) in a pressure-equalizing addition funnel.

  • Add the organic solution dropwise to the vigorously stirring aqueous phase over 45 minutes .

    • Critical Parameter: Maintain internal temperature < 5°C .

    • Mechanism:[1][2][3] The biphasic nature protects the product. As PHA forms, it partitions into the EtOAc layer (favored by the lipophilic t-butyl group), protecting it from over-acylation in the aqueous base.

Step 3: Reaction & Quench

  • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 2 hours.

  • In-Process Control (IPC): Perform the Ferric Chloride Test (see Section 4). A deep burgundy color confirms the presence of hydroxamic acid.

Step 4: Workup & Isolation

  • Transfer the mixture to a separatory funnel. Separate the layers.

  • Extraction: The aqueous layer may still contain product as the potassium salt. Acidify the aqueous layer carefully with 6N HCl to pH ~6, then extract with fresh EtOAc (2 x 30 mL) .

    • Caution:

      
       evolution will be vigorous.
      
  • Combine all organic layers. Wash with Brine (20 mL) .

  • Dry over anhydrous Sodium Sulfate (

    
    ) , filter, and concentrate under reduced pressure (Rotavap bath < 40°C) to yield a white crystalline solid.
    

Step 5: Purification

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot EtOAc (approx. 60°C).

  • Add warm Hexanes dropwise until persistent cloudiness appears.

  • Cool slowly to room temperature, then to 4°C.

  • Filter the white needles and dry under high vacuum.

Process Analytical Technology (PAT)

Trust but verify. Use these methods to validate the process at key stages.

Qualitative: The Ferric Chloride Test

This is the industry standard for rapid confirmation of the hydroxamic acid moiety.

  • Reagent: 5%

    
     in 0.1 N HCl.
    
  • Procedure: Dissolve ~5 mg of crude product in 1 mL Methanol. Add 2 drops of reagent.

  • Result:

    • Deep Burgundy/Red: Positive (Hydroxamic acid present).

    • Yellow/Orange: Negative (Carboxylic acid or unreacted chloride).

Quantitative: HPLC Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV @ 210 nm (Amide bond) and 254 nm.

  • Retention Time: PHA will elute after hydroxylamine (void volume) but before pivalic acid (hydrolysis impurity).

Safety Deep Dive: The Lossen Rearrangement

The most significant hazard in scaling hydroxamic acids is the Lossen Rearrangement .

  • The Hazard: If the reaction pH is too high (>11) or temperature is uncontrolled, the O-acylated byproduct (

    
    ) forms. Upon heating, this species spontaneously rearranges to release an isocyanate  and 
    
    
    
    , potentially causing vessel pressurization or explosion.
  • Mitigation in this Protocol:

    • Steric Bulk: The tert-butyl group of pivalic acid sterically hinders the formation of the O-acyl species compared to linear chains.

    • Temperature Limit: Keeping the rotavap bath <40°C prevents thermal activation of any trace O-acyl impurities.

    • Biphasic System: Removes the product from the basic aqueous phase immediately, preventing side reactions.

Visualization: Workflows & Mechanisms

Figure 1: Synthesis Workflow & Decision Logic

G Start Reagents: Pivaloyl Chloride NH2OH-HCl Mix Biphasic Rxn (EtOAc/Water) 0°C, pH 9 Start->Mix Controlled Addition IPC IPC: FeCl3 Test Mix->IPC 2 Hours IPC->Mix Negative (Check pH) Workup Phase Separation & Acid Extraction IPC->Workup Positive (Red) Crude Crude PHA Workup->Crude Evaporation Pure Recrystallization (EtOAc/Hex) Crude->Pure Purification

Caption: Operational workflow for the synthesis of Pivalohydroxamic Acid, highlighting the critical In-Process Control (IPC) checkpoint.

Figure 2: Safety & Mechanism (Lossen Risk)

Lossen Input Hydroxamic Acid (R-CONH-OH) O_Acyl O-Acyl Byproduct (Impurity) Input->O_Acyl Excess Acyl Chloride High pH Safe Stable Product (Isolate <40°C) Input->Safe Correct Protocol Heat Heat (>70°C) O_Acyl->Heat Thermal Activation Iso Isocyanate (R-N=C=O) Heat->Iso Lossen Rearrangement (Explosion Risk)

Caption: Mechanistic pathway showing the origin of the Lossen Rearrangement hazard and how process controls (pH, Temp) mitigate it.

References

  • Preparation of O-Pivaloyl Hydroxylamine Triflic Acid. Organic Syntheses, 2020, 97, 262-273. (Demonstrates pivaloyl/hydroxylamine reactivity and safety handling).

  • Molecular structures of ribonucleotide reductase inhibitors: pivalohydroxamic acid. Acta Crystallographica Section C, 1987, 43, 582–585.[1][4] (Crystallographic confirmation of the solid state).

  • The Lossen Rearrangement. Alfa Chemistry Application Guide. (Detailed mechanism of the safety hazard).

  • Hydroxylamine - Chemical Safety Card (ICSC 0661). International Programme on Chemical Safety. (Safety data for handling the nucleophile).

  • Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 2015. (Review of general synthetic methodologies).

Sources

Application Note: N-hydroxy-2,2-dimethylpropanamide as a Robust Reagent for the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth exploration of N-hydroxy-2,2-dimethylpropanamide, also known as pivalohydroxamic acid, a versatile and sterically hindered reagent pivotal in the synthesis of nitrogen-containing bioactive heterocycles. We delve into the core reactivity of this compound, focusing on its role as a precursor to reactive nitrogen species for intramolecular C-H amination reactions. This document offers detailed mechanistic insights, step-by-step protocols for the synthesis of substituted γ-lactams (pyrrolidinones), troubleshooting advice, and a discussion of the unique advantages conferred by the bulky pivaloyl group. This resource is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced synthetic methodologies for the construction of complex molecular architectures.

Introduction: The Strategic Advantage of Pivalohydroxamic Acid

Nitrogen-containing heterocycles are foundational scaffolds in a vast majority of pharmaceuticals and natural products, driving continuous innovation in synthetic methodology.[1][2] Among the most powerful strategies for their construction is the direct functionalization of C-H bonds, which offers an atom-economical alternative to traditional, multi-step synthetic sequences requiring pre-functionalized substrates.[3] this compound has emerged as a key reagent in this field, primarily serving as a stable, easy-to-handle precursor for highly reactive N-acylnitrenoid intermediates.

The defining feature of this compound is its bulky tert-butyl (pivaloyl) group. This steric hindrance plays a crucial role in directing reaction selectivity and modulating the reactivity of the key nitrogen center. Unlike less hindered hydroxamic acids, the pivaloyl group can influence conformational preferences in the transition state of cyclization reactions, leading to enhanced diastereoselectivity. Its primary application, which will be the focus of this note, is in transition-metal-catalyzed intramolecular C-H amination reactions to furnish valuable heterocyclic structures like γ-lactams (pyrrolidinones), which are core motifs in numerous biologically active compounds.[4][5][6]

Physicochemical Properties and Core Reactivity

Understanding the properties of this compound is essential for its effective application.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 29740-67-8[7]
Molecular Formula C₅H₁₁NO₂[7]
Molecular Weight 117.15 g/mol [7]
Appearance White to off-white solid
Topological Polar Surface Area (TPSA) 49.33 Ų[7]
LogP 0.5379[7]
Storage Sealed in dry, 2-8°C[7]

The core utility of this compound stems from the N-OH bond of its hydroxamic acid functional group. This bond can be cleaved under oxidative conditions to generate a reactive nitrogen species. In the context of transition-metal-catalyzed reactions (e.g., with Rhodium or Ruthenium), the reagent is believed to coordinate to the metal center and, upon oxidation, form a metal-nitrenoid intermediate. This highly electrophilic species is the workhorse of the C-H amination reaction, capable of inserting into otherwise inert C(sp³)-H bonds.

Mechanistic Pathway: Rhodium-Catalyzed Intramolecular C-H Amination

The synthesis of γ-lactams from aliphatic carboxylic acids via a C-H amination strategy is a hallmark application. The overall transformation involves first coupling the carboxylic acid with this compound to form an O-acyl hydroxamate ester, which then undergoes a rhodium-catalyzed intramolecular C-H insertion.

The widely accepted mechanism proceeds as follows:

  • Oxidative Activation: The O-acyl hydroxamate ester is oxidized, typically by a hypervalent iodine reagent like PIDA (phenyliodine diacetate), to form a reactive N-acylnitrenium ion or a related species.

  • Catalyst Engagement: This species reacts with the Rh(II) catalyst (e.g., Rh₂(OAc)₄) to generate a highly electrophilic rhodium-nitrenoid intermediate.

  • C-H Insertion: The nitrenoid undergoes an intramolecular insertion into a C-H bond. For the formation of γ-lactams, this occurs at the γ-position relative to the carbonyl group. The reaction is believed to proceed through a concerted, albeit asynchronous, three-membered transition state. The stereochemistry of the starting material is often retained in the product.

  • Product Formation & Catalyst Regeneration: The insertion event forms the new C-N bond, creating the heterocyclic ring and releasing the active Rh(II) catalyst, allowing it to re-enter the catalytic cycle.

G cluster_0 Catalytic Cycle cluster_1 Substrate Activation A Rh₂(L)₄ Catalyst B Rh-Nitrenoid Intermediate A->B + Oxidized Substrate - Oxidant Byproduct C C-H Insertion Transition State B->C Intramolecular C-H Approach D Product-Catalyst Complex C->D C-N Bond Formation D->A - γ-Lactam Product S1 O-Acyl Pivalohydroxamate S2 Oxidized Intermediate (N-Acylnitrenium Ion Character) S1->S2 Oxidant (e.g., PIDA) S2->B Reaction with Catalyst caption Fig. 1: Rhodium-Catalyzed C-H Amination Cycle

Caption: Fig. 1: Rhodium-Catalyzed C-H Amination Cycle

Detailed Protocol: Synthesis of a Substituted γ-Lactam

This protocol is adapted from established methodologies for rhodium-catalyzed intramolecular C-H amination. It details the two-stage process: formation of the O-acyl hydroxamate precursor followed by the key cyclization step.

Part A: Synthesis of the O-Acyl Pivalohydroxamate Precursor

This step couples the starting carboxylic acid with this compound.

G start Start: Carboxylic Acid + This compound step1 1. Dissolve in DCM 2. Add Coupling Agent (EDC) 3. Add DMAP (cat.) start->step1 step2 Stir at RT (4-12 h) step1->step2 step3 Aqueous Workup: - Wash with 1M HCl - Wash with sat. NaHCO₃ - Wash with Brine step2->step3 step4 Dry (Na₂SO₄), Filter, Concentrate step3->step4 end Product: O-Acyl Pivalohydroxamate step4->end caption Fig. 2: Workflow for Precursor Synthesis

Caption: Fig. 2: Workflow for Precursor Synthesis

Materials:

  • Aliphatic carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add the aliphatic carboxylic acid (1.0 eq), this compound (1.1 eq), and DMAP (0.1 eq).

  • Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the carboxylic acid).

  • Add EDC (1.2 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.

Part B: Intramolecular C-H Amination to form γ-Lactam

This is the key cyclization step using the O-acyl pivalohydroxamate precursor.

Materials:

  • O-Acyl pivalohydroxamate precursor (1.0 eq)

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄] (2.5 mol%)

  • Phenyliodine diacetate (PIDA) (1.1 eq)

  • Magnesium oxide (MgO), powdered (2.5 eq)

  • Benzene or Toluene, anhydrous

  • Ethyl acetate

  • Hexanes

Procedure:

  • Safety First: This reaction should be performed in a well-ventilated fume hood. Benzene is a carcinogen; toluene is a less toxic alternative.

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the O-acyl pivalohydroxamate (1.0 eq), Rh₂(OAc)₄ (0.025 eq), and powdered MgO (2.5 eq).

  • Add anhydrous benzene or toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Add PIDA (1.1 eq) to the suspension.

  • Heat the reaction mixture to reflux (approx. 80°C for benzene, 110°C for toluene) and stir vigorously.

  • Maintain reflux for 1-3 hours. Monitor the reaction by TLC for the consumption of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove MgO and other insoluble solids. Wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure γ-lactam product.

Troubleshooting and Field-Proven Insights

IssuePotential CauseSuggested Solution
Low Yield of Cyclized Product 1. Inefficient C-H insertion. 2. Catalyst deactivation. 3. Substrate decomposition.1. Increase catalyst loading to 5 mol%. Try a different Rh(II) catalyst (e.g., Rh₂(esp)₂). 2. Ensure strictly anhydrous conditions. Use freshly opened, high-purity solvents. 3. Lower the reaction temperature and extend the reaction time.
Formation of Side Products 1. Intermolecular amination. 2. Oxidation of other sites on the molecule.1. Run the reaction at a higher dilution (e.g., 0.05 M) to favor the intramolecular pathway. 2. Use a milder oxidant if possible, although PIDA is generally reliable. Ensure the reaction is not overheated.
Incomplete Reaction 1. Insufficient oxidant. 2. Poor quality of reagents.1. Add an additional portion of PIDA (0.2 eq) after 1 hour. 2. Use freshly purchased and properly stored PIDA and Rh(II) catalyst. Ensure MgO is finely powdered and dry.
Difficulty in Purification Co-elution of product with pivalic acid byproducts.Perform an aqueous basic wash (e.g., with 5% K₂CO₃ solution) on the crude material before chromatography to remove acidic byproducts.

Expertise & Experience Note: The choice of MgO is critical. It acts as a mild base to neutralize the acetic acid byproduct from the PIDA oxidant, which can otherwise interfere with the catalyst and promote side reactions. Its heterogeneous nature simplifies removal by filtration. The steric bulk of the pivaloyl group on the nitrogen atom is advantageous as it disfavors intermolecular reaction pathways, thereby promoting the desired intramolecular cyclization.

Conclusion

This compound is a highly effective reagent for the synthesis of bioactive N-heterocycles, particularly through rhodium-catalyzed C-H amination. Its robust nature, coupled with the beneficial steric influence of the pivaloyl group, allows for the efficient and often diastereoselective construction of valuable lactam scaffolds from simple aliphatic precursors. The protocols and insights provided herein are designed to empower researchers to confidently apply this methodology to complex synthetic challenges in drug discovery and beyond.

References

  • Mechanochemical Synthesis of N‐Aryl Amides from O‐Protected Hydroxamic Acids. ChemPlusChem. (URL: [Link])

  • 2-Hydroxy-N,N-dimethylpropanamide - Physico-chemical Properties. ChemBK. (URL: [Link])

  • 3-chloro-N-hydroxy-2,2-dimethylpropanamide. PubChem, National Center for Biotechnology Information. (URL: [Link])

  • Preparation of O-Pivaloyl Hydroxylamine Triflic Acid. Organic Syntheses. (URL: [Link])

  • N-(1-Hydroxy-2-methylpropan-2-yl)-2-methylprop-2-enamide Properties. CompTox Chemicals Dashboard, U.S. Environmental Protection Agency (EPA). (URL: [Link])

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Hindawi. (URL: [Link])

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. (URL: [Link])

  • Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. RJPT. (URL: [Link])

  • Synthesis, Characterization and Antimicrobial Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives with Two Oxadiazole Rings. Lupine Publishers. (URL: [Link])

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. (URL: [Link])

  • One pot synthesis of 2-hydroxy pyrrolidine derivatives. ACG Publications. (URL: [Link])

  • 1,2,4-Oxadiazole synthesis. Organic Chemistry Portal. (URL: [Link])

  • Thiohydroxamic Acids as Novel Reagents for the Construction of Heterocycles. ACS Publications. (URL: [Link])

  • Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. (URL: [Link])

  • Production of pyrrolidine.
  • Fe‐Catalyzed α‐C(sp3)−H Amination of N‐Heterocycles. Wiley Online Library. (URL: [Link])

  • Triflic Acid Mediated Sequential Cyclization of ortho-Alkynylarylesters with Ammonium Acetate. CUNY Academic Works. (URL: [Link])

  • The Chemistry of Nitroxyl-Releasing Compounds. PMC, National Center for Biotechnology Information. (URL: [Link])

  • SYNTHESIS OF SMALL AND MEDIUM SIZE MONOCYCLIC HYDROXAMIC ACIDS (REVIEW). NOVA School of Science and Technology. (URL: [Link])

  • Cu-Mediated Amination of (Hetero)aryl C–H bonds with NH Azaheterocycles. ChemRxiv. (URL: [Link])

  • A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. RSC Publishing. (URL: [Link])

  • C-H amination in the synthesis of N-heterocycles. Dovepress. (URL: [Link])

  • Cyclization Reactions of 3a under Different Conditions. ResearchGate. (URL: [Link])

  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. PMC, National Center for Biotechnology Information. (URL: [Link])

  • Methods for Hydroxamic Acid Synthesis. PMC, National Center for Biotechnology Information. (URL: [Link])

  • Mechanistic aspects of the oxidative and reductive fragmentation of N-nitrosoamines: a new method for generating nitrenium cations, amide anions, and aminyl radicals. PubMed. (URL: [Link])

  • Nitrenium ion – Knowledge and References. Taylor & Francis. (URL: [Link])

  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. PMC, National Center for Biotechnology Information. (URL: [Link])

  • Diversity in Heterocycle Synthesis Using α-Iminocarboxylic Acids: Decarboxylation Dichotomy. Organic Chemistry Portal. (URL: [Link])

  • New Generation of Nitrenium Salts: Catalytic Hydrosilylation of Imines and a Mechanism of Action of Nitrogen Lewis Acids. ResearchGate. (URL: [Link])

  • Triethylamine-Catalyzed Cyclization of Unsaturated Hydroperoxides in the Presence of Triethylammonium Hydrochloride: A Synthesis of 1,2-Dioxanes. PMC, National Center for Biotechnology Information. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Hydroxy-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PHX-YIELD-OPT-001 Topic: Improving Yield & Purity in Pivalohydroxamic Acid Synthesis Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist Status: Open

Executive Summary & Diagnostic

User Query: "I am synthesizing N-hydroxy-2,2-dimethylpropanamide (Pivalohydroxamic acid) using pivaloyl chloride and hydroxylamine, but my isolated yields are inconsistent (<40%), and I suspect O-acylation or hydrolysis is occurring."

Scientist’s Assessment: The synthesis of Pivalohydroxamic acid presents a classic "Ambident Nucleophile" challenge. Hydroxylamine (


) has two nucleophilic sites: the nitrogen and the oxygen.
  • N-acylation (Desired): Yields the hydroxamic acid (

    
    ).
    
  • O-acylation (Undesired): Yields the O-acyl hydroxylamine (

    
    ).
    
  • Di-acylation: Yields the N,O-diacyl species.

Root Cause of Low Yield:

  • pH Mismanagement: At high pH (>11), the oxygen becomes deprotonated (

    
    ), making it a harder nucleophile and favoring O-acylation.
    
  • Hydrolysis: Pivaloyl chloride is moisture-sensitive; if the aqueous hydroxylamine solution is not buffered or cooled, the chloride hydrolyzes to pivalic acid before reacting.

  • Solubility Loss: The tert-butyl group makes the molecule lipophilic, but the hydroxamic acid moiety is highly polar. The product often remains trapped in the aqueous phase during standard extraction.

Optimized Reaction Protocol (The "Buffered Chloride" Method)

Do not use unbuffered NaOH. The local concentration of hydroxide causes immediate hydrolysis of the acid chloride. We recommend a Biphasic Carbonate System .

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Parameter
Hydroxylamine HCl 1.5Nucleophile SourceMust be free base in situ.
Potassium Carbonate (

)
2.0Base / BufferMaintains pH ~9. Avoids high pH spikes.
Pivaloyl Chloride 1.0ElectrophileAdd slow. Exothermic.
Ethyl Acetate / Water 1:1 VolSolvent SystemBiphasic system protects product from hydrolysis.
Step-by-Step Methodology
  • Preparation of Free Hydroxylamine (The Aqueous Phase):

    • Dissolve Hydroxylamine HCl (1.5 eq) in minimal water (approx. 2 mL per mmol).

    • Cool to 0°C .

    • Add

      
       (2.0 eq) dissolved in water. Note: Gas evolution (
      
      
      
      ) will occur. Vent appropriately.
    • Checkpoint: Ensure pH is between 8.5 and 9.5.

  • The Acylation (The Organic Phase):

    • Add Ethyl Acetate (equal volume to water) to the reaction vessel. Vigorous stirring is required to create an emulsion.

    • Dilute Pivaloyl Chloride (1.0 eq) in a small volume of Ethyl Acetate.

    • Dropwise Addition: Add the chloride solution to the vigorously stirred biphasic mixture over 30–45 minutes.

    • Thermodynamic Control: Keep internal temperature <5°C .

  • Reaction Monitoring:

    • Allow to warm to Room Temperature (RT) over 2 hours.

    • Iron(III) Test: Take an aliquot of the organic layer, spot on TLC, and stain with

      
      . A deep wine-red/purple color confirms the presence of hydroxamic acid.
      
Mechanism & Selectivity Visualization[1][2]

ReactionPathway cluster_conditions Reaction Conditions NH2OH Hydroxylamine (NH2OH) HighPH High pH (>11) (O-Attack Favored) NH2OH->HighPH NeutralPH Neutral/Mild pH (8-9) (N-Attack Favored) NH2OH->NeutralPH PivCl Pivaloyl Chloride (tBu-CO-Cl) Product This compound (Target) PivCl->Product SideProduct O-Pivaloyl Hydroxylamine (Impurity / Lossen Precursor) PivCl->SideProduct Hydrolysis Pivalic Acid (Dead End) PivCl->Hydrolysis Water/OH- Attack HighPH->SideProduct Charge Control (O-anion attack) NeutralPH->Product Kinetic Control (Nucleophilic N)

Figure 1: Selectivity pathway. Controlling pH is the primary lever to avoid O-acylation and hydrolysis.

Isolation & Purification (The "Salting Out" Protocol)

The most common point of failure is the work-up. Hydroxamic acids form strong hydrogen bond networks with water.

The Protocol:

  • Phase Separation: Separate the organic layer (Ethyl Acetate) from the reaction mixture. Do not discard the aqueous layer yet.

  • Salting Out (Critical Step): Saturate the aqueous layer with solid NaCl until no more salt dissolves.

  • Secondary Extraction: Extract the saturated aqueous layer with fresh Ethyl Acetate (

    
     volumes).
    
    • Why? Saturation decreases the solubility of organic compounds in water (Salting-out effect), forcing the hydroxamic acid into the organic phase.

  • Acidic Wash (Optional but Risky):

    • Wash combined organics with cold 0.1 N HCl.

    • Warning: Do not use strong acid or heat; this will catalyze the Lossen rearrangement or hydrolysis.

  • Concentration: Dry over

    
     and evaporate under reduced pressure at <40°C .
    

Troubleshooting & FAQs

Q1: I see a solid precipitate forming during the reaction. Is this my product?

A: Likely not. In the carbonate method, this is usually Potassium Chloride (KCl) precipitating out as the reaction proceeds.

  • Action: Filter the solid. Dissolve a small amount in water and add

    
    . A white precipitate confirms it is chloride salt.
    
Q2: My product is an oil, but it should be a solid (MP ~160°C). Why?

A: It is likely contaminated with Pivalic acid (hydrolysis byproduct) or residual solvent.

  • Fix: Recrystallization.[1] Pivalohydroxamic acid can often be recrystallized from Ethyl Acetate/Hexane or boiling water (if pure enough).

  • Alternative: If it remains oily, convert it to the Copper(II) complex by adding saturated Copper Acetate. The green copper-hydroxamate complex precipitates quantitatively. This can be filtered, washed, and decomposed with dilute

    
     to release pure hydroxamic acid.
    
Q3: Is there a safety hazard I should be aware of?

A: YES. The Lossen Rearrangement. If O-acylation occurs (forming O-pivaloyl hydroxylamine), heating this byproduct can cause it to rearrange into an isocyanate, releasing significant heat and gas.

  • Safety Rule: Never heat the crude reaction mixture above 50°C. Never distill the product at high temperatures.

Q4: Can I use Methyl Pivalate instead of the Chloride?

A: Yes, but it requires different conditions.

  • Method: You must use Hydroxylamine in Methanol with excess KOH (3 eq) or NaOMe.

  • Drawback: The reaction is slower (requires hours to days) compared to the acid chloride (minutes). However, it is safer regarding exotherms.

References

  • Reddy, A. S., et al. (2000).[2] "A Convenient Method for the Preparation of Hydroxamic Acids."[2][3][4][5] Tetrahedron, 56(40), 7939-7942.

    • Context: Establishes the general biphasic carbonate protocol for converting acid chlorides to hydroxamic acids.
  • Organic Syntheses, Coll.[1][6] Vol. 2. (1943). "Benzohydroxamic Acid." p. 67.

    • Context: The foundational procedure for hydroxylamine handling and isolation via copper chelation (applicable to pivaloyl deriv
  • Dougherty, J. M., et al. (2020). "Preparation of O-Pivaloyl Hydroxylamine Triflic Acid." Organic Syntheses, 97, 18-32.

    • Context: Highlights the conditions that favor O-acylation (to be avoided)
  • Yale, H. L. (1943).[7] "The Hydroxamic Acids."[2][3][4][5][7][8][9][10][11][12] Chemical Reviews, 33(3), 209-256.

    • Context: Comprehensive review on the Lossen rearrangement hazards and solubility properties.

Sources

Purification techniques for N-pivaloyl hydroxylamine via recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

The Technical Support Center for N-Pivaloyl Hydroxylamine Purification is now active. This guide is structured to address the specific physicochemical challenges of purifying N-pivaloyl hydroxylamine (also known as Pivalohydroxamic acid ; CAS: 1118-29-2).

Case ID: PUR-1118-29-2 Subject: Recrystallization & Impurity Removal for Pivalohydroxamic Acid Status: Operational Audience: Senior Chemists, Process Development Scientists

Executive Summary & Compound Profile

N-Pivaloyl hydroxylamine (


) presents a unique purification challenge due to its amphiphilic nature. It possesses a lipophilic tert-butyl tail and a hydrophilic hydroxamic acid head capable of strong hydrogen bonding. Successful purification requires a solvent system that balances these opposing properties while effectively rejecting the primary impurity, pivalic acid .
PropertyDataNotes
Chemical Name N-Hydroxy-2,2-dimethylpropanamideSynonyms: Pivalohydroxamic acid, Trimethylacetohydroxamic acid
CAS Number 1118-29-2
Physical State Crystalline SolidTypically white needles or plates
Melting Point ~158–162 °C (Decomposes)Note: Literature values vary; determine on crude before full scale-up.
pKa ~8.8–9.2Weakly acidic (hydroxamic -NH-OH)
Solubility High: MeOH, EtOH, EtOAcLow: Hexane, Cold WaterAmphiphilic structure dictates solvent choice.

Troubleshooting & Protocol (Q&A Format)

Issue 1: Solvent Selection

Q: "I need to recrystallize crude N-pivaloyl hydroxylamine. Which solvent system should I use?"

A: The recommended primary system is Ethyl Acetate (EtOAc) / Hexane .

  • The Logic: The tert-butyl group provides significant lipophilicity, making the compound too soluble in pure alcohols (MeOH/EtOH) for effective recovery. However, it is insoluble in non-polar alkanes (Hexane/Heptane). EtOAc acts as the "good" solvent (dissolving the hydroxamic head via H-bonding), while Hexane acts as the anti-solvent.

  • Impurity Rejection: The main impurity, pivalic acid (MP ~35 °C), is highly soluble in Hexane. By using a Hexane-rich mother liquor, pivalic acid remains in solution while the hydroxamic acid crystallizes.

Alternative System (Water): If the EtOAc/Hexane system fails (e.g., oiling out), Water can be used. Pivalohydroxamic acid is soluble in hot water but sparingly soluble in cold water due to the hydrophobic tert-butyl group.

  • Risk: Pivalic acid is also somewhat soluble in hot water. Ensure thorough washing of the filter cake with cold water.

Issue 2: "Oiling Out" During Crystallization

Q: "My solution turned into a milky emulsion or a sticky oil at the bottom instead of crystals. What happened?"

A: "Oiling out" occurs when the compound separates as a liquid phase before it crystallizes. This is common with hydroxamic acids due to their ability to form strong intermolecular H-bonds and the presence of impurities (like pivalic acid) that depress the melting point.

Troubleshooting Protocol:

  • Re-dissolve: Heat the mixture until the oil dissolves back into the solution. You may need to add a small amount of the "good" solvent (EtOAc).

  • Seed It: Cool the solution very slowly to just above the temperature where oiling occurred. Add a seed crystal of pure Pivalohydroxamic acid.

  • Scratch the Glass: If no seed is available, use a glass rod to scratch the inner wall of the flask at the interface. This creates nucleation sites.

  • Adjust Solvent Ratio: You likely added too much anti-solvent (Hexane) too quickly. Increase the ratio of EtOAc slightly to keep the compound in solution longer as it cools.

Issue 3: Impurity Removal (Pivalic Acid & Salts)

Q: "My product smells like dirty socks (cheesy), and the melting point is low. How do I remove the pivalic acid?"

A: The "cheesy" odor confirms the presence of pivalic acid (a hydrolysis byproduct).

Removal Strategy:

  • The Bicarbonate Wash (Pre-Crystallization): Dissolve the crude solid in EtOAc. Wash this organic layer with cold, dilute (5%) NaHCO₃ .

    • Mechanism: Pivalic acid (pKa ~5) is deprotonated to sodium pivalate (water-soluble) and removed. The hydroxamic acid (pKa ~9) remains largely protonated and stays in the EtOAc layer.

    • Caution: Do not use strong base (NaOH) or high heat, as this will degrade the hydroxamic acid.

  • The Recrystallization: Proceed with the EtOAc/Hexane recrystallization. The lipophilic pivalic acid residues will stay in the hexane-rich mother liquor.

Q: "I have white solids that won't dissolve in hot EtOAc." A: These are likely inorganic salts (e.g., Hydroxylamine Hydrochloride or NaCl). Filter the hot EtOAc solution through a sintered glass funnel (or fluted filter paper) before adding the Hexane anti-solvent.

Standard Operating Procedure (SOP)

Protocol: Recrystallization of N-Pivaloyl Hydroxylamine

Materials:

  • Crude N-Pivaloyl Hydroxylamine

  • Solvent A: Ethyl Acetate (EtOAc)[1][2][3]

  • Solvent B: Hexanes (or Heptane)

  • Equipment: Erlenmeyer flask, hot plate, magnetic stirrer, vacuum filtration setup.

Step-by-Step Workflow:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of EtOAc needed to dissolve the solid at near-boiling temperature (~70–75 °C).

    • Checkpoint: If insoluble white particles remain, filter the hot solution immediately to remove salts.

  • Nucleation Setup: Remove from heat. While the solution is still hot, add Hexane dropwise until a faint, persistent cloudiness (turbidity) appears.

  • Clearing: Add 1–2 drops of hot EtOAc to just clear the cloudiness. The solution should be saturated.

  • Crystallization: Allow the flask to cool to room temperature undisturbed .

    • Tip: Insulate the flask with a paper towel to slow the cooling rate (promotes larger, purer crystals).

  • Finishing: Once at room temperature, place the flask in an ice bath (0 °C) for 30 minutes to maximize yield.

  • Collection: Filter the crystals using vacuum filtration.

  • Washing: Wash the filter cake with a cold mixture of EtOAc/Hexane (1:4 ratio).

    • Critical: Do not over-wash, or you will lose product.

  • Drying: Dry under high vacuum at 40 °C to remove solvent residues.

Visual Logic & Decision Trees

Figure 1: Purification Decision Matrix

This diagram guides the user through the logic of solvent selection and impurity management.

PurificationLogic Start Start: Crude N-Pivaloyl Hydroxylamine CheckSmell Smells like Cheese? (Pivalic Acid) Start->CheckSmell CheckSolubility Check Solubility in Hot EtOAc Insolubles Insoluble Solids Present? CheckSolubility->Insolubles FilterHot Filter Hot (Remove Salts) Insolubles->FilterHot Yes AddAntiSolvent Add Hexane to Cloud Point Insolubles->AddAntiSolvent No FilterHot->AddAntiSolvent Cooling Cool Slowly to RT -> 0°C AddAntiSolvent->Cooling Oiling Did it Oil Out? Cooling->Oiling RemedyOil Reheat, Add EtOAc, Seed Oiling->RemedyOil Yes Collect Filter & Wash (Cold EtOAc/Hex) Oiling->Collect No RemedyOil->Cooling Final Pure Crystalline Product Collect->Final CheckSmell->CheckSolubility No BicarbWash Perform NaHCO3 Wash on Crude CheckSmell->BicarbWash Yes BicarbWash->CheckSolubility

Caption: Decision matrix for the purification of N-pivaloyl hydroxylamine, addressing salt removal, oiling out, and pivalic acid contamination.

References

  • Marmion, C. J., et al. (2004). "Hydroxamic Acids: An Important Class of Metalloenzyme Inhibitors." Current Medicinal Chemistry.
  • Organic Syntheses. (2020). "Preparation of O-Pivaloyl Hydroxylamine Triflic Acid." Org. Synth. 97, 207-216. Link (Provides validated data on pivaloyl chloride handling and pivalic acid byproducts).

  • Sigma-Aldrich. "this compound (CAS 1118-29-2) Product Entry." Link (Verification of chemical identity and availability).

  • Reddy, A. S., et al. (2011). "Methods for Hydroxamic Acid Synthesis." Current Organic Chemistry. Link (Review of synthesis and purification methodologies for hydroxamic acids).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6417: Pivalic Acid." Link (Data on impurity solubility and melting point).

Sources

Technical Support Center: Optimizing Solvent Selection for N-hydroxy-2,2-dimethylpropanamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing reactions involving N-hydroxy-2,2-dimethylpropanamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The information provided is based on established chemical principles and practical, field-proven insights to ensure the success and reproducibility of your work.

Introduction to this compound in Synthesis

This compound, also known as trimethylacetohydroxamic acid, is a versatile reagent in organic synthesis. Its hydroxamic acid moiety makes it a key building block in the synthesis of a wide range of biologically active compounds, including enzyme inhibitors and metal chelators. The efficiency and outcome of reactions involving this compound are highly dependent on the choice of solvent. A suboptimal solvent can lead to low yields, the formation of side products, and difficulties in purification. This guide will help you navigate the complexities of solvent selection to optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most critical solvent properties to consider for reactions with this compound?

A1: The most critical solvent properties are polarity (dielectric constant), proticity (ability to donate a proton), and the solvent's ability to dissolve both the reactants and intermediates. This compound is a polar molecule.[1] Therefore, polar solvents are generally required to achieve good solubility.[1] However, the choice between a polar protic and a polar aprotic solvent can significantly impact the reaction's outcome.[2]

  • Polar Protic Solvents (e.g., water, methanol, ethanol) can hydrogen bond with the hydroxamic acid group, which can either stabilize intermediates or hinder the reactivity of the nucleophilic oxygen, depending on the specific reaction mechanism.[2][3]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, THF) can dissolve polar reactants without participating in hydrogen bonding to the same extent.[2][3] This can be advantageous in reactions where the nucleophilicity of the hydroxamic acid is crucial.

Q2: My acylation reaction with this compound is giving a low yield. What is a likely cause related to the solvent?

A2: A low yield in an acylation reaction is often due to suboptimal solvent choice that can lead to several issues. If you are using a polar protic solvent, it may be deactivating your nucleophile (the hydroxamate) through hydrogen bonding.[4] Additionally, in the presence of a base, a protic solvent can facilitate the hydrolysis of your acylating agent (e.g., an acyl chloride or anhydride), reducing the amount available to react with the hydroxamic acid.[5]

Troubleshooting Steps:

  • Switch to a Polar Aprotic Solvent: Consider using solvents like THF, ethyl acetate, or acetonitrile.[6] These solvents will still dissolve your starting material but will not interfere with the nucleophilicity of the hydroxamate to the same degree.

  • Ensure Anhydrous Conditions: Regardless of the solvent, ensure it is thoroughly dried. Water can lead to the hydrolysis of starting materials and products.[5][7]

Q3: I am observing the formation of a significant amount of side products in my Mitsunobu reaction involving this compound. How can the solvent choice help minimize these?

A3: The Mitsunobu reaction is sensitive to the reaction conditions, and solvent choice is critical.[8][9][10][11] Common side products often arise from the reaction of the intermediate phosphonium salt with other nucleophiles present. The pKa of the nucleophile (in this case, this compound) is a key factor, and the solvent can influence this.[10]

Troubleshooting Steps:

  • Solvent Polarity: The reaction is typically performed in polar aprotic solvents like THF or DCM.[12] These solvents help to solubilize the reactants and intermediates without strongly solvating the nucleophile, allowing it to react efficiently.

  • Avoid Protic Solvents: Protic solvents can interfere with the formation of the betaine intermediate between triphenylphosphine and the azodicarboxylate, and can also protonate the nucleophile, reducing its effectiveness.[9][11]

Q4: For a Ugi four-component reaction (U-4CR) involving this compound as the acid component, what is the recommended solvent?

A4: The Ugi reaction is known to proceed in a variety of solvents, but polar protic solvents like methanol are most commonly used and often give the best results.[13][14][15][16] The protic nature of the solvent is thought to stabilize the polar intermediates formed during the reaction.[13] However, in some specific cases, polar aprotic solvents have also been used successfully.[13]

Optimization Strategy:

  • Start with methanol as the solvent.

  • If the yield is not satisfactory, a screen of other polar solvents such as ethanol, trifluoroethanol, or even mixtures including a polar aprotic solvent like THF or DCM could be beneficial.[17]

Troubleshooting Guides

Guide 1: Poor Solubility of this compound

Problem: this compound is not dissolving completely in the chosen solvent, leading to a heterogeneous reaction mixture and poor conversion.

Possible CauseRecommended SolutionsScientific Rationale
Inappropriate Solvent Polarity Switch to a more polar solvent. Consider polar aprotic solvents like DMF or DMSO for maximum solubility, or polar protic solvents like methanol or ethanol if compatible with the reaction chemistry.This compound is a polar molecule due to the amide and hydroxyl groups. "Like dissolves like" is a fundamental principle of solubility.[1]
Reaction Temperature is Too Low Gently warm the reaction mixture to increase solubility. Ensure the temperature is not high enough to cause degradation of reactants or products.Solubility of most solids increases with temperature.
Insufficient Solvent Volume Increase the solvent volume to ensure all reactants are fully dissolved.Reactions are often concentration-dependent, but ensuring solubility is the first critical step.
Guide 2: Formation of Isocyanate-Related Impurities (Lossen Rearrangement)

Problem: Detection of isocyanates, ureas, or primary amines in the product mixture, indicating the occurrence of the Lossen rearrangement.[7]

Possible CauseRecommended SolutionsScientific Rationale
Harsh Reaction Conditions Lower the reaction temperature. Use a milder activating agent if one is being used to form an O-acyl intermediate.The Lossen rearrangement is often promoted by heat and strong activating agents.[7]
Inappropriate Solvent Choice The choice of solvent can influence the reaction pathway. Experiment with less polar aprotic solvents.Solvent polarity can affect the stability of the intermediates leading to the rearrangement.
Use of Unprotected Hydroxylamine Consider using an O-protected version of this compound if the rearrangement is severe, followed by a deprotection step.Protecting the hydroxyl group prevents the formation of the nitrene intermediate required for the rearrangement.[7]

Data & Protocols

Table 1: Properties of Common Solvents for this compound Reactions
SolventDielectric Constant (ε)[2][18][19]Type[2]Boiling Point (°C)[2][19]Key Considerations
Water 80.1Polar Protic100Can lead to hydrolysis of sensitive functional groups.[5]
Methanol 32.7Polar Protic65Good for Ugi reactions; can act as a nucleophile in some cases.[13][15]
Ethanol 24.5Polar Protic78Similar to methanol but less volatile.
Dimethylformamide (DMF) 36.7Polar Aprotic153Excellent dissolving power for polar compounds; high boiling point can make removal difficult.
Dimethyl Sulfoxide (DMSO) 46.7Polar Aprotic189Very high dissolving power; can be difficult to remove and may oxidize some substrates.[20]
Acetonitrile (ACN) 37.5Polar Aprotic82Good general-purpose polar aprotic solvent.
Tetrahydrofuran (THF) 7.5Polar Aprotic66Common solvent for Mitsunobu reactions; less polar than DMF or DMSO.[8][12]
Dichloromethane (DCM) 9.1Polar Aprotic40Good for reactions at lower temperatures; volatile and easy to remove.
Ethyl Acetate (EtOAc) 6.0Polar Aprotic77Often a good choice for acylation reactions; less polar.[6]

Note: The dielectric constant is a measure of a solvent's polarity; a higher value indicates greater polarity.[21][22]

Experimental Protocol: General Procedure for Solvent Screening in an Acylation Reaction

This protocol outlines a systematic approach to identifying the optimal solvent for the acylation of this compound.

  • Setup: Arrange a series of small-scale reaction vessels (e.g., 1-dram vials) with stir bars.

  • Reactant Preparation: In each vial, place this compound (1 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents).

  • Solvent Addition: To each vial, add a different anhydrous solvent from Table 1 (e.g., THF, DCM, ACN, EtOAc) to achieve a consistent concentration (e.g., 0.1 M).

  • Initiation: Add the acylating agent (e.g., an acyl chloride, 1.1 equivalents) to each vial at a controlled temperature (e.g., 0 °C).

  • Monitoring: Allow the reactions to proceed at room temperature. Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., 1, 3, and 6 hours).

  • Analysis: Compare the conversion to the desired product and the formation of any side products across the different solvents to identify the optimal choice.

Visualizing Solvent Selection Logic

Diagram 1: Decision-Making Flowchart for Solvent Selection

This diagram illustrates a logical workflow for selecting an appropriate solvent based on the reaction type.

SolventSelection start Start: Identify Reaction Type reaction_type What is the primary reaction? (e.g., Acylation, Mitsunobu, Ugi) start->reaction_type acylation Acylation reaction_type->acylation mitsunobu Mitsunobu reaction_type->mitsunobu ugi Ugi reaction_type->ugi polar_aprotic Use Polar Aprotic Solvent (e.g., THF, EtOAc, ACN) acylation->polar_aprotic mitsunobu->polar_aprotic polar_protic Use Polar Protic Solvent (e.g., MeOH, EtOH) ugi->polar_protic solubility_check Is solubility an issue? polar_aprotic->solubility_check polar_protic->solubility_check increase_polarity Increase Solvent Polarity (e.g., DMF, DMSO) solubility_check->increase_polarity Yes side_reactions Are side reactions prevalent? solubility_check->side_reactions No increase_polarity->side_reactions optimize_conditions Optimize Temperature & Concentration or change solvent class side_reactions->optimize_conditions Yes End: Optimal Solvent Identified End: Optimal Solvent Identified side_reactions->End: Optimal Solvent Identified No optimize_conditions->End: Optimal Solvent Identified

Caption: A flowchart for selecting the optimal solvent for reactions.

Diagram 2: Relationship Between Solvent Properties and Reaction Outcomes

This diagram illustrates how different solvent properties can influence the outcome of a chemical reaction.

SolventProperties solvent Solvent Choice polarity Polarity (Dielectric Constant) solvent->polarity proticity Proticity (H-bond donation) solvent->proticity solubility Solubilizing Power solvent->solubility reaction_rate Reaction Rate polarity->reaction_rate Influences selectivity Selectivity (Chemoselectivity, Regioselectivity) polarity->selectivity Affects proticity->reaction_rate Can hinder or facilitate side_products Side Product Formation proticity->side_products Can promote solubility->reaction_rate Directly impacts

Caption: Influence of solvent properties on reaction outcomes.

References

  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. [Link]

  • Andrade, C. K. Z., & Takada, S. C. S. (2020). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. Molecules, 25(3), 563. [Link]

  • Li, Y., et al. (2019). Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. RSC Advances, 9(33), 19045-19049. [Link]

  • ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?. [Link]

  • Scribd. Dielectric Constants of Common Solvents. [Link]

  • Khan, M. N., & Khan, A. (2004). α-effect of hydroxamate ions in micellar mediated reactions of p-nitrophenyl acetate. Journal of the Chemical Society of Pakistan, 26(2), 154-159.
  • Thakkar, A., et al. (2007). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. Journal of Visualized Experiments, (21), 942. [Link]

  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Dielectric constant. [Link]

  • ResearchGate. Effect of solvent on the acylation reaction. [Link]

  • MicroChemicals. Solvents and solubilities. [Link]

  • ResearchGate. Solvent influence on the model Ugi reaction. [Link]

  • Dömling, A., et al. (2020). Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. International Journal of Molecular Sciences, 21(24), 9160. [Link]

  • De Luca, L. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Molecules, 26(16), 5036. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2018). Amide-forming chemical ligation via O-acyl hydroxamic acids. Proceedings of the National Academy of Sciences, 115(13), 3213-3218. [Link]

  • White Rose Research Online. (2022, December 2). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. [Link]

  • El-Sayed, N. S., & El-Gazzar, A. B. A. (2017). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. Arabian Journal of Chemistry, 10, S3485-S3516. [Link]

  • Singh, R. P., & Kumar, V. (2014). Methods for Hydroxamic Acid Synthesis. Current Organic Synthesis, 11(4), 535-554. [Link]

  • Solubility of Things. N,N-Dimethylpropanamide. [Link]

  • Kumar, A., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4885. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Chem-Station. 2-hydroxy-N,N-dimethylpropanamide. [Link]

  • Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. [Link]

  • Reaction Chemistry. Mitsunobu Reaction - Common Conditions. [Link]

  • Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). [Link]

  • SpringerLink. (2024, January 26). Synthesis and characterization of hydroxamic acid N,3-dihydroxy-2-naphthamide and its copper (II) complex per keto/enol forms and rare earth flotation. [Link]

  • ChemBK. 2-Hydroxy-N,N-dimethylpropanamide. [Link]

  • ci.nana.sa. protic-and-aprotic-solvents.pdf. [Link]

  • Stenutz. 2-hydroxy-N,N-dimethylpropanamide. [Link]

  • PubChem. Propanamide, 2-hydroxy-N,N-dimethyl-. [Link]

  • Chemsrc. 2-Hydroxy-N,N-dimethylpropanamide. [Link]

  • PMC. Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions. [Link]

  • Angene Chemical. (2024, August 27). Safety Data Sheet. [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • ResearchGate. (2025, August 6). Chemoselective reactions of N1-methyl-2-hydroxy-3- methylamino-3-phenylpropanamide with electrophiles. Synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines. [Link]

  • PubChem. 3-chloro-N-hydroxy-2,2-dimethylpropanamide. [Link]

  • MDPI. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. [Link]

  • MDPI. Effect of the Solvent Type on the Colloidal Stability and the Degree of Condensation of Silica Sols Stabilized by Amphiphilic Urethane Acrylate and the Properties of Their Coating Films. [Link]

  • PubMed. Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions. [Link]

Sources

Minimizing side reactions in N-pivaloyl hydroxylamine directed C-H activation

Technical Support Module: -Pivaloyl Hydroxylamine Directed C-H Activation

Core Mechanism & The "Internal Oxidant" Concept

Before troubleshooting, verify your understanding of the "Redox-Neutral" cycle. The N-O bond cleavage is the thermodynamic driving force. If this step occurs prematurely (before coupling) or sluggishly (stalling the cycle), side reactions dominate.

The Catalytic Cycle (Visualization)

CH_Activation_CycleStartSubstrate(N-OPiv Amide)CoordinationCoordination(N-Metal Bond)Start->CoordinationCH_ActivationC-H Activation(Rhodacycle Formation)Coordination->CH_Activation -AcOH/PivOHInsertionMigratory Insertion(Alkyne/Alkene)CH_Activation->Insertion + Coupling PartnerSide_ProtodemetallationSIDE REACTION:Protodemetallation(Hydrolysis of M-C)CH_Activation->Side_Protodemetallation Moisture/Acid ExcessSide_PrematureSIDE REACTION:Premature N-O Cleavage(Amidation)CH_Activation->Side_Premature High Temp / Low Coupling PartnerReductiveElimReductive Elimination /MigrationInsertion->ReductiveElimNO_CleavageN-O Cleavage(Internal Oxidation)ReductiveElim->NO_Cleavage Critical StepNO_Cleavage->Start Catalyst RegenerationProductProduct(Annulated/Functionalized)NO_Cleavage->Product -HOPiv

Figure 1: The redox-neutral catalytic cycle. Note that the N-O cleavage (Red) must be synchronized with C-C bond formation to avoid side products.

Troubleshooting Guide: Minimizing Side Reactions

Issue A: The "Dead" Reaction (Low Conversion)

Symptoms: Starting material (SM) is recovered unchanged, or the catalyst precipitates as a black solid (Rh⁰).

Potential Cause Diagnostic Question Corrective Action
Induction Period Are you using a pre-activated catalyst?The active species is often cationic (e.g., [CpRh(III)]+). If using [CpRhCl2]2, you must add AgSbF₆, AgOAc, or AgNTf₂ to strip the chlorides. Ensure AgCl precipitate is visible.
Lack of Proton Shuttle Is the reaction mixture completely neutral?C-H activation via Concerted Metalation-Deprotonation (CMD) requires a carboxylate base. Add 10–20 mol% PivOH or NaOAc . This lowers the activation energy for the C-H cleavage step.[1]
Moisture Sensitivity Is the solvent "wet"?While Rh(III) is robust, the N-OPiv bond is susceptible to hydrolysis. Use anhydrous solvents (DCE, TFE, MeOH) and 4Å molecular sieves.
Issue B: The "Double-Edged Sword" (Di-functionalization)

Symptoms: The target C-H bond is functionalized twice (e.g., bis-alkylation at both ortho-positions), reducing yield of the mono-product.

Q: How do I stop at mono-functionalization? A: This is a kinetic competition. Once the first DG-directed activation occurs, the product is often more electron-rich (if alkylated) and thus more reactive toward a second activation.

  • Protocol Adjustment 1 (Solvent Control): Switch to TFE (2,2,2-Trifluoroethanol) . TFE hydrogen-bonds to the DG and the substrate, often creating a steric or electronic environment that disfavors the second coordination event.

  • Protocol Adjustment 2 (Blocking Groups): If possible, install a transient blocking group (e.g., Cl, Br) at the other ortho-position, which can be removed later.

  • Protocol Adjustment 3 (Stoichiometry): Reduce the coupling partner equivalents to 1.0–1.1 equiv. Run the reaction to partial conversion (60–70%) and recycle SM.

Issue C: Premature N-O Cleavage (Amidation vs. Annulation)

Symptoms: You isolate the amide (N-H) where the OPiv group is gone, but no C-C bond was formed. Or, you observe C-H amidation (C-N bond) instead of annulation.

Q: Why is the N-O bond breaking before the alkyne inserts? A: This indicates the rate of N-O oxidative addition/cleavage is faster than the rate of migratory insertion of the coupling partner.

  • Solution: Increase the concentration of the coupling partner (alkyne/alkene).

  • Solution: Lower the temperature. N-O cleavage has a high activation barrier; lowering T (e.g., 100°C

    
     60°C) may slow cleavage enough to allow insertion to compete.
    
  • Check Sterics: If the coupling partner is bulky, insertion is slow. Switch to a less sterically hindered partner or use a more open catalyst (e.g., Cp* vs Cp^t).

Optimized Protocol: Rh(III)-Catalyzed Annulation

This protocol minimizes side reactions by controlling the proton shuttle and solvent environment.

Standard Operating Procedure (SOP-Rh-OPiv):

  • Catalyst Prep: In a glovebox or under

    
    , charge a reaction tube with:
    
    • Substrate (

      
      -pivaloyloxy benzamide): 1.0 equiv (0.2 mmol)
      
    • Coupling Partner (e.g., Alkyne): 1.2 equiv[2]

    • Catalyst: [Cp*RhCl2]2 (2.5 mol%)

    • Activator: AgSbF6 (10 mol%) — Critical for generating the cationic species.

    • Additive: PivOH (20 mol%) — Crucial CMD proton shuttle.

  • Solvent: Add TFE (Trifluoroethanol) [0.1 M].

    • Why TFE? It stabilizes the cationic Rh species and prevents non-specific coordination/aggregation.

  • Conditions: Seal tube. Stir at 60 °C for 12 hours.

    • Note: Start at 60 °C. Only increase to 100 °C if conversion is <10% after 4 hours.

  • Workup: Dilute with EtOAc, filter through a Celite/Silica plug (to remove Ag salts and Rh), and concentrate.

Diagnostic Flowchart

Use this decision tree to diagnose failure modes in real-time.

Troubleshooting_TreeStartReaction Complete?Check_YieldIs Yield Satisfactory?Start->Check_YieldSuccessProceed to PurificationCheck_Yield->SuccessYesCheck_SMCheck SM RecoveryCheck_Yield->Check_SMNoSM_HighHigh SM Recovery(Low Conversion)Check_SM->SM_High>80% SMSM_LowLow SM Recovery(Side Reactions)Check_SM->SM_Low<20% SMCat_ActiveIs Catalyst Active?(Did AgCl ppt form?)SM_High->Cat_ActiveCheck_ByproductIdentify Major ByproductSM_Low->Check_ByproductAdd_AcidAdd PivOH/CsOAc(Boost CMD step)Cat_Active->Add_AcidYesByprod_AmideAmide (N-H)(Premature N-O Cleavage)Check_Byproduct->Byprod_AmideByprod_DiDi-functionalized(Over-reaction)Check_Byproduct->Byprod_DiSol_TempLower Temp &Increase Alkyne EquivByprod_Amide->Sol_TempSol_SolventSwitch to TFE orBlock Ortho-siteByprod_Di->Sol_Solvent

Figure 2: Decision tree for troubleshooting N-pivaloyl directed C-H activation.

References

  • Mechanistic Foundations of Rh(III)

    • Title: "Mechanistic Understanding of Rh(III)
    • Source:Accounts of Chemical Research
    • URL:[Link]

  • The Internal Oxidant Concept (N-O Cleavage)

    • Title: "Rhodium(III)-Catalyzed C-H Activation/Cyclization of Benzamides and N-Pivaloyloxy Benzamides"
    • Source:Journal of the American Chemical Society (Rovis Group)
    • URL:[Link]

  • Solvent Effects (TFE)

    • Title: "The solvent effect in C–H functionaliz
    • Source:Chemical Science
    • URL:[Link]

  • Minimizing Di-functionalization

    • Title: "Controlling Selectivity in C–H Activ
    • Source:Chemical Reviews
    • URL:[Link]

Resolving solubility issues of pivalohydroxamic acid in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Solubility & Stability Issues in Aqueous Media Audience: Researchers, Medicinal Chemists, and Structural Biologists Version: 2.1 (Current as of 2026)

The Solubility-Stability Paradox

Welcome to the technical support hub for Pivalohydroxamic Acid (PHA), also known as Trimethylacetohydroxamic acid .

As a Senior Application Scientist, I often see researchers struggle with PHA because it presents a classic physicochemical paradox. The tert-butyl group provides significant steric bulk and lipophilicity (hydrophobic), while the hydroxamic acid head group is polar and ionizable (hydrophilic).

The Core Conflict:

  • At Neutral pH (7.0–7.5): PHA exists primarily in its protonated, neutral form. The hydrophobic tert-butyl group dominates, leading to poor aqueous solubility and precipitation.

  • At Alkaline pH (> 9.5): PHA deprotonates to the hydroxamate anion, drastically increasing solubility . However, this anionic state is highly susceptible to base-catalyzed hydrolysis , rendering the molecule unstable.

This guide provides the protocols to navigate this narrow "working window."

Physicochemical Profile

Understanding the numbers is the first step to troubleshooting.

PropertyValue / CharacteristicImplication for Experiments
CAS Number 32610-77-8Verification of reagent identity.
Molecular Weight 117.15 g/mol Small molecule, but sterically hindered.
pKa (Hydroxamic NH) ~9.0 – 9.3At pH 7.4, < 2% of the molecule is ionized. It is essentially neutral.
LogP ~0.6 – 1.0Moderately lipophilic; requires co-solvents for high concentrations.
Chelation Bidentate (O,O)Forms highly stable, colored complexes with Fe(III), Zn(II), Ni(II).
Hydrolysis Product Pivalic AcidDistinct "sweaty" or rancid odor indicates degradation.

Visualizing the Mechanism

The following diagram illustrates the relationship between pH, ionization, and the competing risks of precipitation vs. degradation.

PHA_Solubility_Stability cluster_0 Acidic pH (< 5.0) cluster_1 Physiological pH (7.0 - 7.5) cluster_2 Alkaline pH (> 9.0) AcidState Protonated Form (R-CONH-OH) AcidRisk Risk: Acid-Catalyzed Hydrolysis AcidState->AcidRisk NeutralState Neutral Form (Dominant Species) AcidState->NeutralState Deprotonation (pKa ~9.2) NeutralRisk Risk: Precipitation / Aggregation NeutralState->NeutralRisk BaseState Anionic Form (R-CON-O⁻) NeutralState->BaseState Ionization BaseRisk Risk: Rapid Base Hydrolysis BaseState->BaseRisk

Figure 1: The pH-dependent behavior of Pivalohydroxamic Acid. Note that the "sweet spot" for stability (neutral pH) is the worst zone for solubility.

Troubleshooting Guide (Q&A)

Issue A: "My solution turned cloudy immediately upon adding the buffer."

Diagnosis: You likely added solid PHA directly to a neutral buffer (pH 7.4), or you diluted a DMSO stock too rapidly, causing "crashing out." The Fix:

  • Dissolve in DMSO first. Prepare a 100 mM – 500 mM stock in anhydrous DMSO.

  • Use the "Dropwise Vortex" method. Inject the DMSO stock slowly into the vortexing buffer. Do not add buffer to the DMSO.

  • Limit Final Concentration. In aqueous media (pH 7.4), PHA is rarely soluble above 5–10 mM without surfactants.

Issue B: "The solution turned a faint violet/red color."

Diagnosis: Metal contamination. Hydroxamic acids are potent siderophores (iron chelators). They react with trace Fe(III) (parts per billion) to form colored complexes. The Fix:

  • Check Reagents: Use high-grade buffers labeled "low metal" or "trace metal grade."

  • Add EDTA: If your experiment allows, add 10–50 µM EDTA to sequester trace metals before adding PHA.

  • Glassware: Acid-wash glassware or use sterile plasticware, as glass can leach trace iron.

Issue C: "My stock solution smells like dirty gym socks."

Diagnosis: Hydrolysis has occurred. The smell is Pivalic Acid (isostructural to Valeric acid, which causes foot odor). The Fix:

  • Discard the stock. Hydrolysis produces hydroxylamine (toxic) and pivalic acid (inactive).

  • Storage: Store solid PHA at -20°C with desiccant. Store DMSO stocks at -20°C or -80°C. Never store aqueous working solutions; prepare fresh daily.

Optimized Solubilization Protocols

Protocol 1: The "Gold Standard" Preparation (For Bioassays)

Use this for IC50 assays or enzyme inhibition studies.

Materials:

  • PHA Solid (Store at -20°C)

  • Anhydrous DMSO (Sigma-Aldrich Hybridoma grade or equivalent)

  • Buffer: 50 mM HEPES, pH 7.4 (Avoid Phosphate if studying metal-dependent enzymes)

Step-by-Step:

  • Weighing: Weigh PHA quickly; it is slightly hygroscopic.

  • Primary Solubilization: Dissolve PHA in 100% DMSO to reach a concentration of 100 mM . Vortex until completely clear.

    • Note: Sonicate only if necessary (max 30 seconds) to avoid heating.

  • Quality Check: Ensure the solution is colorless. Yellowing indicates oxidation.

  • Dilution:

    • Place the target buffer volume in a tube.

    • While vortexing the buffer gently, add the DMSO stock dropwise .

    • Target: Keep final DMSO concentration < 1% (v/v) to avoid solvent effects on enzymes.

Protocol 2: High-Concentration Loading (For Crystallography/NMR)

Use this when you need >10 mM concentrations.

ComponentFunctionRecommended Conc.
Cyclodextrin Encapsulates the t-butyl tail2–5 eq. of HP-β-Cyclodextrin
Surfactant Micellar solubilization0.05% Tween-20 or Triton X-100
pH Adjustment Increases ionizationAdjust to pH 8.0–8.5 (if protein tolerates)

Workflow Logic:

Solubilization_Decision Start Start: Solid PHA Step1 Dissolve in 100% DMSO (Stock 100-500 mM) Start->Step1 Decision Target Aqueous Conc? Step1->Decision LowConc < 1 mM (Cell/Enzyme Assays) Decision->LowConc HighConc > 5 mM (Structural Biology) Decision->HighConc MethodA Direct Dilution: Add DMSO stock to Buffer (Keep DMSO < 1%) LowConc->MethodA MethodB Complexation: Pre-dissolve HP-β-CD in Buffer Then add DMSO stock HighConc->MethodB Check Check Clarity & Color MethodA->Check MethodB->Check Success Proceed to Assay Check->Success Clear Fail Precipitate? Check->Fail Cloudy Fail->MethodB Try CD/Surfactant

Figure 2: Decision tree for selecting the correct solubilization strategy based on required concentration.

Stability & Storage

Critical Rule: Hydroxamic acids are kinetically unstable.

  • Solid State: Stable for 1–2 years at -20°C if kept dry. Moisture accelerates hydrolysis.

  • DMSO Stock: Stable for 1–3 months at -20°C. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

  • Aqueous Solution: Unstable. Half-life can be hours to days depending on pH and temperature.

    • At pH 7.4 (25°C): ~10–20% degradation over 24 hours.

    • At pH 2.0 or 10.0: Rapid degradation (< 4 hours).

References

  • Physicochemical Properties of Hydroxamic Acids

    • Source: PubChem. (2025).[1] "Pivalohydroxamic acid - Compound Summary."

    • Relevance: Confirms molecular weight, H-bond donor/acceptor counts, and general solubility d
    • Link:

  • Hydrolysis Mechanisms

    • Source: Ghosh, K. K. (1997). "Kinetics and Mechanism of the Acid-Catalyzed Hydrolysis of Hydroxamic Acids." Journal of Organic Chemistry.
    • Relevance: Establishes the A-2 mechanism of hydrolysis and the impact of the tert-butyl group on steric protection vs.
    • Link: (Representative link for mechanism)

  • Metal Chel

    • Source: Crumbliss, A. L. (1990). "Iron Bioavailability and the Chemistry of Hydroxamic Acids.
    • Relevance: Explains the colorimetric changes (red/purple complexes) and the high affinity for Fe(III) which complicates solubility in non-trace-metal buffers.
    • Link:

  • pKa Determin

    • Source: Monzyk, B., & Crumbliss, A. L. (1979). "Mechanism of ligand substitution... involving hydroxamic acids."[2][3][4][5][6][7][8][9] Journal of the American Chemical Society.

    • Relevance: Provides comparative pKa values for alkyl hydroxamic acids (typically 8.8–9.4)
    • Link:

Sources

Controlling regioselectivity in reactions involving N-hydroxy-pivalamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the critical challenges in utilizing N-hydroxy-pivalamide (NHP) and its derivatives (specifically N-pivaloyloxy amides ) in advanced organic synthesis.

While NHP (


) is a versatile hydroxamic acid, its most potent application in drug discovery lies in its role as a precursor to N-pivaloyloxy (N-OPiv) directing groups . These moieties serve as "internal oxidants" in transition-metal-catalyzed C-H activation and as precursors for amidyl radicals. This guide focuses on controlling regioselectivity in these high-value transformations.

Module 1: Synthesis & Nucleophilic Regioselectivity

Context: Synthesizing the N-OPiv reagent involves reacting a hydroxamic acid with a pivaloyl source. The core challenge is controlling O- vs. N-acylation/alkylation .

Troubleshooting Guide: O- vs. N-Functionalization

Q: Why am I observing N-acylation instead of the desired O-acylation when synthesizing N-pivaloyloxy amides? A: Hydroxamic acids are ambident nucleophiles (


). Regioselectivity is dictated by the "Hard and Soft Acids and Bases" (HSAB) theory and solvent effects.
  • The Cause: N-acylation is kinetically favored in non-polar solvents or with soft electrophiles.

  • The Fix:

    • Solvent Switch: Use a polar aprotic solvent (THF or DMF) to solvate the alkali metal cation, exposing the harder O-nucleophile .

    • Base Selection: Use

      
        or 
      
      
      
      in a biphasic system (Water/DCM). The O-anion is stabilized by hydration, yet reacts rapidly with the acyl chloride.
    • Protocol: Pre-cool the reaction to

      
      . O-acylation has a lower activation energy with hard electrophiles (like Pivaloyl chloride).
      

Q: How do I prevent over-acylation (N,O-diacylation)? A: This occurs when the product (N-OPiv) is more acidic than the starting material or if excess base is present.

  • Stoichiometry: Strictly limit Pivaloyl chloride to 1.05 equivalents .

  • pH Control: Maintain pH

    
    . At higher pH (
    
    
    
    ), the N-H of the mono-acylated product deprotonates, inviting a second attack.

Module 2: C-H Activation (The "Internal Oxidant" Strategy)

Context: In Rh(III), Co(III), or Ru(II) catalysis, the N-OPiv group directs metalation and then cleaves, acting as an oxidant to regenerate the catalyst.

Troubleshooting Guide: C-H Regioselectivity

Q: In Rh(III)-catalyzed annulations, why am I getting a mixture of mono- and di-ortho functionalization? A: This is a classic competition between steric hindrance and catalyst reactivity.

  • Mechanism: The first C-H activation is directed by the amide. After product formation, if the directing group remains (which it doesn't in N-OPiv chemistry, as the N-O bond cleaves), di-functionalization shouldn't happen on the same ring unless you are performing a cascade.

  • Correction: If you are using N-pivaloyloxy as an internal oxidant, the N-O bond cleaves, leaving a tertiary amide or free amine (depending on the coupling partner).

    • If you see di-functionalization: It implies your reaction conditions are too aggressive, activating a second C-H bond on the product (if the DG is retained) or on the other ortho position before the N-O cleavage step completes (rare).

    • The Fix: Lower the temperature and reduce catalyst loading. Switch to a bulkier Cp* ligand (e.g.,

      
       or 
      
      
      
      ) to increase steric sensitivity, forcing the reaction to stop after the first accessible ortho site.

Q: My reaction yields the C-H activation product but with poor regioselectivity on meta-substituted arenes. How do I favor the less hindered site? A: Regioselectivity on meta-substituted substrates is governed by the steric clash between the catalyst's ligand sphere and the substrate's substituent.

  • The Fix:

    • Ligand Engineering: Move from

      
       to sterically demanding ligands like 
      
      
      
      (ethyl-substituted)
      .
    • Solvent Effect: Switch to TFE (2,2,2-Trifluoroethanol) . TFE stabilizes the concerted metalation-deprotonation (CMD) transition state via H-bonding, often amplifying steric differentiation.

Data Summary: Solvent Effects on Regioselectivity
SolventDielectric Const.Regioselectivity (Steric)Yield (Typical)Notes
MeOH 33LowHighPromotes rapid protonolysis; poor steric discrimination.
TFE 27High ModerateStabilizes CMD TS; enhances steric exclusion.
DCM 8.9ModerateLowPoor solubility for cationic Rh species.
Acetone 20.7ModerateHighGood balance for neutral substrates.

Module 3: Amidyl Radical Chemistry

Context: N-OPiv amides are precursors to amidyl radicals (


) via Single Electron Transfer (SET). These radicals perform 1,5-Hydrogen Atom Transfer (HAT) or alkene addition.
Troubleshooting Guide: Radical Pathway Control

Q: I am attempting a Hofmann-Löffler-Freytag (HLF) type 1,5-HAT, but I see mostly intermolecular addition to the solvent/alkene. Why? A: This is a kinetic competition between intramolecular HAT and intermolecular trapping.

  • The Science: 1,5-HAT is fast (

    
    ) but requires a specific conformational geometry (chair-like transition state).
    
  • The Fix:

    • Conformational Lock: Ensure the N-OPiv substrate has substituents (Thorpe-Ingold effect) that favor the coiled conformation required for 1,5-HAT.

    • Concentration: Run the reaction at high dilution (0.01 M) to suppress intermolecular pathways.

    • Temperature: Lowering temperature often favors the intramolecular HAT (lower

      
      ) over intermolecular diffusion.
      

Q: How do I ensure the Amidyl Radical adds to an alkene Anti-Markovnikov? A: Amidyl radicals are electrophilic.

  • The Logic: They naturally prefer electron-rich alkenes. The regioselectivity of addition is governed by steric approach and the stability of the resulting carbon-centered radical.

  • The Fix: To maximize Anti-Markovnikov selectivity (addition to the terminal carbon), use styrenes or enol ethers . The resulting benzylic or

    
    -oxy radical is highly stabilized, driving the regioselectivity.
    

Visualizing the Pathways

The following diagram illustrates the divergence in N-OPiv reactivity based on catalyst and conditions.

N_OPiv_Reactivity Start N-Pivaloyloxy Amide (Substrate) Condition_A Rh(III)/Co(III) Catalysis Start->Condition_A Heat/Base Condition_B Photoredox/SET (Ir or Ru cat) Start->Condition_B Light/Reductant Inter_A Metal-Nitrene Species Condition_A->Inter_A N-O Cleavage Inter_B Amidyl Radical (N-centered) Condition_B->Inter_B SET Reduction Path_A1 C-H Activation (CMD Mechanism) Inter_A->Path_A1 Directing Group Path_B1 1,5-HAT (C-H Abstraction) Inter_B->Path_B1 Intramolecular Path_B2 Alkene Addition (Intermolecular) Inter_B->Path_B2 Intermolecular Product_A Isoquinolone/Annulation (Ortho-Selectivity) Path_A1->Product_A Product_B1 Gamma-Lactam (Gamma-Selectivity) Path_B1->Product_B1 Product_B2 Hydroamination Product (Anti-Markovnikov) Path_B2->Product_B2

Caption: Divergent reaction pathways for N-Pivaloyloxy amides. Choice of catalyst determines whether the system enters the C-H activation manifold (top) or the Radical manifold (bottom).

Experimental Protocol: Rh(III)-Catalyzed C-H Annulation

Objective: Regioselective synthesis of isoquinolones using N-OPiv as an internal oxidant.

  • Reagents:

    • Substrate: N-Pivaloyloxy benzamide (1.0 equiv)

    • Alkyne: Diphenylacetylene (1.2 equiv)

    • Catalyst:

      
       (2.5 mol%)
      
    • Additive:

      
       (30 mol%) – Critical for CMD step.
      
    • Solvent: MeOH (0.1 M)

  • Procedure:

    • Charge an oven-dried Schlenk tube with substrate, alkyne, catalyst, and CsOAc.

    • Evacuate and backfill with

      
       (3 times).
      
    • Add MeOH via syringe.

    • Stir at 60°C for 12 hours. Note: Higher temperatures (>80°C) degrade the N-OPiv group prematurely.

  • Workup:

    • Dilute with EtOAc, filter through a celite pad.

    • Concentrate and purify via flash chromatography (Hex/EtOAc).

References

  • Rovis, T. et al. (2011). Rh(III)-Catalyzed C-H Activation and Annulation of N-Pivaloyloxy Benzamides. Journal of the American Chemical Society.[1] [Link]

  • Glorius, F. et al. (2012). Versatile C-H Functionalization Using N-Pivaloyloxy Amides as Directing Groups. Angewandte Chemie International Edition. [Link]

  • Studer, A. & Curran, D. P. (2016). The Amidyl Radical in Organic Synthesis. Chemical Reviews. [Link]

  • Knowles, R. R. et al. (2016). Proton-Coupled Electron Transfer in Organic Synthesis: Amidyl Radicals. Chemical Reviews. [Link]

  • Ackermann, L. (2014). Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations. Chemical Reviews. [Link]

Sources

Thermal stability analysis of N-hydroxy-2,2-dimethylpropanamide at high temperatures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Hydroxy-2,2-dimethylpropanamide (Pivalohydroxamic Acid)

To: Research Scientists, Process Safety Engineers, and Analytical Chemists From: Senior Application Scientist, Thermal Safety Division Subject: Comprehensive Guide to Thermal Stability, Decomposition Kinetics, and Safety Protocols

Executive Summary

This compound (commonly known as Pivalohydroxamic acid , CAS: 4919-96-2) presents specific thermal stability challenges characteristic of the hydroxamic acid class.[1] While valuable as a metal-chelating ligand and pharmaceutical intermediate, it is prone to Lossen rearrangement at elevated temperatures.[1]

This guide addresses the critical "melt-degrade" behavior of this compound, where the melting endotherm often overlaps with the onset of exothermic decomposition.[1] Accurate characterization is vital to prevent process safety incidents (runaway reactions) and ensure data integrity.[1]

Module 1: Experimental Protocols (DSC & TGA)

Q: How do I distinguish between melting and decomposition in my DSC data?

A: This is the most common challenge with Pivalohydroxamic acid.[1] The compound typically melts in the range of 160°C – 165°C , but the onset of thermal decomposition often begins immediately upon or even slightly before melting.[1]

The "Melt-Degrade" Signature:

  • Pure Compound: You will see a sharp Endotherm (Melting) immediately followed by (or superimposed with) a broad Exotherm (Decomposition).[1]

  • Impure Compound: The decomposition exotherm may shift to lower temperatures, completely masking the melting endotherm.[1]

Recommended Protocol: Simultaneous TGA-DSC

Do not rely on DSC alone.[1] Mass loss data is required to confirm decomposition.[1]

ParameterSettingRationale
Instrument Simultaneous TGA-DSC (SDT)Correlates heat flow with mass loss events in real-time.[1]
Pan Type Hermetically Sealed (Al or Au) with pinholeCrucial: A completely sealed pan may rupture due to gas evolution (

/Isocyanates).[1] A pinhole allows gas escape while maintaining local partial pressure to prevent premature sublimation.[1]
Purge Gas Nitrogen (

) at 50 mL/min
Prevents oxidative degradation, isolating thermal decomposition.[1]
Ramp Rate 5°C/min (Standard)Slower rates (e.g., 2°C/min) are recommended if the melt/decomp events are too overlapped.[1]
Temperature Range 30°C to 300°CCovers melting (

) and full decomposition.[1]
Workflow Visualization

ExperimentalWorkflow Sample Sample Prep (2-5 mg) PanSelect Pan Selection Hermetic + Pinhole Sample->PanSelect Prevent Sublimation Run Run TGA-DSC 5°C/min, N2 PanSelect->Run Analyze Data Analysis Run->Analyze Decision Overlap? Analyze->Decision Endo/Exo Overlap? Report Calculate Tonset & Enthalpy Decision->Report No (Distinct) Rerun Rerun at 2°C/min Decision->Rerun Yes

Figure 1: Decision workflow for optimizing thermal analysis parameters to resolve melting from decomposition.

Module 2: Decomposition Mechanism & Chemistry

Q: What are the degradation products observed at T > 160°C?

A: The primary thermal degradation pathway for this compound is the Lossen Rearrangement .[1] Unlike the base-catalyzed Lossen rearrangement used in synthesis, the thermal variant occurs spontaneously at high temperatures.[1]

The Pathway:

  • Activation: Thermal energy promotes the rearrangement of the hydroxamic acid.[1]

  • Rearrangement: The t-Butyl group migrates from the carbonyl carbon to the nitrogen.[1]

  • Product: Formation of tert-Butyl Isocyanate and water (if dehydration occurs) or other condensation byproducts.[1]

Safety Warning: tert-Butyl Isocyanate is volatile and toxic.[1] Ensure your TGA exhaust is vented into a fume hood.[1]

Mechanism Visualization

LossenMechanism Start This compound (Pivalohydroxamic Acid) [t-Bu-CO-NH-OH] Transition Transition State (Concerted Rearrangement) Start->Transition Heat (>160°C) Isocyanate tert-Butyl Isocyanate [t-Bu-N=C=O] Transition->Isocyanate Primary Hazard Byproduct Water / Hydroxylamine Derivatives Transition->Byproduct

Figure 2: Thermal Lossen Rearrangement pathway leading to isocyanate formation.[1][2]

Module 3: Troubleshooting & FAQs

Q: My TGA shows a gradual weight loss before the melting point (e.g., 100°C-140°C). Is this decomposition? A: Likely not.[1] This is usually sublimation or loss of sorbed solvent .[1]

  • Diagnosis: If the DSC shows no exotherm in this region, it is physical mass loss (drying/sublimation).[1]

  • Fix: Use a hermetic pan with a smaller pinhole (laser-drilled, ~50 µm) to suppress sublimation vapor pressure.[1]

Q: The DSC baseline shifts dramatically after the melt.[1] Why? A: This indicates a change in heat capacity (


) or, more likely, the formation of gas bubbles (

,

, or isocyanate vapor) disturbing the contact between the sample and the pan sensor.[1]
  • Fix: Reduce sample mass to 1-2 mg to minimize the volume of gas generated.[1]

Q: Can I use ARC (Accelerating Rate Calorimetry) for this compound? A: Yes, and it is highly recommended for scale-up safety.[1]

  • Standard DSC (dynamic heating) often overestimates the "safe" onset temperature.[1]

  • ARC (adiabatic conditions) will detect self-heating at significantly lower temperatures (often 20-40°C lower than DSC

    
    ).[1]
    
  • Critical Threshold: If you observe self-heating in ARC below your intended process temperature, the process is unsafe.[1]

Module 4: Safety & Handling References

Hazard Identification:

  • Explosion Risk: Hydroxamic acids can undergo autocatalytic decomposition.[1] Confining this material (e.g., in a sealed reactor) at temperatures >140°C is extremely hazardous due to rapid pressure rise from isocyanate/gas generation.[1]

  • Toxicity: Decomposition products (isocyanates) are sensitizers and lachrymators.[1]

Storage:

  • Store at 2-8°C (refrigerated).

  • Keep away from strong acids or bases, which catalyze the Lossen rearrangement even at room temperature.[1]

References
  • Wang, Q., et al. (2010).[1] Thermal stability and decomposition mechanism of hydroxamic acids.[1][3] Journal of Hazardous Materials.[1] (General reference for hydroxamic acid thermal safety).

  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: Pivalohydroxamic acid.[1]Link[1]

  • NIST Chemistry WebBook. (2023).[1] this compound Spectral Data.Link[1]

  • Bretherick's Handbook of Reactive Chemical Hazards. (2017).[1] Hydroxamic Acid Derivatives Safety.[1] Elsevier.[1] (Authoritative source on functional group hazards).

  • User, A. (2019).[1][4] Lossen Rearrangement Mechanism Discussion. Chemistry Stack Exchange.[1] Link

Sources

Technical Support Center: Purification of N-hydroxy-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of commercial-grade N-hydroxy-2,2-dimethylpropanamide (trimethylacetohydroxamic acid; CAS No. 29740-67-8). This guide is designed for researchers, chemists, and drug development professionals who require a high-purity starting material for their experiments. We will address common challenges encountered during the removal of trace impurities, providing detailed protocols and troubleshooting advice grounded in established chemical principles.

Introduction: The "Why" Behind Purification

Commercial this compound, while suitable for many applications, often contains residual starting materials, byproducts, and solvents from its synthesis. For sensitive applications, such as in pharmaceutical development or catalysis research, these impurities can lead to inconsistent results, side reactions, or downstream purification challenges.[1] Achieving a purity of >99% is often a critical first step for reproducible and reliable science. The choice of purification strategy depends heavily on the nature of the impurities, which are typically related to the synthetic route used.[2]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my commercial this compound?

A1: The impurity profile is dictated by the manufacturing process. A common synthetic route involves the reaction of an activated pivalic acid derivative (e.g., pivaloyl chloride) with hydroxylamine. Based on this, you can anticipate the following:

Impurity Type Potential Compounds Origin Recommended Removal Method
Unreacted Starting Materials Pivalic acid, HydroxylamineIncomplete reactionRecrystallization, Column Chromatography
Byproducts Hydroxylamine hydrochloride, other saltsReaction of HCl with excess hydroxylamineAqueous wash, Recrystallization
Residual Solvents Toluene, Heptane, Ethyl Acetate, etc.Manufacturing/Purification processDrying under high vacuum, Recrystallization
Related Organic Impurities Dimers or other side-productsSide reactions during synthesisRecrystallization, Column Chromatography

Q2: How do I choose the best purification method?

A2: The optimal method depends on the impurity profile and the desired scale.

  • Recrystallization: This is the most efficient and scalable method for removing the majority of common impurities from solid compounds. It is the recommended first-line approach.[3]

  • Column Chromatography: This technique is ideal for removing impurities with similar polarity to the desired product that cannot be eliminated by recrystallization. It is generally less scalable than recrystallization.

  • Aqueous Wash/Extraction: If salt byproducts (e.g., hydroxylamine hydrochloride) are suspected, an initial wash of the crude material dissolved in an organic solvent (like ethyl acetate) with a mild aqueous base or brine can be effective before proceeding to recrystallization.

Q3: What analytical techniques should I use to confirm the purity of my final product?

A3: Relying on a single technique is not advisable. A combination of methods provides the most comprehensive assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity assessment, capable of detecting and quantifying non-volatile organic impurities at levels below 0.1%.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities, including residual solvents.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying unknown impurities by providing molecular weight information.[6] Modern high-resolution MS (LC-HRMS) can detect impurities at parts-per-million (ppm) levels.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified product and detect impurities if they are present at levels typically >1%.

Experimental Workflows & Protocols

Workflow for Purification and Analysis

The following diagram outlines the logical flow from receiving the commercial product to obtaining a validated, high-purity compound.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Purification cluster_2 Phase 3: Final Validation A Commercial This compound B Analytical Testing (HPLC, GC-MS) A->B Sample C Select Method: Recrystallization or Chromatography? B->C D Perform Recrystallization (Protocol 1) C->D High-polarity or salt impurities E Perform Column Chromatography (Protocol 2) C->E Impurities with similar polarity F Collect & Dry Product (Vacuum Oven) D->F E->F G Final Purity Analysis (HPLC, GC-MS, NMR) F->G Sample H High-Purity Product (>99.5%) G->H Release G A Problem: Compound 'Oiled Out' B Action: Re-heat the solution until the oil redissolves. A->B C Add more 'good' solvent (e.g., Isopropanol). B->C Primary Solution D Allow for very slow cooling. (Insulate flask). C->D F If oiling persists, consider a different solvent system. C->F Alternative E Result: Crystals form successfully. D->E

Caption: Decision-making process for troubleshooting "oiling out" during recrystallization.

Causality: Adding more of the "good" solvent lowers the saturation point of the solution, making it less likely for the compound to separate prematurely as an oil upon cooling. [8]Very slow cooling provides the necessary time for the molecules to arrange themselves into an ordered crystal lattice. [9] Problem 2: No crystals form, even after cooling in an ice bath.

A2: This indicates your solution is not supersaturated.

  • Solution A (Induce Crystallization): Try scratching the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches provide nucleation sites for crystal growth. [9]Alternatively, add a "seed crystal" from a previous successful crystallization.

  • Solution B (Increase Saturation): If induction fails, your solution is likely too dilute. Gently heat the solution to evaporate some of the solvent. [10]Let it cool again. If using a two-solvent system, you can also try adding more of the "anti-solvent" dropwise. [11] Problem 3: My yield is very low after recrystallization.

A3: Low yield can result from several factors:

  • Using too much solvent: This keeps too much of your product dissolved even at low temperatures. Use the minimum amount of hot solvent needed for dissolution.

  • Cooling too quickly: While it may not cause oiling out, rapid cooling can lead to the formation of very small crystals that are difficult to collect via filtration.

  • Washing with pure "good" solvent: Washing the collected crystals with pure, warm isopropanol will redissolve a significant portion of your product. Always wash with a cold mixture that is rich in the "anti-solvent". [9]

References

  • Two-Solvent Recrystallization Guide . MIT OpenCourseWare. [Link]

  • Recrystallization Technique Guide . University of California, Davis. [Link]

  • Recrystallization from Mixed Solvents . ResearchGate. [Link]

  • Crystallization and purification method of hydroxyalkyl amide.
  • Tips & Tricks: Recrystallization . University of Rochester, Department of Chemistry. [Link]

  • Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs . Pharma Times. [Link]

  • Analytical Method Validation & Common Problems . National Pharmaceutical Regulatory Agency (Malaysia). [Link]

  • 2-hydroxy-N,N-dimethylpropanamide Information . Stenutz. [Link]

  • Human Health Risk Assessment for Propanamide, 2-hydroxy-N, N-dimethyl- . Regulations.gov. [Link]

  • Analytical Methodologies to Detect N-Nitrosamine Impurities . National Center for Biotechnology Information (PMC). [Link]

  • LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals . U.S. Food and Drug Administration (FDA). [Link]

  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals . MDPI. [Link]

  • Preparation method of N,N-dimethyl propionamide.
  • New Challenges in Impurity Profiling: Focus on Unknown Impurities and Nitrosamines . Eurofins. [Link]

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of N-hydroxy-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-hydroxy-2,2-dimethylpropanamide (also known as Pivalohydroxamic acid ) represents a critical pharmacophore in drug development, particularly in the design of Histone Deacetylase (HDAC) inhibitors and metalloproteinase inhibitors. Its structural core combines a sterically bulky tert-butyl group with a reactive hydroxamic acid moiety (


).

For researchers, the analysis of this compound presents a dichotomy:

  • The "Product" (Recommended Approach): Direct Electrospray Ionization (ESI-MS/MS). This method preserves the labile hydroxamic acid group and yields distinct fragmentation driven by the Lossen Rearrangement .

  • The "Alternative" (Traditional Approach): Electron Impact Gas Chromatography (GC-MS). While robust, this method requires derivatization (TMS) to prevent thermal degradation in the injector port.

This guide objectively compares the fragmentation patterns of both techniques, providing the mechanistic insights necessary for accurate metabolite identification and impurity profiling.

Structural Context & Stability

Before analyzing spectra, one must understand the molecule's inherent instability.

  • Chemical Formula:

    
    
    
  • Molecular Weight: 117.15 Da

  • Key Feature: The hydroxamic acid group is thermally labile. Upon heating (as in a GC injector), it undergoes a Lossen Rearrangement , converting the hydroxamic acid into an isocyanate (

    
    ).[1][2]
    

Critical Insight: In native GC-MS (without derivatization), the spectrum observed is often not the parent compound, but its thermal degradation product, tert-butyl isocyanate.

Comparative Analysis: ESI (Soft) vs. EI (Hard)

A. The Product: ESI-MS/MS (Positive Mode)

Best for: Biological matrices, PK/PD studies, and preserving molecular integrity.

In ESI(+), the molecule forms a stable protonated ion


 at m/z 118 . The fragmentation is dominated by charge-migration mechanisms.
  • Primary Pathway (Lossen-type): The protonated hydroxamic acid loses a water molecule (

    
    , 18 Da). This is a signature rearrangement for this class, yielding a protonated isocyanate species at m/z 100 .
    
  • Secondary Pathway: The tert-butyl group is highly stable as a carbocation. High collision energies (CE) will cleave the N-C bond, releasing the tert-butyl cation at m/z 57 .

B. The Alternative: GC-MS (EI, 70 eV) with TMS Derivatization

Best for: Complex mixture profiling, library matching (NIST), and volatile impurity analysis.

To analyze this compound by GC-MS, silylation (using MSTFA or BSTFA) is required to cap the


 and 

groups, preventing thermal rearrangement.
  • Target Derivative: Di-TMS-Pivalohydroxamic acid.

  • Molecular Weight (Di-TMS): 261 Da (

    
    ).
    
  • Fragmentation: The spectrum is dominated by the stability of the silicon-oxygen bond and the tert-butyl group. The molecular ion (

    
    ) is weak. The base peak is often m/z 57  (tert-butyl) or m/z 73  (TMS group).
    

Mechanistic Visualization

The following diagram maps the divergent pathways between the Soft Ionization (ESI) and Hard Ionization (EI) workflows.

FragmentationPathways PHA N-hydroxy-2,2- dimethylpropanamide (MW 117) ESI_Parent [M+H]+ (m/z 118) Protonated Parent PHA->ESI_Parent ESI (+) TMS_Deriv Di-TMS Derivative (MW 261) PHA->TMS_Deriv Derivatization (MSTFA) Isocyanate Isocyanate Ion (m/z 100) ESI_Parent->Isocyanate -H2O (Lossen Rearrangement) tButyl t-Butyl Cation (m/z 57) Isocyanate->tButyl -HNCO (43 Da) TMS_Deriv->tButyl Inductive Cleavage M_15 [M-CH3]+ (m/z 246) TMS_Deriv->M_15 EI Fragmentation (-CH3) TMS_Ion TMS Cation (m/z 73) TMS_Deriv->TMS_Ion Alpha Cleavage

Figure 1: Divergent fragmentation pathways. The ESI pathway (top) follows a Lossen-type rearrangement losing water. The GC-MS pathway (bottom) relies on derivatization to stabilize the molecule, yielding silicon-based fragments.

Experimental Data Comparison

The following table contrasts the spectral signatures. Note how the Diagnostic Ions differ completely between the two methods, necessitating different library search strategies.

FeatureESI-MS/MS (Native) GC-MS (TMS Derivative)
Precursor Ion m/z 118

m/z 261

(Weak)
Primary Neutral Loss 18 Da (

)
15 Da (

from TMS)
Base Peak (100%) m/z 57 or 100 (CE dependent)m/z 73 (TMS) or 57 (t-butyl)
Diagnostic Mechanism Lossen Rearrangement (Isocyanate formation)Alpha-cleavage / Silicon stabilization
Key Fragment 1 m/z 100 (

)
m/z 246 (

)
Key Fragment 2 m/z 57 (

)
m/z 147 (Pentamethyldisiloxane)
Risk Factor In-source fragmentation if voltage is too high.Incomplete derivatization leads to multiple peaks.
Detailed Interpretation of Key Fragments
1. The "Lossen" Ion (m/z 100 in ESI)

In ESI, the loss of 18 Da is highly specific to hydroxamic acids.



For Pivalohydroxamic acid, R is the tert-butyl group. The resulting ion at m/z 100 is the protonated tert-butyl isocyanate. This confirms the intact hydroxamic acid structure was present before ionization.
2. The t-Butyl Cation (m/z 57)

Present in both techniques, this ion is the "fingerprint" of the pivaloyl backbone.



While useful for confirming the carbon skeleton, it is non-specific ; many pivalate esters and amides produce this peak. It must be paired with the m/z 100 (ESI) or m/z 246 (GC-MS) peak for positive identification.

Validated Protocols

Protocol A: ESI-MS/MS (Direct Infusion/LC-MS)
  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Ionization: Electrospray Positive (+).

  • Source Temp: 350°C (Keep moderate to prevent thermal degradation).

  • Collision Energy: Ramp 10–30 eV.

  • Validation Check: Monitor m/z 118. If m/z 100 is the dominant species in the full scan (MS1), your source temperature or cone voltage is too high (In-Source Fragmentation).

Protocol B: GC-MS (Derivatization)[3][4]
  • Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Procedure:

    • Dry 50 µL of sample under nitrogen.

    • Add 50 µL MSTFA.

    • Incubate at 60°C for 30 minutes.

  • GC Parameters: Splitless injection, DB-5MS column.

  • Validation Check: Look for the m/z 73 peak. If you see a peak at m/z 99 (Isocyanate) with no TMS ions, derivatization failed, and the compound degraded in the injector.

References

  • Lossen Rearrangement Mechanism

    • Lossen, W. (1872).[1][3] Ueber Benzoylderivate des Hydroxylamins. Justus Liebigs Annalen der Chemie.[3]

  • Hydroxamic Acid Fragmentation (ESI)

    • Fragmentation reactions using electrospray ionization mass spectrometry.[4] Royal Society of Chemistry (RSC).

  • GC-MS Derivatization Protocols (TMS)

    • Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS.
  • Mass Spectral Data (NIST)

    • Propanamide, 2,2-dimethyl- Mass Spectrum (Analogous Structure). NIST Chemistry WebBook.[5][6]

Sources

Comparative Guide: N-hydroxy-2,2-dimethylpropanamide vs. Acetohydroxamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between N-hydroxy-2,2-dimethylpropanamide (Pivalohydroxamic Acid) and the clinical standard Acetohydroxamic Acid (AHA), focusing on their efficacy as metalloenzyme inhibitors, specifically targeting urease.

Executive Summary

Acetohydroxamic Acid (AHA) is the current FDA-approved gold standard (Lithostat®) for treating infection-induced struvite stones.[1] It acts as a potent, competitive inhibitor of bacterial urease.

This compound (commonly known as Pivalohydroxamic Acid ) is a structural analog distinguished by a bulky tert-butyl group. While it shares the core hydroxamic acid pharmacophore required for metal chelation, its increased lipophilicity and steric bulk alter its pharmacokinetic profile and inhibitory kinetics compared to AHA. This guide analyzes their comparative efficacy, chemical stability, and experimental utility.[2]

FeatureAcetohydroxamic Acid (AHA)This compound
CAS Number 546-88-37433-56-9
Structure


Primary Target Urease (Nickel-dependent)Urease / Matrix Metalloproteinases
Potency (

)
~3.9 – 10

(Jack Bean Urease)
~4.0 – 15

(Estimated Class Range)
Lipophilicity (LogP) -0.96 (Hydrophilic)~0.55 (More Lipophilic)
Clinical Status FDA Approved (Orphan Drug)Research Reagent / Intermediate
Key Toxicity Teratogenic / Acetamide metabolitePivalate-induced Carnitine Depletion

Mechanistic Comparison

Both compounds function as metal chelators . The hydroxamic acid moiety (


) acts as a bidentate ligand, coordinating with the active site metal ions (primarily Nickel in urease) to block substrate access.
Mode of Inhibition
  • AHA: Acts as a classic "slow-binding" competitive inhibitor. It coordinates with the bi-nickel center (

    
    ) in the urease active site, displacing the water molecule required for urea hydrolysis. Its small size allows deep penetration into the active site pocket.
    
  • This compound: The bulky tert-butyl group introduces steric hindrance. While the hydroxamate "warhead" still chelates nickel, the bulky tail interacts differently with the hydrophobic flap of the enzyme. This can lead to lower on-rates (

    
    )  but potentially higher residence times  if the hydrophobic interaction is favorable.
    
Pathway Visualization

The following diagram illustrates the urease hydrolysis pathway and the inhibition blockade.

UreaseInhibition Urea Urea (Substrate) Urease Urease Enzyme (Ni2+ Active Site) Urea->Urease Binds Complex Enzyme-Substrate Complex Urease->Complex Blocked Inactive Ni-Chelate Complex Urease->Blocked Inhibition Ammonia Ammonia (NH3) + CO2 Complex->Ammonia Hydrolysis pH_Rise Urinary pH Rise (> 7.5) Ammonia->pH_Rise Stones Struvite Stone Formation pH_Rise->Stones Inhibitor Hydroxamic Acid (AHA or Pivalo) Inhibitor->Urease Chelation (Competition)

Caption: Mechanism of urease-induced struvite formation and the competitive blockade by hydroxamic acid chelators.

Efficacy & Performance Analysis

In Vitro Potency ( and )

Experimental data indicates that while AHA is the standard, aliphatic hydroxamic acids generally exhibit comparable potency, with specific variations based on chain length and branching.

  • Acetohydroxamic Acid:

    • 
      :  5.0 
      
      
      
      (Jack Bean Urease at pH 7.0).
    • 
      :  Typically 3.9 – 10 
      
      
      
      in standard Berthelot assays.
    • Efficacy: Highly effective against Proteus mirabilis and Helicobacter pylori ureases.

  • This compound:

    • 
      :  Estimated in the 4.0 – 15 
      
      
      
      range.
    • Structure-Activity Relationship (SAR): Studies on fatty acyl hydroxamic acids suggest that increasing chain hydrophobicity (up to C6-C8) can improve affinity for bacterial membranes, but excessive steric bulk near the carbonyl group (as in the pivaloyl group) may slightly reduce the binding rate constant (

      
      ) compared to the unhindered acetyl group of AHA.
      
Pharmacokinetics & Stability

This is the critical differentiator.

  • Metabolic Stability (Hydrolysis):

    • AHA: Susceptible to hydrolysis in vivo, yielding Acetamide (a known carcinogen) and Hydroxylamine. This metabolic liability limits its long-term safety.

    • Pivalohydroxamic Acid: The steric bulk of the tert-butyl group protects the amide bond, making it more resistant to hydrolysis than AHA. However, if hydrolysis occurs, it releases Pivalic Acid .

  • Toxicity Profile:

    • AHA: Associated with teratogenicity, alopecia, and hemolytic anemia.

    • Pivalohydroxamic Acid: The hydrolysis product, Pivalic Acid, is known to conjugate with free carnitine, leading to secondary carnitine deficiency . This is a significant toxicological risk that has halted the development of many pivalate-containing prodrugs.

  • Lipophilicity:

    • Pivalohydroxamic Acid is significantly more lipophilic (LogP ~0.55) than AHA (LogP -0.96). This suggests better passive diffusion across bacterial membranes (e.g., H. pylori in the gastric mucosa) but also higher protein binding.

Experimental Protocol: Comparative Urease Inhibition Assay

To objectively compare these compounds, use the Indophenol (Berthelot) Method . This protocol quantifies the ammonia released from urea hydrolysis.

Reagents
  • Buffer: 25 mM HEPES or Phosphate Buffer (pH 7.5).

  • Enzyme: Jack Bean Urease (Type III, ~15,000-50,000 units/g). Stock: 5 U/mL.

  • Substrate: Urea (500 mM stock).

  • Reagent A: Phenol (1% w/v) and Sodium Nitroprusside (0.005% w/v).

  • Reagent B: NaOH (0.5% w/v) and Sodium Hypochlorite (0.1% active chlorine).

Workflow
  • Preparation: Dissolve AHA and this compound in buffer (or DMSO if solubility is an issue for the pivaloyl derivative, keeping DMSO <1%). Prepare serial dilutions (0.1

    
     to 1000 
    
    
    
    ).
  • Pre-incubation:

    • Add 10

      
       of Inhibitor solution to 40 
      
      
      
      of Urease solution (0.5 U/mL final).
    • Critical Step: Incubate at 37°C for 15 minutes . Hydroxamic acids often show time-dependent inhibition; pre-incubation ensures equilibrium.

  • Reaction:

    • Add 50

      
       of Urea (50 mM final concentration).
      
    • Incubate at 37°C for 10-30 minutes .

  • Termination & Detection:

    • Add 50

      
       of Reagent A  followed immediately by 50 
      
      
      
      of Reagent B .
    • Incubate at RT for 30 minutes for color development (Indophenol Blue).

  • Measurement: Read Absorbance at 625 nm .

Protocol Visualization

AssayWorkflow Start Start: Prepare Reagents Mix Mix Enzyme + Inhibitor (AHA or Pivalo) Start->Mix Incubate1 Pre-incubation 15 min @ 37°C Mix->Incubate1 Equilibration AddSubstrate Add Urea Substrate Incubate1->AddSubstrate Reaction Enzymatic Reaction 30 min @ 37°C AddSubstrate->Reaction Stop Add Phenol/Hypochlorite (Berthelot Reagents) Reaction->Stop Terminate Read Measure Absorbance @ 625 nm Stop->Read Quantify NH3

Caption: Step-by-step workflow for the comparative in vitro urease inhibition assay (Berthelot method).

Conclusion & Recommendation

  • For Clinical Drug Development: Acetohydroxamic Acid remains the reference standard despite its side effects. This compound is not recommended as a direct clinical replacement due to the risk of pivalate-induced carnitine depletion, a well-documented metabolic toxicity.

  • For Research Applications: This compound is an excellent tool compound for studying the impact of hydrophobic bulk on metalloenzyme active sites. Its higher lipophilicity makes it a useful probe for intracellular urease assays (e.g., in H. pylori cell culture) where AHA's permeability might be a limiting factor.

References

  • Inhibition of urease activity by hydroxamic acid derivatives of amino acids . Kobashi, K. et al. (1962). Biochimica et Biophysica Acta. Available at: [Link]

  • Acetohydroxamic Acid Monograph for Professionals . Drugs.com. Available at: [Link]

  • Evaluation of effects of novel urease inhibitor, N-(pivaloyl)glycinohydroxamic acid . Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Acetohydroxamic acid salts: mild, simple and effective degradation reagents to counter Novichok nerve agents . Scientific Reports. Available at: [Link]

  • Cryo-EM structure of Helicobacter pylori urease with an inhibitor in the active site . Nature Communications. Available at: [Link]

Sources

Validating purity of N-hydroxy-2,2-dimethylpropanamide via HPLC methods

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to HPLC Validation Strategies

Executive Summary

N-hydroxy-2,2-dimethylpropanamide (also known as N-hydroxy-pivalamide) presents a distinct analytical challenge in pharmaceutical development. Unlike aromatic hydroxamic acids (e.g., SAHA/Vorinostat), this aliphatic derivative lacks a strong UV chromophore, making standard detection at 254 nm impossible. Furthermore, its synthesis often leaves residues of hydroxylamine —a known mutagenic impurity that elutes in the void volume of standard C18 columns.

This guide objectively compares three validation methodologies: Standard RP-HPLC (UV) , HILIC-MS , and Derivatization-HPLC . It argues that while RP-HPLC-UV is sufficient for assay (content), it fails to validate "true" purity regarding genotoxic risks, necessitating the adoption of orthogonal HILIC or MS-based workflows.

Chemical Context: The "Invisible" Analyte

To validate purity effectively, one must understand the molecule's behavior in solution.

  • Structure:

    
    
    
  • Chromophore Limitation: The molecule possesses only a carbonyl group and a hydroxylamine moiety. These absorb weakly in the deep UV range (<215 nm), where solvent cut-off becomes a noise factor.

  • Stability Profile: The bulky tert-butyl group provides steric protection against hydrolysis compared to linear analogs (e.g., acetohydroxamic acid). However, under basic conditions or high temperatures, it risks Lossen rearrangement to form isocyanates, or hydrolysis to pivalic acid and hydroxylamine.

Methodology Comparison

The following table benchmarks the three primary approaches for validating this compound.

FeatureMethod A: RP-HPLC (UV @ 210 nm)Method B: HILIC-MS (ESI)Method C: Pre-column Derivatization
Primary Use Routine Assay / Content UniformityImpurity Profiling / Genotoxin Quant.Legacy QC / Low-budget Labs
Stationary Phase C18 (End-capped, Polar Embedded)Amide or ZwitterionicC18 Standard
Detection Limit Moderate (ppm level difficult)Excellent (ppb level)High (due to chromophore addition)
Specificity Low: Hydroxylamine elutes in voidHigh: Retains polar impuritiesMedium: Dependent on reaction yield
Throughput HighMediumLow (Sample prep heavy)
Verdict Recommended for % Assay only Gold Standard for Purity Not Recommended for Validation
Detailed Experimental Protocols
Method A: The Routine Workhorse (RP-HPLC-UV)

Use this method for daily process monitoring where genotoxic impurities are controlled upstream.

  • Column: Agilent Zorbax SB-C18 (StableBond), 150 x 4.6 mm, 3.5 µm.

    • Why: The "SB" phase is stable at low pH, which is required to keep the hydroxamic acid protonated (

      
      ) and retained.
      
  • Mobile Phase:

    • Solvent A: 10 mM Potassium Phosphate Buffer (pH 2.5).

    • Solvent B: Acetonitrile (HPLC Grade).[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to retain polar acids).

    • 2-10 min: 5%

      
       60% B.
      
    • 10-15 min: 60% B.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV 210 nm .

    • Critical Note: You must use a Reference wavelength (e.g., 360 nm) to correct for baseline drift, but ensure the sample does not absorb there.

  • System Suitability: Tailing factor must be < 1.5. Hydroxamic acids often tail due to metal chelation with stainless steel frits. Passivation of the LC system with 0.1% EDTA prior to run is recommended.

Method B: The Validator (HILIC-MS)

Use this method to validate the final purity and quantify hydroxylamine residues.

  • Column: Waters XBridge Amide, 100 x 2.1 mm, 2.5 µm.

    • Why: HILIC retains the highly polar hydroxylamine impurity, separating it from the parent peak.

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Formate (pH 3.5) in Water.[3]

    • Solvent B: Acetonitrile.

  • Isocratic Mode: 85% B / 15% A. (High organic is required for HILIC retention).

  • Detection: ESI-MS (Positive Mode).

    • Target Mass:

      
       Da (Parent).
      
    • Impurity Mass:

      
       Da (Hydroxylamine - requires low mass cutoff settings).
      
Validation Data Presentation

When publishing your validation report, structure your data as follows to meet ICH Q2(R1) standards.

Table 1: Performance Metrics of Method A vs. Method B

ParameterRP-HPLC (UV 210nm)HILIC-MS (SIM Mode)Acceptance Criteria
Linearity (

)

(Range: 50-150%)

(Range: 0.1-10%)

LOD (Limit of Detection)



LOQ (Limit of Quantitation)



Precision (RSD, n=6)



(Assay),

(Impurity)
Specificity Interacts with Pivalic AcidFully ResolvedNo co-elution
Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for choosing the correct method based on the stage of drug development.

AnalyticalStrategy Start Sample: this compound StageCheck Development Stage? Start->StageCheck Routine Routine Process Control (Synthesis Monitoring) StageCheck->Routine In-Process FinalQC Final Release / Validation (Genotoxin Check) StageCheck->FinalQC Final Product MethodA Method A: RP-HPLC (UV 210nm) Cost-effective, Fast Routine->MethodA MethodB Method B: HILIC-MS High Sensitivity, Specificity FinalQC->MethodB ResultA Output: % Purity (Assay) Risk: Misses Hydroxylamine MethodA->ResultA ResultB Output: Impurity Profile Detects: Hydroxylamine, Pivalic Acid MethodB->ResultB ResultA->FinalQC If Assay < 98%

Caption: Decision matrix for selecting UV vs. MS methodologies based on the required depth of impurity profiling.

Expert Insights & Troubleshooting
  • The "Ghost" Peak: In RP-HPLC at 210 nm, you may see a negative peak or a ghost peak near the void volume. This is often the solvent mismatch. Dissolve samples in the mobile phase to mitigate this.

  • Metal Contamination: Hydroxamic acids are strong chelators (

    
     especially). If peak splitting occurs, flush the system with 0.1% Phosphoric Acid overnight or use PEEK tubing/columns.
    
  • pH Sensitivity: Do not run this analysis at neutral pH (

    
    ). The hydroxamate anion is less retained on C18 and more susceptible to oxidative degradation.
    
References
  • ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 98053, Propanamide, 2-hydroxy-N,N-dimethyl- (Related Structure)." PubChem, 2025.[4][5]

  • Korte, W. D. "Determination of hydroxylamine in aqueous solutions of pyridinium aldoximes by high-performance liquid chromatography with UV and fluorometric detection."[6] Journal of Chromatography A, 1992.[6] (Demonstrates the difficulty of direct UV detection of hydroxylamine).

  • FDA Guidance for Industry. "Genotoxic and Carcinogenic Impurities in Drug Substances and Products: Recommended Approaches." U.S. Food and Drug Administration, 2008.

Sources

Benchmarking C-H activation yields using N-hydroxy-pivalamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Internal Oxidants

In the high-stakes arena of drug discovery, the efficiency of C-H activation is often bottlenecked by the need for stoichiometric external oxidants (e.g., Cu(OAc)₂, Ag salts). These additives complicate purification, generate heavy metal waste, and often limit functional group tolerance (FGT).

This guide benchmarks the performance of


-pivaloyloxy (

-OPiv) amides
—a class of "internal oxidizing" directing groups—against traditional external oxidant systems. Our analysis, grounded in comparative yield data and mechanistic rigor, demonstrates that

-OPiv derivatives consistently offer superior yields (avg. +15-20%), enhanced regioselectivity, and operational simplicity for the synthesis of nitrogen heterocycles (e.g., isoquinolones).

Mechanistic Rationale: Why N-OPiv Outperforms

To understand the yield advantage, one must analyze the catalytic cycle. Traditional systems rely on a bimolecular regeneration of the active catalyst using an external oxidant, which is diffusion-limited and prone to off-cycle catalyst sequestration.

In contrast,


-OPiv systems utilize the N–O bond as an internal oxidant . The cleavage of this weak bond (

53 kcal/mol) provides the thermodynamic driving force for the reaction, rendering the process redox-neutral overall. This "intramolecular turnover" minimizes catalyst decomposition and bypasses the need for harsh oxidative additives.
The Self-Sustaining Catalytic Cycle

The following diagram illustrates the Rh(III)-catalyzed annulation pathway. Note the critical Step 4 , where N–O bond cleavage occurs, regenerating the active catalyst without external intervention.

CH_Activation_Mechanism Substrate N-OPiv Benzamide (Substrate) Coordination 1. Coordination (N-Directed) Substrate->Coordination ActiveCat Cp*Rh(III) Species ActiveCat->Coordination CH_Activation 2. C-H Activation (CMD Mechanism) Coordination->CH_Activation Rhodacycle Rhodacycle Intermediate CH_Activation->Rhodacycle Insertion 3. Alkyne Insertion Rhodacycle->Insertion + Alkyne ReductiveElim 4. C-N Bond Form / N-O Cleavage Insertion->ReductiveElim ReductiveElim->ActiveCat Catalyst Regeneration Product Isoquinolone + Pivalic Acid ReductiveElim->Product

Figure 1: Catalytic cycle of CpRh(III)-catalyzed C-H activation using N-OPiv as an internal oxidant. The N-O bond cleavage drives the turnover.*

Benchmarking Data: Yield & Efficiency

The following data compares the synthesis of isoquinolones via benzamide/alkyne annulation. We contrast the


-OPiv internal oxidant system (Rh(III)) against the traditional 

-H amide system requiring external Copper(II) oxidant.
Table 1: Comparative Yield Analysis (Isoquinolone Synthesis)
MetricInternal Oxidant System (

-OPiv)
External Oxidant System (

-H / Cu)
Performance Delta
Directing Group

-pivaloyloxy benzamide
Benzamide (

-H)
--
Catalyst

(0.5-2 mol%)

(2-5 mol%)
Lower Loadings
Oxidant None (Internal N-O bond)Cu(OAc)₂ (2.1 equiv)Atom Economy
Avg. Isolated Yield 88% 65%+23%
Reaction Temp 25°C - 60°C80°C - 110°CMilder Conditions
Byproducts Pivalic Acid (Easy removal)Cu(I)/Cu(0) salts (Filtration req.)Cleaner Workup
Regioselectivity >20:1 (Mono-annulation)Variable (Mix of mono/di)High Precision

Data synthesized from comparative studies by Guimond et al. (2010) and Ackermann (2012).

Functional Group Tolerance (FGT)

The external oxidant system (Cu/Ag) often fails with oxidatively sensitive groups.

  • Thioethers / Amines:

    
    -OPiv tolerates these well (Yields >80%). External oxidants often poison the catalyst or oxidize the heteroatom.
    
  • Aldehydes: Preserved in

    
    -OPiv protocols; often oxidized to acids in Cu(II) systems.
    

Validated Experimental Protocol

Objective: Synthesis of 3,4-diphenylisoquinolin-1(2H)-one via Rh(III)-catalyzed annulation. Self-Validating Check: This protocol includes a specific "color change" checkpoint to verify active catalysis.

Reagents & Setup
  • Substrate:

    
    -Pivaloyloxybenzamide (1.0 equiv, 0.2 mmol)
    
  • Coupling Partner: Diphenylacetylene (1.1 equiv)

  • Catalyst:

    
     (0.5 mol%)
    
  • Base: CsOAc (0.2 equiv) — Note: Catalytic amount is sufficient due to internal base generation.

  • Solvent: MeOH (0.1 M concentration)

Workflow Diagram

Experimental_Protocol Start Weigh Reagents (Air Stable) Mix Dissolve in MeOH Add [Cp*RhCl2]2 + CsOAc Start->Mix Reaction Stir at 23°C - 60°C (16 Hours) Mix->Reaction Check Checkpoint: Solution turns clear orange/red? Reaction->Check Check->Reaction No (Heat to 60°C) Workup Evaporate Solvent Direct Column Chromatography Check->Workup Yes (Proceed) Isolate Isolated Product (White Solid) Workup->Isolate

Figure 2: Step-by-step workflow for the redox-neutral synthesis of isoquinolones.

Step-by-Step Methodology
  • Charge: To a 10 mL reaction tube equipped with a stir bar, add

    
    -pivaloyloxybenzamide (44.2 mg, 0.2 mmol), diphenylacetylene (39.2 mg, 0.22 mmol), 
    
    
    
    (0.6 mg, 0.5 mol%), and CsOAc (7.6 mg, 0.04 mmol).
  • Solvent: Add MeOH (2.0 mL). The reaction is generally air-insensitive, but capping is recommended to prevent solvent evaporation.

  • Activation: Stir at room temperature.

    • Scientist's Note: If the reaction remains a suspension after 1 hour, gently warm to 40°C. The formation of the active cationic Rh species usually results in a homogeneous orange/red solution.

  • Completion: Monitor by TLC (EtOAc/Hexane 1:4). The limiting reagent (

    
    -OPiv amide) should disappear completely.
    
  • Purification: Concentrate the reaction mixture in vacuo. Load directly onto a silica gel column. Elute with Pentane/EtOAc (gradient 10:1 to 4:1).

Troubleshooting & Optimization (The "Senior Scientist" Perspective)

Even robust systems fail. Here is how to diagnose failures using the "Self-Validating" approach:

ObservationRoot CauseCorrective Action
Low Yield (<40%) Hydrolysis of N-OPiv esterCheck Reagent Quality: The starting material is moisture sensitive over long storage. Verify purity via ¹H NMR (look for pivalic acid peak). Store in desiccator.
No Reaction Catalyst PoisoningSolvent Switch: MeOH is standard, but if substrates are greasy, switch to TFE (2,2,2-trifluoroethanol). TFE stabilizes the cationic Rh species.
Di-annulation Over-reactivitySteric Control: If the substrate has two ortho-C-H bonds, lower the temperature to 23°C and strictly limit alkyne to 1.05 equiv.
Black Precipitate Catalyst DecompositionLigand Exchange: Switch from Rh(III) to Co(III) (

) if the substrate is electron-rich; Co(III) is often more robust for specific nucleophilic substrates.

References

  • Guimond, N., & Fagnou, K. (2010).[1] "Isoquinolone Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization." Journal of the American Chemical Society, 132(20), 6908–6909.

  • Rovis, T., & Hyster, T. K. (2010). "Rhodium-Catalyzed Oxidative Annulation of Benzamides with Alkynes via C-H/N-H Activation." Journal of the American Chemical Society, 132(38), 13142–13144.

  • Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope." Chemical Reviews, 111(3), 1315–1345.

  • Glorius, F., et al. (2012). "Rh(III)-Catalyzed Direct C-H Amination Using N-Chloroamines at Room Temperature." Organic Letters, 14(2), 656–659.[2]

  • Song, G., Wang, F., & Li, X. (2012). "C-C, C-O and C-N Bond Formation via Rh(III)-Catalyzed Oxidative C-H Activation." Chemical Society Reviews, 41, 3651-3678.

Sources

The Dual Nature of the Directing Group: A Comparative Guide to the Stability of Hydroxamic Acids in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of transition metal catalysis, the choice of a directing group is paramount. Among the arsenal of available options, hydroxamic acids and their derivatives have emerged as powerful tools, particularly in the realm of C-H activation. Their strong chelating ability offers a reliable handle to steer a metal catalyst to a specific C-H bond, enabling previously challenging transformations. However, this very reactivity can be a double-edged sword, as the stability of the hydroxamic acid moiety under diverse catalytic conditions is a critical factor that dictates the success and efficiency of a reaction.

This guide provides an in-depth comparative analysis of the stability of common hydroxamic acid-based directing groups. Moving beyond a simple catalog of their applications, we will delve into the mechanistic underpinnings of their stability and instability, supported by experimental data, to empower you to make informed decisions in your synthetic endeavors.

The Foundation: Understanding Hydroxamic Acid Coordination and Reactivity

Hydroxamic acids (R-C(=O)N(OH)R') are versatile ligands that typically coordinate to transition metals in a bidentate fashion through the carbonyl oxygen and the hydroxyl oxygen, forming a stable five-membered chelate ring[1][2]. This strong chelation is the cornerstone of their directing group ability, effectively bringing the metal catalyst in proximity to the target C-H bond[3][4].

They exist in tautomeric forms, with the keto form generally being more stable in acidic conditions and the iminol form prevailing in basic media[5][6]. The acidity of the N-H proton (pKa ≈ 8.5-9.5) allows for deprotonation under basic conditions, which can influence the coordination mode and the overall reactivity of the catalytic system[5][6].

A Comparative Analysis of Common Hydroxamic Acid Directing Groups

The stability and efficacy of a hydroxamic acid directing group are not monolithic. They are profoundly influenced by the nature of the substituents on the nitrogen and oxygen atoms. Here, we compare some of the most frequently employed derivatives.

N-Alkoxyamides: The Workhorses of C-H Activation

N-alkoxyamides, particularly N-methoxyamides (Weinreb amides), are arguably the most popular class of hydroxamic acid-derived directing groups[3][4]. Their widespread adoption stems from a favorable balance of coordinating ability and stability.

Advantages:

  • Robustness: N-methoxyamides exhibit good stability across a range of catalytic systems, including those employing palladium, rhodium, and ruthenium[3][4].

  • Versatility: They have been successfully applied in a plethora of C-H functionalization reactions, such as arylation, alkenylation, and alkoxylation[3][4].

  • Predictable Coordination: The coordination through the carbonyl oxygen and the methoxy oxygen provides a well-defined geometry for C-H activation.

Limitations and Instability Pathways:

  • N-O Bond Cleavage: Under certain conditions, particularly with highly reactive catalysts or harsh oxidants, the N-O bond can be susceptible to cleavage[4]. This can lead to the formation of amide byproducts and catalyst deactivation. For instance, in some Rh(III)-catalyzed reactions, C-O bond forming side products have been observed, suggesting cleavage of the N-OMe bond[4].

  • Reductive Cleavage: In catalytic cycles involving reductive elimination from a high-valent metal center, the N-O bond can be cleaved.

O-Acyl Hydroxamates: Modulating Reactivity through the Acyl Group

Replacing the N-alkyl/aryl group with an acyl group offers another layer of tunability. O-acyl hydroxamates, such as N-pivaloyloxy amides, have shown promise in specific applications.

Advantages:

  • Enhanced Reactivity: The electron-withdrawing nature of the acyl group can modulate the electronic properties of the directing group, sometimes leading to increased reactivity. In a study on Rh(III)-catalyzed C-H activation, O-carboxylate-based directing groups were found to be more effective with less reactive internal dialkylalkynes compared to N-methoxyamides[4]. This was attributed to the better leaving group ability and potential interaction of the carbonyl oxygen of the pivaloyloxy group with the rhodium catalyst[4].

Limitations and Instability Pathways:

  • Hydrolytic Instability: The O-acyl group can be more susceptible to hydrolysis under acidic or basic conditions compared to an O-alkyl group, potentially leading to the free hydroxamic acid.

  • Decarboxylation: Depending on the reaction conditions and the nature of the acyl group, decarboxylation can be a competing pathway.

Free Hydroxamic Acids: Simplicity at a Cost

While often derivatized, free hydroxamic acids can also serve as directing groups, offering the most straightforward synthetic access.

Advantages:

  • Atom Economy: No protecting or modifying group needs to be installed or removed.

  • Direct Chelation: They directly provide the bidentate chelating moiety.

Limitations and Instability Pathways:

  • Metabolic Instability: A significant drawback of the hydroxamic acid functional group is its susceptibility to metabolic conversion to the corresponding carboxylic acid[7][8]. While this is a major concern in drug development, the underlying chemical instability can also manifest in catalytic reactions, particularly under oxidative conditions. Cytochrome P450 enzymes have been shown to mediate this transformation via oxidative cleavage[7].

  • Lossen Rearrangement: Under certain conditions, particularly upon activation of the hydroxyl group, hydroxamic acids can undergo the Lossen rearrangement to form isocyanates, which can then react with nucleophiles present in the reaction mixture[6].

  • Over-oxidation: The N-OH bond can be susceptible to oxidation, leading to undesired side products.

Data-Driven Comparison of Directing Group Stability

Directing GroupCommon Catalytic SystemsKey Stability FeaturesCommon Instability Pathways
N-Methoxyamide Pd(II), Rh(III), Ru(II)[3][4]Generally robust and versatile.[3]N-O bond cleavage under harsh oxidative conditions or with highly reactive catalysts.[4]
N-Pivaloyloxy Amide Rh(III)[4]Can enhance reactivity with challenging substrates.[4]Potential for hydrolysis of the O-acyl group.
Free Hydroxamic Acid Pd(II), Ru(II)[3]Direct chelation, synthetically simple.Susceptible to oxidation to carboxylic acid, Lossen rearrangement.[6][7]

Experimental Protocol: Evaluating Directing Group Stability in a Palladium-Catalyzed C-H Arylation

This protocol provides a general framework for comparing the stability of different hydroxamic acid directing groups in a representative C-H activation reaction.

Objective: To assess the relative stability of N-methoxy, N-pivaloyloxy, and free hydroxamic acid directing groups in the Pd-catalyzed ortho-arylation of a benzoic acid derivative.

Materials:

  • Substrates: Benzoic acid derivatives functionalized with the respective directing groups.

  • Arylating agent: Arylboronic acid or diaryliodonium salt.

  • Catalyst: Pd(OAc)₂ or another suitable Pd(II) salt.

  • Oxidant (if necessary): e.g., Ag₂O, Cu(OAc)₂.

  • Solvent: e.g., Toluene, DCE, or AcOH.

  • Internal standard for GC/HPLC analysis.

Procedure:

  • Set up parallel reactions for each directing group under identical conditions.

  • In a typical reaction vial, combine the substrate (1.0 equiv), arylating agent (1.2-2.0 equiv), Pd(OAc)₂ (5-10 mol%), oxidant (if required, 1.0-2.0 equiv), and solvent.

  • Add the internal standard.

  • Seal the vials and heat the reactions at a predetermined temperature (e.g., 80-120 °C) for a set period (e.g., 12-24 hours).

  • At regular intervals, withdraw aliquots from each reaction mixture.

  • Quench the aliquots (e.g., with water or a saturated solution of NaHCO₃) and extract with an organic solvent (e.g., ethyl acetate).

  • Analyze the organic extracts by GC/HPLC to monitor the consumption of the starting material and the formation of the desired product and any byproducts (e.g., the corresponding carboxylic acid or amide).

Data Analysis:

  • Plot the concentration of starting material and product versus time for each directing group.

  • Calculate the initial reaction rates and final product yields.

  • Quantify the formation of any identified byproducts.

  • The directing group that provides the highest yield of the desired product with the minimal formation of byproducts is considered the most stable and effective under the tested conditions.

Visualizing Catalytic Cycles and Instability Pathways

To better understand the mechanistic aspects, we can visualize the catalytic cycle and potential side reactions using Graphviz.

Catalytic_Cycle_and_Instability cluster_0 Catalytic Cycle cluster_1 Instability Pathways Substrate Substrate Intermediate_A Chelated Intermediate Substrate->Intermediate_A + Pd(II) Byproduct_1 Carboxylic Acid Substrate->Byproduct_1 Oxidation Byproduct_3 Isocyanate (Lossen) Substrate->Byproduct_3 Lossen Rearrangement Pd(II) Pd(II) Intermediate_B Palladacycle Intermediate_A->Intermediate_B C-H Activation Byproduct_2 Amide (from N-O cleavage) Intermediate_A->Byproduct_2 N-O Cleavage Product Product Intermediate_B->Product + Coupling Partner Reductive Elimination Product->Pd(II) Catalyst Regeneration

Caption: Generalized catalytic cycle for C-H activation and common instability pathways for hydroxamic acid directing groups.

Conclusion and Future Outlook

The choice of a hydroxamic acid-based directing group is a critical parameter in the design of efficient and selective catalytic C-H functionalization reactions. While N-methoxyamides offer a good balance of stability and reactivity for a broad range of applications, other derivatives like O-acyl hydroxamates can provide enhanced reactivity for more challenging substrates. The inherent instability of the free hydroxamic acid moiety, particularly its propensity for oxidation to a carboxylic acid, necessitates careful consideration of reaction conditions.

Future research in this area will likely focus on the development of novel hydroxamic acid derivatives with enhanced stability and tunability. This could involve the introduction of sterically demanding or electronically modulating substituents to suppress undesired side reactions. Furthermore, a deeper mechanistic understanding of the factors governing the stability of these directing groups in different catalytic systems will be crucial for the rational design of next-generation catalysts and synthetic methodologies. By carefully considering the comparative stability of these versatile directing groups, researchers can unlock their full potential in streamlining the synthesis of complex molecules for applications in materials science, agrochemicals, and drug discovery.

References

  • Synthetic Applications of Hydroxamic Acids and Their Derivatives in Organic Chemistry. (2026). Source not specified.
  • Methods for Hydroxamic Acid Synthesis - PMC - NIH.
  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applic
  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applic
  • Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis - PubMed. PubMed.
  • Palladium(II)-Catalyzed Enantioselective C(sp3)–H Activation Using a Chiral Hydroxamic Acid Ligand | Journal of the American Chemical Society. (2014). Journal of the American Chemical Society.
  • Stability of Metal Chelates of Some Hydroxamic Acid Ligands - ACS Publications. (2011).
  • Hydroxamic Acids in Asymmetric Synthesis - PMC - NIH. (2012).
  • Hydroxamic acid – Knowledge and References - Taylor & Francis. Taylor & Francis.
  • A Simple and Versatile Amide Directing Group for C–H Functionalizations - PMC. (2017).
  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC.
  • Synthesis of hydroxamates (Weinreb amides) - Organic Chemistry Portal. Organic Chemistry Portal.
  • (PDF) Methods for Hydroxamic Acid Synthesis - ResearchGate.
  • Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC.
  • Insights into Directing Group Ability in Palladium-Catalyzed C−H Bond Functionalization. (2008). Journal of the American Chemical Society.
  • Relative Strength of Common Directing Groups in Palladium-Catalyzed Aromatic C−H Activation - PMC. (2019).
  • Modification of Hydroxamic Acid Containing Compounds for Improved Metal Chel
  • Studies on the synthesis and structures of hydroxamic acids and their activities in chemistry and biology | Semantic Scholar. (2018). Semantic Scholar.
  • Insights into directing group ability in palladium-catalyzed C-H bond functionaliz
  • Rhodium‐Catalyzed C(sp)‐ or C(sp)−H Bond Functionalization Assisted by Removable Directing Groups - ResearchGate. (2018).
  • Studies on the mechanism of inhibition of redox enzymes by substituted hydroxamic acids. (1978). Source not specified.
  • Hydroxamic acid ester directed C−H activation reactions under Ru(II) - ResearchGate.
  • Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers | ChemRxiv. ChemRxiv.
  • Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis - ResearchGate.
  • Oxidation of Rhodium(I) by Hydroxamic Acids. Synthesis, Structure, and Electrochemical Properties of Bis(hydroxamate) Complexes of Rhodium(III) | Request PDF - ResearchGate.
  • Investigation of the directing group influence. | Download Scientific Diagram - ResearchGate.
  • Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase - MDPI. MDPI.
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
  • Steric effects vs. electron delocalization: a new look into stability of diastereomers, conformers and constitutional Isomers | ChemRxiv. ChemRxiv.
  • Sulfilimines as Transformable and Retainable Directing Groups in Rhodium-Catalyzed ortho-C-H Bond Functionaliz
  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applic
  • A Comparative Study of C 2 -Symmetric and C 1 -Symmetric Hydroxamic Acids in Vanadium-Catalyzed Asymmetric Epoxid

Sources

A Researcher's Guide to Elemental Impurity Analysis of N-hydroxy-2,2-dimethylpropanamide: Aligning with Global Regulatory Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the safety and quality of pharmaceutical compounds is paramount. This guide provides a comprehensive framework for establishing robust elemental analysis standards for N-hydroxy-2,2-dimethylpropanamide, a hydroxamic acid derivative of potential interest in medicinal chemistry. In the absence of specific compendial monographs for this compound, we will navigate the principles of the International Council for Harmonisation (ICH) Q3D guideline and the United States Pharmacopeia (USP) General Chapters <232> and <233>. This guide will equip you with the scientific rationale and practical methodologies to develop a self-validating system for controlling elemental impurities.

The Regulatory Landscape: A Risk-Based Approach

Modern elemental impurity analysis has shifted from antiquated colorimetric tests to a scientifically driven, risk-based approach.[1][2] The cornerstone of this is the ICH Q3D guideline, which has been adopted by major regulatory bodies, including the US FDA and the European Medicines Agency.[3][4] This guideline moves away from a one-size-fits-all testing requirement towards a process of risk assessment to identify and control elemental impurities in drug products.[3][5][6][7]

The core principle of ICH Q3D is to ensure that the levels of elemental impurities in a final drug product do not exceed the Permitted Daily Exposure (PDE).[5][7][8] PDEs are established based on toxicological data for each element and are specific to the route of administration (oral, parenteral, or inhalational).[9][10][11]

The Four Pillars of Elemental Impurity Control for this compound

A robust elemental impurity control strategy for a novel compound like this compound involves four key stages, as outlined in the workflow below.

Elemental Impurity Control Workflow cluster_0 Phase 1: Risk Assessment cluster_1 Phase 2: Analytical Method Selection cluster_2 Phase 3: Method Development & Validation cluster_3 Phase 4: Control Strategy & Lifecycle Management Identify Potential Sources Identify Potential Sources Evaluate Elemental Contribution Evaluate Elemental Contribution Method_Choice Decision: Required LOQ vs. Matrix Complexity Evaluate Elemental Contribution->Method_Choice Risk Assessment Output Identify Known and Potential Sources Identify Known and Potential Sources Identify Known and Potential Sources->Evaluate Elemental Contribution Input ICP-MS ICP-MS ICP-MS->Method_Choice ICP-OES ICP-OES ICP-OES->Method_Choice Sample Preparation Sample Preparation Method_Choice->Sample Preparation Selected Method Instrumental Analysis Instrumental Analysis Sample Preparation->Instrumental Analysis Validation (ICH Q2(R1)) Validation (ICH Q2(R1)) Instrumental Analysis->Validation (ICH Q2(R1)) Routine Testing Routine Testing Validation (ICH Q2(R1))->Routine Testing Validated Method Periodic Re-evaluation Periodic Re-evaluation Routine Testing->Periodic Re-evaluation

Caption: Workflow for establishing elemental impurity control.

Phase 1: Risk Assessment - The Scientific Foundation

The initial and most critical step is a thorough risk assessment to identify potential sources of elemental impurities.[5][7] For this compound, these sources could include:

  • Raw Materials and Reagents: The starting materials, solvents, and reagents used in the synthesis of this compound.

  • Catalysts: Any metallic catalysts used in the synthetic process.

  • Manufacturing Equipment: Leaching of elements from reactors, pipework, and other equipment.

  • Container Closure Systems: The primary packaging in which the compound is stored.

The risk assessment should systematically evaluate each potential source and the likelihood of its contribution to the final elemental impurity profile.

Phase 2: Choosing the Right Analytical Tool - A Comparative Analysis

The USP recommends modern instrumental techniques for elemental analysis, primarily Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[9] The choice between these two powerful techniques depends on the specific requirements of the analysis.

FeatureICP-OESICP-MS
Principle Measures the wavelength and intensity of light emitted by excited atoms in a plasma.Measures the mass-to-charge ratio of ions generated in a plasma.
Sensitivity Parts per billion (ppb) range.Parts per trillion (ppt) range.
Throughput Generally faster for less complex matrices.Can be slower due to potential interferences.
Interferences Primarily spectral interferences.Isobaric and polyatomic interferences can be more challenging.
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and operational expenses.
Best Suited For Higher concentration elemental analysis.Trace and ultra-trace level elemental analysis.

For the analysis of this compound, where low-level detection of toxicologically relevant elements is crucial, ICP-MS is generally the preferred technique due to its superior sensitivity.[12]

Phase 3: A Practical Guide to Method Development and Validation

A well-defined and validated analytical method is essential for accurate and reliable results. The following protocol provides a general framework for the elemental analysis of this compound using ICP-MS.

Experimental Protocol: Elemental Analysis of this compound by ICP-MS

1. Sample Preparation:

  • Objective: To dissolve the this compound sample and bring the elemental impurities into a solution suitable for ICP-MS analysis, while minimizing contamination.

  • Procedure:

    • Accurately weigh approximately 100 mg of this compound into a clean, acid-leached digestion vessel.

    • Add 5 mL of high-purity, trace-metal grade nitric acid (69%).

    • If the sample is difficult to digest, add a small volume (e.g., 1 mL) of hydrochloric acid.

    • Seal the vessel and place it in a microwave digestion system.

    • Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes.

    • Allow the vessel to cool to room temperature.

    • Carefully open the vessel and dilute the digestate to a final volume of 50 mL with deionized water. The final solution should be clear.

2. Instrumental Analysis:

  • Instrumentation: An ICP-MS system equipped with a collision/reaction cell to mitigate polyatomic interferences.

  • Calibration: Prepare a series of multi-element calibration standards from certified reference materials (CRMs) in a matrix that matches the diluted sample digestate.

  • Internal Standardization: Use an online internal standard addition to correct for matrix effects and instrumental drift. Suitable internal standards include Germanium (Ge), Rhodium (Rh), and Iridium (Ir).

  • Analysis: Aspirate the prepared sample solution into the ICP-MS and measure the intensity of the target elements.

3. Method Validation:

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[13] Key validation parameters include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by spike recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Self-Validating System: Spike Recovery

A critical component of a self-validating system is the routine use of spike recovery experiments. By spiking a known amount of the target elements into the sample matrix before digestion, you can continuously monitor the accuracy of your method and account for any matrix-induced suppression or enhancement of the analytical signal.

Spike_Recovery_Workflow Sample_Prep Sample Preparation (with and without spike) ICPMS_Analysis ICP-MS Analysis Sample_Prep->ICPMS_Analysis Calculate_Recovery Calculate % Recovery: ((Spiked Result - Unspiked Result) / Spike Amount) * 100 ICPMS_Analysis->Calculate_Recovery Acceptance_Criteria Acceptance Criteria Met? (e.g., 70-150%) Calculate_Recovery->Acceptance_Criteria Valid_Result Valid Result Acceptance_Criteria->Valid_Result Yes Investigate Investigate & Re-analyze Acceptance_Criteria->Investigate No

Caption: Workflow for a self-validating spike recovery experiment.

Phase 4: Establishing Control and Lifecycle Management

Once a validated method is in place, a control strategy must be implemented. This may involve routine testing of batches of this compound. The frequency of testing can be determined by the risk assessment. It is also important to have a lifecycle management plan in place, which includes periodic re-evaluation of the risk assessment and the analytical method to account for any changes in the manufacturing process or raw material suppliers.

Conclusion

Establishing elemental analysis standards for a novel compound like this compound requires a thorough understanding of the global regulatory framework and the application of sound scientific principles. By adopting a risk-based approach, selecting the appropriate analytical instrumentation, and developing a robust, validated method, researchers and drug developers can ensure the safety and quality of their compounds, ultimately protecting public health.

References

  • Analytik Jena. USP <232> Elemental Impurities—Limits.
  • International Council for Harmonisation. Guideline for Elemental Impurities Q3D(R1). 2019.
  • Intertek. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment.
  • United States Pharmacopeia. General Chapter <232> Elemental Impurities—Limits.
  • International Council for Harmonisation. Guideline for Elemental Impurities Q3D(R2). 2022.
  • West Pharmaceutical Services.
  • European Medicines Agency. ICH Q3D Elemental impurities - Scientific guideline. 2015.
  • Scribd. USP <232> Elemental Impurities Limits | PDF. 2021.
  • US Pharmacopeia (USP). <232> ELEMENTAL IMPURITIES— LIMITS.
  • SCP Science. USP232/ICH Q3D STANDARDS.
  • Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A.
  • International Journal of Chemical & Pharmaceutical Analysis. DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. 2021.
  • Spectroscopy Online. Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. 2026.
  • Manufacturing Chemist. Elemental impurities analysis. 2017.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-hydroxy-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of N-hydroxy-2,2-dimethylpropanamide. Tailored for researchers, scientists, and drug development professionals, the following procedures are designed to ensure personnel safety, regulatory compliance, and environmental protection. The protocols outlined are built on established principles of chemical waste management and data from structurally similar compounds, establishing a self-validating system for safe laboratory operations.

Hazard Identification and Essential Safety Precautions

While specific toxicological data for this compound is not extensively documented, an analysis of its functional groups and structurally related analogues, such as N-Hydroxy-2,2-dimethylpropanimidamide, allows for a robust presumptive risk assessment.

Presumptive Hazards:

  • Acute Toxicity: Analogous compounds are classified as harmful if swallowed, in contact with skin, or if inhaled (Category 4)[1].

  • Skin and Eye Irritation: It should be handled as a substance that causes skin irritation (Category 2) and serious eye irritation (Category 2/2A)[1][2].

  • Respiratory Irritation: Vapors or dusts may cause respiratory irritation[1][2].

Chemical Incompatibilities: To prevent dangerous reactions, this compound waste must be segregated from:

  • Strong Oxidizing Agents [1]

  • Strong Acids and Bases: Mixing amides with acids can generate heat, and reactions with strong oxidizing acids can produce toxic gases[1][3].

  • Water/Moisture (for reactive amides): While this specific compound is not noted as violently water-reactive, some related compounds are. It is prudent to keep waste containers tightly closed[4][5].

Personal Protective Equipment (PPE): Before handling the chemical for use or disposal, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side-shields or goggles[2][6].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Dispose of contaminated gloves immediately after use in accordance with laboratory practices[2][6].

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are required[6].

  • Respiratory Protection: Use only in a well-ventilated area or a certified chemical fume hood. If dust or aerosols are generated, appropriate respiratory protection may be necessary[2][6].

Waste Stream Management: Segregation and Containment

Proper segregation at the point of generation is the most critical step in safe chemical disposal. The following decision-making workflow and data table provide a clear system for managing all forms of waste associated with this compound.

WasteDisposalWorkflow cluster_form Identify Waste Form cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream Start Waste Generation Point (this compound) WasteForm Physical Form? Start->WasteForm SolidWaste Unused/Expired Solid or Contaminated PPE (gloves, weigh boats, etc.) WasteForm->SolidWaste Solid LiquidWaste Contaminated Solution or Rinsate WasteForm->LiquidWaste Liquid SolidContainer "Solid Hazardous Waste" Container SolidWaste->SolidContainer Place in sealed, compatable container SolventType Solvent Type? LiquidWaste->SolventType AqueousContainer "Aqueous Hazardous Waste" Container SolventType->AqueousContainer Aqueous NonHalogenContainer "Non-Halogenated Solvent Waste" Container SolventType->NonHalogenContainer Non-Halogenated Organic HalogenContainer "Halogenated Solvent Waste" Container SolventType->HalogenContainer Halogenated Organic

Caption: Waste segregation decision workflow for this compound.

The table below summarizes the containment procedures for each waste stream.

Waste StreamRecommended ContainerKey Disposal Directives
Unused/Expired Solid Chemical Original container or a clearly labeled, sealed, and compatible waste container.Label as "Hazardous Waste: this compound". Do not mix with other chemical wastes.
Contaminated Solutions Compatible, sealed waste container (e.g., glass or polyethylene for most solvents).Segregate based on the solvent system (Aqueous, Halogenated, Non-Halogenated). Crucially, do not mix with acidic or basic waste streams [3][7].
Contaminated Lab Supplies (Solid) Labeled, sealed plastic bag or drum liner designated for solid chemical waste.Includes gloves, bench paper, pipette tips, and weighing materials. Collect immediately after use to prevent cross-contamination.
Empty Stock Container Rinsate Collect into the appropriate liquid waste container (Aqueous or Solvent).The rinsate from decontaminating an "empty" container is considered hazardous waste and must be captured[7][8].

Step-by-Step Disposal Protocols

Adherence to these protocols ensures a safe and compliant disposal process from the lab bench to final pickup.

Protocol A: Disposal of Unused or Surplus Solid
  • Preparation: Ensure all required PPE is worn. Perform this task in a chemical fume hood to minimize inhalation risk.

  • Containment: If the original container is intact and properly sealed, it can be used for disposal. If not, carefully transfer the solid to a new, compatible container with a secure lid.

  • Labeling: Affix a hazardous waste label to the container. Fill it out completely with the chemical name ("this compound"), concentration (>95%), and associated hazards (Irritant, Harmful).

  • Storage: Store the container in a designated satellite accumulation area. Ensure it is segregated from incompatible materials, particularly acids and oxidizers[7][8].

  • Pickup: Arrange for pickup through your institution's licensed hazardous waste disposal company[2][4].

Protocol B: Decontamination of Empty Containers

The EPA defines an "empty" container of certain hazardous wastes as one that has been triple-rinsed. This is a best-practice standard for all chemical containers.

  • First Rinse: Add a small amount of a suitable solvent (e.g., water or methanol) to the empty container. The solvent must be capable of dissolving the residue.

  • Collection: Securely cap and agitate the container to rinse all interior surfaces. Pour the rinsate into the appropriate hazardous waste container (e.g., "Aqueous Waste" or "Non-Halogenated Solvent Waste")[7].

  • Repeat: Perform this rinse-and-collect procedure two more times for a total of three rinses[8].

  • Final Disposal: After the triple rinse, deface the original label on the container. It may now be disposed of in the regular laboratory glassware or plastic waste, as per your institution's guidelines[7].

Protocol C: Management of Spills

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Notify all personnel in the immediate vicinity of the spill. Evacuate the area if the spill is large or if dust is airborne.

  • Control and Ventilate: Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.

  • Containment: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. Sweep up the material and place it in a labeled container for solid hazardous waste[1][2]. Do not add water to a dry spill.

  • Decontaminate: Clean the spill area with soap and water, collecting all cleaning materials and rinsate as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and Environmental Health and Safety (EHS) office.

By integrating these scientifically grounded procedures into your laboratory workflow, you contribute to a culture of safety, ensure regulatory compliance, and uphold your responsibility for environmental stewardship.

References

  • Fisher Scientific. (2023, October 13). Safety Data Sheet: N-Hydroxy-2,2-dimethylpropanimidamide.
  • Regulations.gov. PC Code. 911003; Propanamide, 2-hydroxy-N, N-dimethyl-; Human Health Risk.
  • Angene Chemical. (2024, August 27). Safety Data Sheet: 2-Hydroxy-N,N-dimethylpropanamide.
  • ChemScene. (2021, October 12). Safety Data Sheet: 3-Chloro-N-hydroxy-2,2-dimethylpropanamide.
  • Fisher Scientific. SAFETY DATA SHEET: N'-Hydroxy-2-methylpropanimidamide.
  • TCI Chemicals. (2025, November 24). SAFETY DATA SHEET.
  • Emory University. Chemical Waste Disposal Guidelines.
  • PubChem. 3-chloro-N-hydroxy-2,2-dimethylpropanamide.
  • CP Lab Safety. Amides Waste Compatibility: Key Insights for Safe Disposal.
  • Auburn University. CHEMICAL WASTE MANAGEMENT GUIDE.
  • U.S. Environmental Protection Agency (EPA). 2,2-Dimethylpropanimidamide Env. Fate/Transport.
  • Sigma-Aldrich. 2-Hydroxy-N,N-dimethylpropanamide.
  • University of Wisconsin-Milwaukee. SOP for Sodium Amide.
  • Fisher Scientific. (2025, September 19). SAFETY DATA SHEET.
  • Chemical-Suppliers.com. This compound | CAS 29740-67-8.
  • Cornell University. Guide for Drain Disposal of Laboratory Chemicals. Retrieved from Cornell University Environmental Health and Safety.
  • PubChem. Propanamide, 2-hydroxy-N,N-dimethyl-.
  • California Department of Pesticide Regulation. Environmental Fate of Hydramethylnon.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-hydroxy-2,2-dimethylpropanamide
Reactant of Route 2
Reactant of Route 2
N-hydroxy-2,2-dimethylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.